molecular formula C5H8O2 B1442388 3-Vinyloxetan-3-ol CAS No. 1207175-07-2

3-Vinyloxetan-3-ol

Cat. No.: B1442388
CAS No.: 1207175-07-2
M. Wt: 100.12 g/mol
InChI Key: IRTNICKAXISCBY-UHFFFAOYSA-N
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Description

3-Vinyloxetan-3-ol is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Vinyloxetan-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Vinyloxetan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Vinyloxetan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2/c1-2-5(6)3-7-4-5/h2,6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTNICKAXISCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703904
Record name 3-Ethenyloxetan-3-ol
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-07-2
Record name 3-Ethenyloxetan-3-ol
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Record name 3-ethenyloxetan-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of bioactive molecules, such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of the synthesis of 3-vinyloxetan-3-ol, a versatile building block for the introduction of the oxetane moiety and a reactive vinyl group for further chemical transformations. The primary focus is on the nucleophilic addition of a vinyl Grignard reagent to oxetan-3-one, a robust and scalable synthetic route. This document delves into the mechanistic underpinnings of the key reaction steps, provides detailed experimental protocols for the synthesis of the precursor and the final product, and offers insights into characterization, purification, and potential challenges.

Introduction: The Strategic Value of Oxetanes in Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for optimizing pharmacological profiles. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1] Its unique combination of properties, including a high dipole moment, the ability to act as a hydrogen bond acceptor, and its compact, three-dimensional structure, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] The introduction of an oxetane moiety can lead to improved aqueous solubility, reduced metabolic degradation, and favorable conformational constraints, all of which are critical parameters in drug design.[1]

3-Vinyloxetan-3-ol, the subject of this guide, is a particularly valuable derivative. The tertiary alcohol and the vinyl group offer orthogonal handles for further synthetic diversification, enabling the construction of complex molecular architectures.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable method for the synthesis of 3-vinyloxetan-3-ol involves a two-step sequence:

  • Synthesis of the Key Precursor: Oxetan-3-one.

  • Nucleophilic Addition of a Vinyl Grignard Reagent.

This approach is favored for its reliability and the commercial availability of the necessary starting materials.

Synthesis of Oxetan-3-one: The Gateway to 3-Substituted Oxetanes

The availability of high-quality oxetan-3-one is paramount for the successful synthesis of 3-vinyloxetan-3-ol. While several methods for its preparation have been reported, a practical and efficient one-step synthesis from readily available propargylic alcohols catalyzed by gold has been developed.[2][3][4] This method avoids the use of hazardous reagents like diazo ketones, which were employed in earlier multi-step syntheses.[2][4]

An alternative and scalable route involves the oxidation of oxetan-3-ol.[5]

Diagrammatic Overview of the Synthetic Pathway:

Synthesis_Pathway Start Propargylic Alcohol or Oxetan-3-ol Oxetanone Oxetan-3-one Start->Oxetanone Gold Catalysis or Oxidation Final_Product 3-Vinyloxetan-3-ol Oxetanone->Final_Product Grignard Reaction Grignard_Reagent Vinylmagnesium Bromide Grignard_Reagent->Final_Product

Caption: Overall synthetic strategy for 3-Vinyloxetan-3-ol.

The Grignard Reaction: Forging the Carbon-Carbon Bond

The cornerstone of this synthesis is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[6] In this step, the nucleophilic carbon of the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one. This is followed by an acidic workup to protonate the resulting magnesium alkoxide and yield the desired tertiary alcohol.[6]

Mechanistic Insights:

The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the vinyl carbon strongly nucleophilic. This nucleophile readily attacks the carbonyl carbon of oxetan-3-one, which is activated by the electron-withdrawing nature of the oxygen atom.

Caption: Mechanism of the Grignard reaction for the synthesis of 3-Vinyloxetan-3-ol.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving Grignard reagents must be carried out under strictly anhydrous conditions, as they are highly reactive towards water. Glassware should be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Oxetan-3-one

This protocol is adapted from the gold-catalyzed synthesis from propargylic alcohols.[2][3][4]

Materials:

  • Propargyl alcohol

  • Gold(I) catalyst (e.g., (Ph₃P)AuCl/AgOTf)

  • Oxidant (e.g., N-Oxide)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the gold(I) catalyst and the silver salt.

  • Add anhydrous dichloromethane and stir the mixture for 10-15 minutes at room temperature.

  • Add the oxidant to the reaction mixture.

  • Slowly add a solution of propargyl alcohol in anhydrous dichloromethane to the flask via a syringe pump over several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford oxetan-3-one.

Protocol 2: Synthesis of 3-Vinyloxetan-3-ol via Grignard Reaction

This protocol is a representative procedure adapted from general methods for Grignard reactions with ketones.[7]

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Experimental Workflow:

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Workup and Purification A Activate Mg turnings B Add vinyl bromide in anhydrous THF A->B C Reflux to form Vinylmagnesium Bromide B->C D Cool Grignard reagent to 0°C C->D E Add oxetan-3-one in anhydrous THF dropwise D->E F Stir at room temperature E->F G Quench with saturated aq. NH₄Cl F->G H Extract with diethyl ether G->H I Dry organic layer and concentrate H->I J Purify by flash column chromatography I->J

Caption: Experimental workflow for the synthesis of 3-Vinyloxetan-3-ol.

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

    • Add a small portion of the vinyl bromide solution to initiate the reaction (indicated by bubbling and a color change).

    • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Oxetan-3-one:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

    • Prepare a solution of oxetan-3-one in anhydrous THF.

    • Add the oxetan-3-one solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 3-vinyloxetan-3-ol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of 3-Vinyloxetan-3-ol

The structure and purity of the synthesized 3-vinyloxetan-3-ol should be confirmed by standard analytical techniques.

Quantitative Data Summary:

ParameterValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless to pale yellow oil
Boiling Point (Predicted) ~60-70 °C at reduced pressure
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Spectroscopic Data (Predicted):

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Vinyl Protons~6.0-6.2ddJ = ~17, ~11-CH=CH₂
~5.3-5.5dJ = ~17-CH=CH H (trans)
~5.1-5.3dJ = ~11-CH=CHH (cis)
Oxetane Protons~4.6-4.8m-CH ₂-O-
Hydroxyl Proton~2.0-3.0br s-OH
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm) Assignment
Vinyl Carbons~138-142-C H=CH₂
~112-116-CH=C H₂
Oxetane Carbons~78-82-C H₂-O-
~75-79C -OH

Troubleshooting and Causality

Problem Potential Cause Recommended Solution
Grignard reaction fails to initiate. Inactive magnesium surface (oxide layer); presence of moisture.Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Ensure all glassware is rigorously dried and anhydrous solvents are used.
Low yield of the desired product. Incomplete formation of the Grignard reagent; side reactions (e.g., Wurtz coupling); inefficient quenching or workup.Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the ketone. Maintain a low reaction temperature during the addition of oxetan-3-one. Use a saturated ammonium chloride solution for quenching to minimize side reactions with the product.
Formation of a significant amount of biphenyl (from vinyl bromide). High local concentration of vinyl bromide during Grignard formation.Add the vinyl bromide solution slowly and maintain a steady reflux to ensure it reacts with the magnesium as it is added.
Difficulty in purifying the product. Presence of unreacted starting material or side products with similar polarity.Optimize the stoichiometry of the reactants. Employ careful flash column chromatography with a shallow solvent gradient for better separation.

Conclusion and Future Perspectives

The synthesis of 3-vinyloxetan-3-ol via the Grignard reaction of vinylmagnesium bromide with oxetan-3-one is a reliable and scalable method for accessing this valuable building block. The strategic importance of the oxetane motif in drug discovery underscores the utility of robust synthetic routes to functionalized oxetanes. The presence of both a hydroxyl and a vinyl group in 3-vinyloxetan-3-ol opens up a wide array of possibilities for further chemical modifications, making it a key intermediate for the synthesis of novel and complex molecules with potential therapeutic applications. Future work in this area may focus on the development of enantioselective methods for the synthesis of chiral 3-substituted-3-hydroxyoxetanes and the exploration of the reactivity of the vinyl group in various transformations.

References

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PubMed Central (PMC). [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ye, L., Cui, L., Zhang, G., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. PubMed. [Link]

  • Bossi, A., et al. (2006). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. PubMed. [Link]

  • ResearchGate. (n.d.). Vinylmagnesium Bromide. Retrieved from [Link]

  • Stepan, A. F., et al. (2016). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

Sources

Introduction: The Structural Elucidation of a Novel Oxetane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Vinyloxetan-2-ol

To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise characterization of novel chemical entities is the bedrock upon which all subsequent discovery is built. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in medicinal chemistry. Its unique structural and electronic properties—acting as a polar, metabolically stable, and non-classical hydrogen bond acceptor—can confer significant advantages in drug candidates, improving properties like solubility and metabolic stability.[1][2][3]

This guide focuses on a specific, multifunctional derivative: 3-vinyloxetan-2-ol . The presence of a strained oxetane ring, a secondary alcohol, and a vinyl group within a compact structure presents a unique spectroscopic challenge and opportunity. Understanding its spectral signature is paramount for reaction monitoring, purity assessment, and establishing its identity.

As a Senior Application Scientist, my objective is not merely to present data but to provide a validated framework for its interpretation. This document is structured to guide you through the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 3-vinyloxetan-2-ol. We will explore the causal relationships between molecular structure and spectral output, detail the protocols for data acquisition, and ground our analysis in authoritative principles.

Part 1: ¹H NMR Spectroscopy - Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the connectivity between them (spin-spin coupling).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-vinyloxetan-2-ol is a composite of signals from the oxetane ring, the vinyl group, and the alcohol. The protons on the carbon adjacent to the ether oxygen (C4) and the hydroxyl-bearing carbon (C2) are expected to be significantly downfield due to the deshielding effect of the electronegative oxygen atoms.[4][5]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Hₐ (Vinyl)5.8 - 6.0ddd (doublet of doublet of doublets)1HVinylic proton, deshielded. Coupled to Hь (trans), Hc (cis), and Hd (allylic).[4][6]
(Vinyl)5.2 - 5.4dd (doublet of doublets)1HVinylic proton, trans to Hₐ. Experiences strong trans-coupling and weaker geminal coupling to Hc.[7]
Hc (Vinyl)5.1 - 5.3dd (doublet of doublets)1HVinylic proton, cis to Hₐ. Experiences cis-coupling and weaker geminal coupling to Hь.[7]
H₂ (Oxetane)4.8 - 5.0d (doublet) or t (triplet)1HMethine proton on carbon bearing the hydroxyl group (C2). Deshielded by both the ring oxygen and the hydroxyl group. Coupled to protons on C4.
H₄ (Oxetane)4.5 - 4.8m (multiplet)2HMethylene protons on C4. Deshielded by the ring oxygen. They are diastereotopic and will likely show complex coupling with each other and with H₂.[5]
H₃ (Oxetane)3.0 - 3.4m (multiplet)1HMethine proton on C3, coupled to the vinyl group and the oxetane protons. Shifted downfield due to allylic position and ring strain.
-OH 2.0 - 5.0br s (broad singlet)1HHydroxyl proton. Chemical shift is highly variable and depends on concentration, solvent, and temperature. Often appears as a broad signal due to hydrogen bonding and chemical exchange.[8][9]
Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of purified 3-vinyloxetan-2-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ can be useful for clearly observing the -OH proton signal without exchange.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

Visualization: Spin-Spin Coupling Network

This diagram illustrates the expected coupling relationships between the protons in 3-vinyloxetan-2-ol.

Caption: Predicted ¹H-¹H spin-spin coupling network for 3-vinyloxetan-2-ol.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Since each chemically non-equivalent carbon atom typically produces a distinct signal, a ¹³C NMR spectrum is a powerful tool for confirming the number of unique carbons and identifying their functional roles.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms like oxygen are found significantly downfield.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C₂ (CH-OH)95 - 105Highly deshielded due to being bonded to two oxygen atoms (ring ether and hydroxyl group).
C₄ (CH₂-O)70 - 80Deshielded by the adjacent ring oxygen atom.[5]
C₃ (CH-Vinyl)45 - 55Aliphatic carbon within a strained ring, shifted by the attached vinyl group.
C₅ (=CH-)135 - 145sp² hybridized carbon of the vinyl group, alpha to the ring.
C₆ (=CH₂)115 - 125Terminal sp² hybridized carbon of the vinyl group.
Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation:

    • A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in ~0.6 mL of deuterated solvent.

  • Instrument Setup:

    • Lock and shim the spectrometer as described for ¹H NMR.

    • Tune the probe to the ¹³C frequency.

    • Acquire a standard proton-decoupled ¹³C spectrum. This technique irradiates all protons, causing all carbon signals to appear as sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • A large number of scans (e.g., 256 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

  • Advanced Techniques (DEPT):

    • To differentiate between CH, CH₂, and CH₃ groups, run Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

    • DEPT-90: Shows signals only for CH carbons.

    • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra. This is invaluable for unambiguous signal assignment.

Visualization: Workflow for ¹³C NMR Analysis

G cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_result Final Assignment Proton_Decoupled Acquire Broadband Proton-Decoupled Spectrum DEPT_135 Acquire DEPT-135 Count_Signals Count Unique Carbon Signals Proton_Decoupled->Count_Signals Assign_Quat Identify Quaternary Carbons (Present only in main spectrum) Proton_Decoupled->Assign_Quat DEPT_90 Acquire DEPT-90 Assign_CH2 Identify CH₂ (Negative in DEPT-135) DEPT_135->Assign_CH2 Assign_CH Identify CH (Positive in DEPT-90/135) DEPT_90->Assign_CH Final_Structure Correlate Shifts to Structure Count_Signals->Final_Structure Assign_CH2->Final_Structure Assign_CH->Final_Structure Assign_Quat->Final_Structure

Caption: Workflow for comprehensive ¹³C NMR spectral assignment using DEPT experiments.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Data

The IR spectrum of 3-vinyloxetan-2-ol will be dominated by features from the hydroxyl, alkene, and ether functionalities.

Functional GroupPredicted Absorption (cm⁻¹)Intensity / ShapeVibrational Mode
Alcohol (O-H) 3200 - 3600Strong, BroadO-H Stretch (Hydrogen-bonded)[8][10][11]
Vinyl (=C-H) 3050 - 3100Mediumsp² C-H Stretch[12]
Alkane (-C-H) 2850 - 3000Medium-Strongsp³ C-H Stretch
Alkene (C=C) 1640 - 1680Medium, SharpC=C Stretch[12]
Alcohol (C-O) 1050 - 1150StrongC-O Stretch (Secondary alcohol)[11][13]
Ether (C-O) 1050 - 1150StrongC-O-C Asymmetric Stretch (Cyclic ether)[5][13]

Note: The C-O stretching region will likely show a strong, possibly broad, absorption band resulting from the overlap of the alcohol and ether C-O stretches.[14]

Experimental Protocol: IR Data Acquisition (Thin Film)
  • Sample Preparation:

    • Place one or two drops of the neat liquid sample of 3-vinyloxetan-2-ol onto the surface of a polished salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Ensure the plates are clean and dry before use, as water shows a strong O-H absorption.

  • Data Acquisition (FTIR Spectrometer):

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Label the major absorption peaks (in cm⁻¹) and assign them to the corresponding functional groups.

    • Pay close attention to the fingerprint region (< 1500 cm⁻¹) for more complex vibrational modes that are unique to the molecule's overall structure.

Visualization: Correlating Functional Groups to IR Regions

Caption: Correlation of key functional group vibrations to regions of the IR spectrum.

Part 4: Mass Spectrometry - Unraveling Fragmentation Patterns

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 3-vinyloxetan-2-ol, we will consider Electron Impact (EI) ionization, a common technique that creates a radical cation (the molecular ion, M⁺•) which then undergoes fragmentation.

Predicted Mass Spectral Data

The molecular formula of 3-vinyloxetan-2-ol is C₅H₈O₂. The molecular weight is 100.12 g/mol .

  • Molecular Ion (M⁺•): An m/z peak at 100 is expected. This peak may be weak due to the instability of the strained ring and the presence of the alcohol, which facilitates fragmentation.[15][16]

  • Key Fragmentation Pathways: The fragmentation of cyclic ethers and alcohols is often driven by α-cleavage, which is the cleavage of a bond adjacent to the heteroatom.[15][17][18]

m/z ValueProposed FragmentRationale / Pathway
82[M - H₂O]⁺•Loss of a water molecule, a common fragmentation for alcohols.[8]
73[M - C₂H₃]⁺Loss of a vinyl radical (•CH=CH₂).
71[M - CHO]⁺α-cleavage with loss of a formyl radical.
57[C₃H₅O]⁺Cleavage of the oxetane ring.
43[C₂H₃O]⁺Further fragmentation, possibly from the [M-H₂O]⁺• ion.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction:

    • For a volatile liquid like 3-vinyloxetan-2-ol, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides the added benefit of separating the analyte from any impurities before it enters the mass spectrometer.

  • Ionization:

    • The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming the M⁺• radical cation.

  • Mass Analysis:

    • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions strike a detector, generating a signal. The instrument plots the relative abundance of the ions versus their m/z values to create the mass spectrum.

Visualization: Predicted EI-MS Fragmentation Cascade

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [C₅H₈O₂]⁺• m/z = 100 (Molecular Ion) F_H2O [C₅H₆O]⁺• m/z = 82 M->F_H2O - H₂O F_Vinyl [C₃H₅O₂]⁺ m/z = 73 M->F_Vinyl - •C₂H₃ F_CHO [C₄H₇O]⁺ m/z = 71 M->F_CHO - •CHO F_43 [C₂H₃O]⁺ m/z = 43 F_H2O->F_43 - C₃H₃• F_57 [C₃H₅O]⁺ m/z = 57 F_CHO->F_57 - CH₂

Sources

Unlocking Synthetic Pathways: A Technical Guide to the Reactivity of the Oxetane Ring in 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating structural motif in modern chemistry. It strikes a unique balance between metabolic stability, making it a valuable isostere in medicinal chemistry, and inherent ring strain, which allows for strategic ring-opening reactions in synthetic chemistry.[1][2][3] This guide focuses on the nuanced reactivity of 3-Vinyloxetan-3-ol, a specialized substrate where the oxetane core is substituted with both a vinyl group and a tertiary alcohol. We will dissect the interplay of these functional groups, which orchestrates a range of unique and synthetically valuable transformations. This document provides an in-depth analysis of reaction mechanisms, field-proven experimental protocols, and the strategic considerations necessary for leveraging this versatile building block in complex molecule synthesis.

The Oxetane Core: A Primer on Strain and Reactivity

The reactivity of oxetanes is fundamentally governed by their inherent ring strain, estimated to be around 25 kcal/mol. This strain arises from bond angle distortion; the internal C-O-C and C-C-C bond angles are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1][4] This angular strain makes the C-O bonds susceptible to cleavage.

However, unlike the highly reactive three-membered epoxide ring, the oxetane ring exhibits considerable stability under neutral or basic conditions.[5][6] Significant activation, typically through protonation or coordination to a Lewis acid, is required to facilitate nucleophilic attack and ring-opening.[6][7][8] This activation polarizes the C-O bonds, rendering the ring carbons sufficiently electrophilic to react with a wide array of nucleophiles.[7] The presence of substituents on the oxetane ring, such as in 3-Vinyloxetan-3-ol, introduces additional electronic and steric factors that profoundly influence the regioselectivity and stereoselectivity of these ring-opening events.

The Unique Case of 3-Vinyloxetan-3-ol: A Trifecta of Functionality

The structure of 3-Vinyloxetan-3-ol is notable for three key features that dictate its chemical behavior:

  • The Strained Oxetane Ring: The primary site of reactivity, prone to ring-opening/rearrangement.

  • The Tertiary Hydroxyl Group: Can act as an internal nucleophile or a directing group, and its protonation can initiate reactions.

  • The Vinyl Group: A versatile handle for transformations, particularly transition metal-catalyzed cross-coupling reactions. It can also participate in pericyclic reactions or act as a Michael acceptor after isomerization.

The colocation of these groups allows for sophisticated domino or cascade reactions, where an initial transformation on one functional group triggers a subsequent reaction involving another, leading to a rapid increase in molecular complexity from a simple starting material.[9][10]

Dual Catalysis Pathway: Palladium and Acid-Mediated Arylative Ring Expansion

A compelling example of the unique reactivity of 3-Vinyloxetan-3-ol is its arylative ring expansion to form highly substituted 2,5-dihydrofurans. This transformation, which remains largely unexplored compared to analogous reactions with vinylcyclobutanols, showcases a sophisticated dual catalytic system where palladium and a Brønsted acid work in concert.[9][10][11]

Mechanistic Rationale

The reaction proceeds through a domino process involving three key stages. The choice of a dual catalytic system is critical; neither catalyst alone can effect the complete transformation.

  • Palladium-Catalyzed Heck Arylation: The reaction is initiated by a palladium(0) catalyst, which undergoes oxidative addition with an aryl iodide. The resulting arylpalladium(II) complex then coordinates to the vinyl group of the oxetane. A subsequent migratory insertion followed by β-hydride elimination forges a new C-C bond, attaching the aryl group to the vinyl moiety and regenerating the Pd(0) catalyst. Silver trifluoroacetate (AgTFA) is employed as a crucial additive; it acts as a halide scavenger, facilitating the formation of a more reactive, cationic palladium intermediate that promotes the Heck reaction.[11]

  • Acid-Catalyzed Allylic Transposition: Following the Heck reaction, a strong Brønsted acid, such as triflic acid (TfOH), is introduced. The acid catalyzes the transposition of the tertiary allylic alcohol intermediate. This rearrangement is thermodynamically driven and is essential for positioning the hydroxyl group for the subsequent ring-opening step.

  • Intramolecular Ring Opening: The newly formed primary or secondary alcohol, now positioned appropriately, acts as an internal nucleophile. Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The intramolecular attack by the hydroxyl group cleaves one of the C-O bonds of the oxetane, leading to the formation of the thermodynamically more stable five-membered dihydrofuran ring.[9][10]

Mechanistic Diagram

The following diagram illustrates the proposed catalytic cycle and reaction cascade.

Arylative_Ring_Expansion Dual Pd/Acid-Catalyzed Arylative Ring Expansion of 3-Vinyloxetan-3-ol cluster_cycle Reaction Cascade Reactant 3-Vinyloxetan-3-ol Heck_Product Heck Arylation Product (Allylic Alcohol I) Reactant->Heck_Product 1. Heck Arylation ArI Aryl Iodide (Ar-I) ArI->Heck_Product Pd_cat Pd(OAc)₂(PPh₃)₂ Pd_cat->Heck_Product Pd(0) Acid_cat TfOH Rearranged_Intermediate Rearranged Intermediate (Allylic Alcohol II) Acid_cat->Rearranged_Intermediate H⁺ AgTFA AgTFA AgTFA->Heck_Product Halide Scavenger Heck_Product->Rearranged_Intermediate 2. Allylic Transposition Protonated_Oxetane Protonated Oxetane Rearranged_Intermediate->Protonated_Oxetane Protonation Final_Product 2,5-Dihydrofuran Protonated_Oxetane->Final_Product 3. Intramolecular Ring Opening

Caption: Step-by-step workflow for the arylative ring expansion reaction.

Procedure:

  • Heck Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the 3-vinyloxetan-3-ol (0.1 mmol), the aryl iodide (0.15 mmol), Pd(OAc)₂(PPh₃)₂ (0.005 mmol), and AgTFA (0.12 mmol).

  • Solvent Addition and Reaction: Add anhydrous MTBE (1.0 mL) via syringe. Seal the vial and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting oxetane is consumed.

  • Solvent Exchange: Cool the reaction mixture to room temperature. Carefully remove the MTBE under reduced pressure.

  • Rearrangement Setup: Under the inert atmosphere, add a mixture of MeCN/H₂O (50:1 v/v, 4.0 mL) to the residue. Add triflic acid (0.06 mmol) dropwise via syringe.

  • Ring Expansion Reaction: Reseal the vial and heat the mixture to 80 °C (Note: some substrates may require heating up to 100 °C for optimal results)[12]. Monitor the formation of the dihydrofuran product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the desired 2,5-dihydrofuran product.

Alternative Reactivity: Reactions with Arynes

Beyond transition metal catalysis, the vinyl group on the oxetane ring can participate in other cycloaddition reactions. For instance, vinyl oxetanes have been shown to react with highly reactive aryne intermediates. [13][14]In this transition-metal-free process, the vinyl group acts as a diene component in a Diels-Alder reaction with the aryne. This is followed by a cascade of a ring-opening aromatization and an ene reaction, ultimately yielding functionalized phenanthrene derivatives. [13][15]This pathway highlights the versatility of the vinyl group, which can preferentially engage in a [4+2] cycloaddition over a potential nucleophilic attack of the oxetane oxygen onto the aryne. [14]

Conclusion and Future Outlook

3-Vinyloxetan-3-ol is a uniquely functionalized building block whose reactivity is a product of the synergistic interplay between its strained oxetane ring, a tertiary hydroxyl group, and a versatile vinyl moiety. The dual palladium and acid-catalyzed arylative ring expansion provides a powerful and elegant method for the rapid construction of complex dihydrofuran scaffolds, which are valuable structures in organic synthesis. [9]Understanding the underlying mechanisms—Heck arylation, allylic transposition, and intramolecular ring-opening—is paramount for optimizing these reactions and extending their scope. As synthetic chemists continue to seek novel pathways to molecular complexity, the strategic exploitation of strained-ring systems like 3-vinyloxetan-3-ol will undoubtedly pave the way for innovative and efficient synthetic solutions.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Wolan, A., & Deredas, D. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Mahal, A. (2015). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. European Journal of Chemistry, 6(4), 357-366. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]

  • (N/A). Routes to simple 3-substituted oxetanes. Semantic Scholar. [Link]

  • Wolan, A., & Deredas, D. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 997-1057. [Link]

  • (N/A). Oxetanes and Oxetan-3-ones. Thieme Chemistry. [Link]

  • (N/A). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Zhu, C., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. ResearchGate. [Link]

  • Jones, D. J., O'Leary, E., & O'Sullivan, T. P. (2018). Nucleophilic ring opening of vinyl oxetanes. ResearchGate. [Link]

  • Zhu, C., et al. (2024). Arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans. ResearchGate. [Link]

  • Wolan, A., & Deredas, D. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Zhu, C., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Infoscience - EPFL. [Link]

  • Zhu, C., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. ResearchGate. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Wang, S., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ResearchGate. [Link]

  • Ahmad, S., et al. (2016). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

  • (N/A).
  • Wang, S., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC - NIH. [Link]

  • Wang, S., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. [Link]

  • Lawson, E. C., Wang, C-Y., & Kuduk, S. D. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9573-9576. [Link]

Sources

Thermal stability of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 3-Vinyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Vinyloxetan-3-ol is a strained, four-membered heterocyclic alcohol that serves as a versatile building block in modern medicinal chemistry. Its utility is derived from the inherent ring strain of the oxetane core, which facilitates a range of chemical transformations. However, this same reactivity presents significant challenges related to thermal stability. This guide provides a comprehensive analysis of the factors governing the thermal behavior of 3-Vinyloxetan-3-ol, focusing on its primary decomposition pathway: a thermally-induced or catalyzed ring expansion to form 2,5-dihydrofuran derivatives. Understanding this transformation is critical for chemists in process development and drug discovery to ensure reaction control, prevent byproduct formation, and guarantee the stability of intermediates during synthesis and storage. We will detail the underlying mechanisms, present robust experimental protocols for assessing thermal stability using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the profound implications for synthetic strategy and scale-up operations.

Introduction: The Oxetane Core in Modern Chemistry

Oxetanes, four-membered cyclic ethers, have emerged as valuable motifs in medicinal chemistry. They are often employed as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, capable of improving key physicochemical properties such as solubility and lipophilicity.[1][2][3] The unique structural and electronic properties of the oxetane ring are a direct consequence of its significant ring strain energy, which is approximately 25.5 kcal/mol.[1][4] This value is substantially higher than that of its five-membered counterpart, tetrahydrofuran (5.6 kcal/mol), rendering the oxetane ring susceptible to ring-opening and rearrangement reactions.[1][4]

3-Vinyloxetan-3-ol, possessing both a reactive vinyl group and a tertiary alcohol on the strained oxetane core, represents a particularly interesting and synthetically flexible intermediate. Its structure, however, also predisposes it to thermal lability. This guide will explore the critical balance between its synthetic utility and its inherent instability under thermal stress.

Physicochemical Properties and Inherent Instability

The thermal stability of any molecule is intrinsically linked to its structure. For 3-Vinyloxetan-3-ol, two key features dictate its behavior at elevated temperatures:

  • Ring Strain: The endocyclic bond angles in the oxetane ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle and torsional strain.[1][4] This stored potential energy provides a strong thermodynamic driving force for reactions that relieve the strain, such as ring-opening or ring expansion. The ring strain energy of oxetane is only slightly less than that of highly reactive oxiranes (epoxides).[5]

  • Substituent Effects: The presence of a vinyl group and a tertiary alcohol at the C3 position creates a unique electronic environment. The tertiary alcohol can act as an internal nucleophile or a leaving group after protonation, while the vinyl group provides a handle for transition-metal-catalyzed transformations that can proceed at elevated temperatures.

These features converge to make skeletal rearrangement the most favorable thermal decomposition pathway, as it provides a concerted, energy-releasing route to a more stable five-membered ring system.

Primary Thermal Pathway: Ring Expansion to Dihydrofurans

While spontaneous, uncatalyzed thermal decomposition data for 3-Vinyloxetan-3-ol is not extensively documented, its reactivity under catalyzed, elevated-temperature conditions provides a clear and authoritative model for its inherent thermal instability. The primary and most well-characterized thermal transformation is a skeletal rearrangement to form 2,5-dihydrofurans.

Recent studies have demonstrated that this transformation can be efficiently achieved through dual palladium and acid catalysis at temperatures ranging from 80 °C to 100 °C.[6][7][8] This arylative ring expansion proceeds via a domino reaction sequence, providing a blueprint for the molecule's likely behavior under purely thermal stress, albeit at a slower rate.

Mechanism of Catalyzed Ring Expansion

The reaction involves a multi-step process that highlights the molecule's reactive sites:

  • Heck Arylation: The process begins with a palladium-catalyzed Heck reaction between the vinyl group of the oxetane and an aryl iodide.

  • Allylic Transposition: An acid catalyst then promotes the transposition of the resulting allylic alcohol.

  • Intramolecular Ring Opening: The crucial step involves the ring opening of the strained oxetane by the internal hydroxyl group, which acts as a nucleophile.

  • Rearrangement: This concerted step leads to the formation of the thermodynamically more stable five-membered dihydrofuran ring.[8]

This mechanism underscores that even moderate temperatures (e.g., 80 °C), especially in the presence of acidic or metallic impurities, can initiate the degradation of 3-Vinyloxetan-3-ol.

G cluster_0 Step 1: Heck Arylation cluster_1 Step 2 & 3: Acid-Catalyzed Rearrangement cluster_2 Final Product A 3-Vinyloxetan-3-ol + Ar-I B Pd(0) Catalyst A->B 80°C C Allylic Alcohol Intermediate B->C D Protonation of Oxetane Oxygen C->D E Intramolecular Attack by Hydroxyl Group D->E TfOH F Ring Expansion & Strain Release E->F G 2,5-Dihydrofuran Derivative F->G

Fig 1: Catalyzed ring expansion of 3-Vinyloxetan-3-ol.

Experimental Methodologies for Assessing Thermal Stability

To quantify the thermal stability of 3-Vinyloxetan-3-ol and predict its behavior under various conditions, a systematic approach using established thermal analysis techniques is required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the primary tool for determining decomposition temperatures.

Experimental Protocol: TGA for Decomposition Onset

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Place 5-10 mg of high-purity 3-Vinyloxetan-3-ol into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to isolate thermal from oxidative decomposition.

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition is typically defined as the temperature at which 5% mass loss (Td5%) occurs. This point represents the upper limit for the compound's short-term thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition (which is typically an exothermic event for strained rings).

Experimental Protocol: DSC for Exothermic Decomposition

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of 3-Vinyloxetan-3-ol in an aluminum DSC pan. The sealing is critical to prevent mass loss through evaporation before decomposition.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, 50 mL/min flow rate.

    • Temperature Program: Equilibrate at a sub-ambient temperature (e.g., 0 °C). Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). A sharp, irreversible exothermic peak following the boiling point indicates decomposition. The onset temperature of this exotherm provides a measure of the thermal hazard associated with the material.

Data Interpretation and Comparison

The combination of TGA and DSC provides a comprehensive picture of thermal stability.

ParameterTechniqueInformation ProvidedTypical Interpretation for 3-Vinyloxetan-3-ol
Td5% TGATemperature of 5% mass loss.Indicates the onset of significant decomposition and volatilization of fragments.
Tonset (exo) DSCOnset temperature of exothermic decomposition.Represents the temperature at which the rate of decomposition becomes energetically significant, posing a potential thermal runaway risk.
Boiling Point DSC/TGATemperature of vaporization.A safety data sheet lists a boiling point of 50 °C at 0.3 mmHg.[9] Decomposition must be distinguished from boiling.

The workflow for a comprehensive thermal stability assessment is visualized below.

G A Sample: 3-Vinyloxetan-3-ol B TGA Analysis (10°C/min, N2) A->B C DSC Analysis (10°C/min, N2) A->C D TGA Curve (Mass vs. Temp) B->D E DSC Thermogram (Heat Flow vs. Temp) C->E F Determine Td5% (Onset of Mass Loss) D->F G Determine Tonset (Exothermic Decomposition) E->G H Correlate Data & Define Stability Limit F->H G->H

Fig 2: Workflow for Thermal Stability Assessment.

Implications for Drug Development and Process Chemistry

A thorough understanding of the thermal stability of 3-Vinyloxetan-3-ol is not merely an academic exercise; it has critical practical consequences:

  • Reaction Condition Control: When using 3-Vinyloxetan-3-ol as a reactant, reaction temperatures must be carefully controlled to remain below the decomposition onset. The presence of acid or metal catalysts, even in trace amounts, can significantly lower the decomposition temperature.[7][8]

  • Purification and Distillation: Attempting to purify 3-Vinyloxetan-3-ol by distillation at atmospheric pressure is highly hazardous and will likely lead to decomposition. Vacuum distillation is necessary to lower the boiling point well below the decomposition threshold.[9]

  • Storage and Handling: The compound should be stored at refrigerated temperatures (0-8 °C is recommended) to minimize the rate of any potential slow decomposition or polymerization over time.[10]

  • Scale-Up Safety: During process scale-up, heat transfer becomes less efficient. A reaction that is safe on a lab scale could become a thermal runaway hazard in a large reactor if the heat generated by decomposition cannot be dissipated. The DSC data is essential for conducting this type of safety analysis.

Conclusion

The thermal stability of 3-Vinyloxetan-3-ol is fundamentally limited by the high ring strain of its oxetane core. Its primary decomposition pathway involves a ring-expansion rearrangement to form more stable dihydrofuran derivatives. This transformation, well-documented under catalytic conditions at moderate temperatures (80-100 °C), serves as a crucial indicator of its inherent thermal lability. For researchers and process chemists, this necessitates careful control over reaction temperatures, avoidance of acidic and metallic impurities, and adherence to strict storage and handling protocols. By employing systematic thermal analysis techniques like TGA and DSC, scientists can precisely define the operational limits for this valuable synthetic building block, ensuring both the integrity of their chemical syntheses and the safety of their laboratory operations.

References

  • Burana, C., & Jolit, A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.[1][4]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie.[6]

  • Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[2]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Infoscience - EPFL.[7]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie International Edition.[8]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.[3]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.[11]

  • Ryng, S., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[12]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign.[13]

  • Jiangxi Science and Technology Normal University. (n.d.). Study on Synthesis Of Oxetan-3-ol. ResearchGate.[14]

  • Beilstein Institute. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.[4]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.[5]

  • Denchev, Z., & D'hooge, D. (2021). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.[15]

  • Penczek, S., & Duda, A. (2000). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Macromolecular Chemistry and Physics.[16]

  • BenchChem. (2025). Application Notes and Protocols: Ring-Opening Polymerization of 2,2,3-trimethyl-3-oxetanol. BenchChem.[17]

  • Chem-Impex. (n.d.). Oxetan-3-ol. Chem-Impex International.[10]

  • ECHEMI. (n.d.). Oxetan-3-ol SDS, 7748-36-9 Safety Data Sheets. ECHEMI.[9]

  • Smith, A. B., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.[18]

  • Vlacha, P., et al. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate.[19]

  • ChemScene. (n.d.). 7748-36-9 | Oxetan-3-ol. ChemScene.[20]

  • Santa Cruz Biotechnology. (n.d.). Oxetan-3-ol | CAS 7748-36-9. Santa Cruz Biotechnology, Inc.[21]

Sources

A Technical Guide to the Solubility of 3-Vinyloxetan-3-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility of 3-Vinyloxetan-3-ol, a versatile building block in medicinal chemistry and materials science. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for its determination, and provide a predictive solubility profile in a range of common organic solvents. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection for reactions, purifications, and formulation development.

Introduction to 3-Vinyloxetan-3-ol

3-Vinyloxetan-3-ol is a unique bifunctional molecule featuring a strained four-membered oxetane ring and a reactive vinyl group. The oxetane moiety is a valuable pharmacophore known to improve metabolic stability and aqueous solubility of drug candidates. The vinyl group, on the other hand, offers a handle for a variety of chemical transformations, including polymerization and click chemistry. This combination of features makes 3-Vinyloxetan-3-ol an attractive starting material in the synthesis of complex molecules and functional polymers.[1] A thorough understanding of its solubility is paramount for its effective utilization.

Key Molecular Features Influencing Solubility:

  • Polarity: The presence of a hydroxyl (-OH) group and an ether oxygen within the oxetane ring imparts significant polarity to the molecule.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. This capability is a primary driver of its solubility in protic and polar aprotic solvents.[2]

  • Molecular Weight: With a molecular weight of approximately 100.12 g/mol , it is a relatively small molecule, which generally favors solubility.

  • Nonpolar Character: The vinyl group (-CH=CH2) and the ethylene backbone of the oxetane ring contribute a degree of nonpolar character to the molecule.

Theoretical Prediction of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Due to the strong hydrogen bonding capabilities of 3-Vinyloxetan-3-ol's hydroxyl group, it is expected to exhibit high solubility in these solvents. The favorable interactions between the solute and solvent molecules can readily overcome the solute-solute and solvent-solvent interactions.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The hydroxyl group of 3-Vinyloxetan-3-ol can donate a hydrogen bond to the electronegative atoms (e.g., oxygen in acetone or DMSO) in these solvents. Therefore, good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have weak van der Waals forces as their primary intermolecular interaction. The polar nature of 3-Vinyloxetan-3-ol makes it energetically unfavorable to dissolve in these nonpolar environments. The energy required to break the strong hydrogen bonds between the alcohol molecules would not be compensated by the weak interactions with the nonpolar solvent.[2] Consequently, low solubility is expected.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and accurate technique for determining thermodynamic (or equilibrium) solubility.[3] This method measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature, where the dissolved solute is in equilibrium with the undissolved solid.[4][5]

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol outlines a robust procedure for determining the solubility of 3-Vinyloxetan-3-ol.

Materials and Equipment:

  • 3-Vinyloxetan-3-ol (solid form)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 3-Vinyloxetan-3-ol to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][6] The extended incubation is crucial to ensure the measurement reflects the true thermodynamic solubility.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of 3-Vinyloxetan-3-ol of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method like HPLC or UV-Vis spectroscopy.[6][7]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 3-Vinyloxetan-3-ol in the filtered sample by interpolating its analytical response on the calibration curve.

Self-Validation and Trustworthiness:

  • Visual Confirmation: Before and after the equilibration period, visually inspect the vials to ensure an excess of solid material is present.

  • Replicate Measurements: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and to calculate the standard deviation.

  • Time to Equilibrium: For a rigorous study, it can be beneficial to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[6]

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Weigh excess 3-Vinyloxetan-3-ol B Add known volume of solvent A->B Step 1-2 C Agitate at constant T (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E Step 4-5 G Analyze samples & standards (HPLC/UV) E->G F Prepare standards F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for the experimental determination of solubility.

Predictive Solubility Profile of 3-Vinyloxetan-3-ol

While specific experimental data for 3-Vinyloxetan-3-ol is not widely published in readily available literature, a predictive solubility profile can be constructed based on its chemical structure and the principles of solubility. The following table provides an estimation of its solubility in common organic solvents.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic MethanolVery Soluble / MiscibleStrong hydrogen bonding interactions between the hydroxyl groups of both solute and solvent.
EthanolVery Soluble / MiscibleSimilar to methanol, strong hydrogen bonding capabilities.
WaterSolubleCapable of extensive hydrogen bonding, though the nonpolar vinyl group may slightly limit miscibility compared to short-chain alcohols.
Polar Aprotic Tetrahydrofuran (THF)SolubleThe ether oxygen in THF can accept a hydrogen bond from the hydroxyl group of 3-Vinyloxetan-3-ol.
AcetoneSolubleThe carbonyl oxygen in acetone is a good hydrogen bond acceptor.
AcetonitrileModerately SolubleLess effective as a hydrogen bond acceptor compared to THF and acetone, leading to potentially lower solubility.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent with a strong hydrogen bond accepting character.
Nonpolar Aromatic TolueneSparingly SolubleThe polarity mismatch is significant. Weak van der Waals forces are insufficient to overcome the strong intermolecular hydrogen bonds of the solute.
Nonpolar Aliphatic n-HexaneInsolubleLarge disparity in polarity and intermolecular forces.

Practical Implications and Conclusion

The solubility profile of 3-Vinyloxetan-3-ol directly impacts its application in a laboratory and industrial setting:

  • Reaction Chemistry: For reactions involving 3-Vinyloxetan-3-ol, polar solvents such as THF, acetone, or alcohols are excellent choices to ensure a homogeneous reaction mixture.

  • Purification: The differential solubility can be exploited for purification. For instance, it could be precipitated out of a reaction mixture by adding a nonpolar anti-solvent like hexane. For chromatographic purification, its polarity suggests that normal-phase silica gel chromatography would be effective.

  • Formulation: In drug development, its solubility in aqueous and organic systems is a key factor. Its inherent polarity is advantageous for aqueous formulations, a desirable trait for improving bioavailability.

References

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • P&G Professional. (2023, December 13). SAFETY DATA SHEET. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetan-3-ol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • The Open Notebook Science Solubility Challenge. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Ethenyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational properties, ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, and its role in improving aqueous solubility and lipophilicity have made it a highly sought-after functional group in drug discovery. This guide focuses on a specific, versatile building block: 3-ethenyloxetan-3-ol. The presence of both a reactive vinyl group and a tertiary alcohol on the strained oxetane core provides a rich platform for complex molecular synthesis, making it a molecule of significant interest for creating novel chemical entities with potential therapeutic applications.

Section 1: Chemical Identity and Properties

Nomenclature and Identification
  • IUPAC Name : 3-ethenyloxetan-3-ol

  • Common Name : 3-Vinyloxetan-3-ol

  • CAS Number : 1207175-07-2[1][2]

  • Molecular Formula : C₅H₈O₂

  • Molecular Weight : 100.12 g/mol

  • Canonical SMILES : C=CC1(COC1)O

  • InChI Key : IRTNICKAXISCBY-UHFFFAOYSA-N[3]

Physicochemical Properties

Experimental data for 3-ethenyloxetan-3-ol is not widely available in peer-reviewed literature. The following table includes predicted data and experimental values for the closely related parent compound, oxetan-3-ol, for reference.

PropertyValue (3-Ethenyloxetan-3-ol)Value (Oxetan-3-ol)Source
Appearance White powder (predicted)Colorless to light yellow clear liquid[1] /[4]
Boiling Point Not available153 °C @ 760 mmHg[4]
Melting Point Not available14 °C[5]
Density Not available1.167 g/mL at 25 °C[4]
Flash Point Not available77 °C[4]
XlogP (predicted) -0.3-0.8[3] /[6]
Solubility Not availableSlightly soluble in methanol, high solubility in chloroform.[7]

Note: Professionals should independently verify properties for specific applications.

Section 2: Synthesis of 3-Ethenyloxetan-3-ol

The primary and most direct route to 3-ethenyloxetan-3-ol is the nucleophilic addition of a vinyl organometallic reagent to a suitable precursor, oxetan-3-one. The Grignard reaction is a classic and reliable method for this transformation.

Retrosynthetic Analysis

The logical disconnection for 3-ethenyloxetan-3-ol points to oxetan-3-one as the electrophilic carbonyl source and a vinyl nucleophile, such as vinylmagnesium bromide.

G Target 3-Ethenyloxetan-3-ol Disconnect C-C Bond Formation (Grignard Addition) Target->Disconnect Precursors Oxetan-3-one (Electrophile) Vinylmagnesium Bromide (Nucleophile) Disconnect->Precursors

Caption: Retrosynthetic approach for 3-ethenyloxetan-3-ol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a well-established method for carbon-carbon bond formation and is highly applicable for this synthesis.[5][7][8][9] The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of oxetan-3-one. Tetrahydrofuran (THF) is the preferred solvent as it stabilizes the Grignard reagent.

Step 1: Preparation of Vinylmagnesium Bromide [10]

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • In the dropping funnel, place a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the vinyl bromide solution to the magnesium turnings. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for the next step.

Step 2: Reaction with Oxetan-3-one

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF.

  • Cool the oxetan-3-one solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared vinylmagnesium bromide solution from Step 1 to the oxetan-3-one solution via a cannula or dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of oxetan-3-one.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-ethenyloxetan-3-ol.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A1 Vinyl Bromide + Mg A3 Vinylmagnesium Bromide A1->A3 Reflux A2 Anhydrous THF A2->A3 Solvent B1 Oxetan-3-one in THF A3->B1 Add to B2 Reaction Mixture B1->B2 Add Grignard at 0°C C1 Quench (aq. NH4Cl) B2->C1 C2 Extraction (EtOAc) C1->C2 C3 Purification (Chromatography) C2->C3 C4 3-Ethenyloxetan-3-ol C3->C4

Caption: Workflow for the synthesis of 3-ethenyloxetan-3-ol.

Section 3: Chemical Reactivity and Applications

The dual functionality of 3-ethenyloxetan-3-ol—a strained ring with a tertiary alcohol and an adjacent vinyl group—opens a vast landscape of synthetic possibilities.

Reactivity of the Oxetane Ring

The oxetane ring is susceptible to ring-opening reactions under acidic conditions, a property that can be harnessed for further synthetic transformations. The tertiary alcohol at the C3 position can act as a leaving group upon protonation, leading to a stabilized tertiary carbocation that can be trapped by nucleophiles.

Reactivity of the Vinyl Group

The vinyl group is a versatile handle for a multitude of chemical reactions:

  • Electrophilic Addition : The double bond can react with various electrophiles.

  • Cycloaddition Reactions : The vinyl group can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions, providing access to complex heterocyclic and carbocyclic systems.[11][12][13][14]

  • Palladium-Catalyzed Reactions : As demonstrated in the literature, 3-vinyloxetan-3-ols can undergo sophisticated palladium-catalyzed reactions.

Featured Application: Arylative Ring Expansion

A notable application of 3-vinyloxetan-3-ols is their use in a dual palladium and acid-catalyzed arylative skeletal rearrangement to produce highly substituted 2,5-dihydrofurans.[1][15]

Mechanism Overview:

  • Heck Arylation : A palladium catalyst facilitates the addition of an aryl group (from an aryl iodide) to the vinyl moiety.

  • Acid-Catalyzed Rearrangement : A Brønsted acid then catalyzes the transposition of the allylic alcohol.

  • Ring Opening : The internal hydroxyl group attacks and opens the strained oxetane ring, leading to the formation of the dihydrofuran product.

This reaction is a powerful method for rapidly building molecular complexity from a relatively simple starting material.

G Start 3-Vinyloxetan-3-ol + Aryl Iodide Heck Heck Arylation (Pd(OAc)2(PPh3)2) Start->Heck Intermediate1 Arylated Oxetane Intermediate Heck->Intermediate1 AcidCat Acid-Catalyzed Rearrangement (TfOH) Intermediate1->AcidCat Intermediate2 Allylic Alcohol Transposition AcidCat->Intermediate2 RingOpen Intramolecular Ring Opening Intermediate2->RingOpen Product 2,5-Dihydrofuran Product RingOpen->Product

Caption: Key stages of the arylative ring expansion of 3-vinyloxetan-3-ol.

Section 4: Spectroscopic Characterization

No published experimental spectra for 3-ethenyloxetan-3-ol were found. The data below for a structurally similar compound, 3-ethynyloxetan-3-ol, is provided for comparative purposes. Researchers must obtain and interpret their own analytical data for verification.

Reference Data: 3-Ethynyloxetan-3-ol (CAS 1352492-38-6) [16][17]

NucleusChemical Shift (δ) ppm
¹H NMR Data available from commercial suppliers.[16]
¹³C NMR Data available from commercial suppliers.

Note: The electronic environment of a vinyl group (sp² carbons) differs significantly from an ethynyl group (sp carbons). Therefore, the chemical shifts for 3-ethenyloxetan-3-ol are expected to be different. Typical vinyl proton signals appear between 4.5-6.5 ppm, while the sp² carbons would appear in the 110-140 ppm range in ¹³C NMR.

Section 5: Safety and Handling

Specific safety data for 3-ethenyloxetan-3-ol is not available. The following information is based on the parent compound, oxetan-3-ol, and general laboratory safety principles. A full risk assessment should be conducted before handling.

  • Hazard Classification (based on Oxetan-3-ol) :

    • Harmful if swallowed.[4]

    • Causes skin irritation.[4]

    • Causes serious eye damage.[4]

    • May cause respiratory irritation.[4]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE) :

      • Wear protective gloves (e.g., nitrile).

      • Wear chemical safety goggles and a face shield.

      • Wear a lab coat.

    • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.[4]

  • First Aid :

    • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing.[4]

  • Storage : Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.

References

  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethynyl-3-oxetanol. Retrieved from [Link]

  • Zhu, J., et al. (n.d.). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3- Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Infoscience. Retrieved from [Link]

  • PubChem. (n.d.). Oxetan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyloxetan-3-ol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. Retrieved from [Link]

  • PubMed. (n.d.). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide.... Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data of Compounds 1 to 3. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethenyloxetan-3-ol (C5H8O2). Retrieved from [Link]

  • ResearchGate. (n.d.). Arylative ring expansion of 3‐vinyloxetan‐3‐ols to dihydrofurans.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. Retrieved from [Link]

Sources

The Emergence of a Strained Synthon: A Technical Guide to the Discovery and History of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the chemical history and synthesis of 3-Vinyloxetan-3-ol, a valuable, strained heterocyclic building block. While a singular, seminal publication detailing its initial discovery remains elusive in surveyed chemical literature, this guide reconstructs its likely genesis through an examination of the synthesis of its precursors and the application of fundamental organic reactions. We will delve into the logical synthesis, characterization, and the contemporary utility of this versatile molecule.

Conceptual Genesis: A Synthesis Rooted in Oxetane Chemistry

The history of 3-Vinyloxetan-3-ol is intrinsically linked to the development of methods for the synthesis of functionalized oxetanes. The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability.[1][2] The logical and most direct synthetic pathway to 3-Vinyloxetan-3-ol involves the nucleophilic addition of a vinyl organometallic reagent to a suitable precursor, oxetan-3-one.

The synthesis of oxetan-3-one itself has been a subject of considerable research, with various multi-step routes developed.[3][4] A notable one-step synthesis from readily available propargyl alcohol was developed by Zhang and colleagues, offering a more efficient entry into this key intermediate.[3][4] This advancement paved the way for more accessible production of 3-substituted oxetanes.

Given the well-established reactivity of Grignard reagents with ketones to form tertiary alcohols, the first synthesis of 3-Vinyloxetan-3-ol most plausibly occurred through the reaction of vinylmagnesium bromide with oxetan-3-one.[5] This reaction represents a standard and reliable method for the formation of a carbon-carbon bond and the introduction of the vinyl group at the 3-position of the oxetane ring.

The Postulated First Synthesis: A Mechanistic Perspective

The reaction of a vinyl Grignard reagent with oxetan-3-one proceeds via nucleophilic addition to the carbonyl carbon. The electron-rich carbon of the vinylmagnesium halide attacks the electrophilic carbonyl carbon of oxetan-3-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final product, 3-Vinyloxetan-3-ol.

G oxetane Oxetan-3-one intermediate Magnesium Alkoxide Intermediate oxetane->intermediate 1. vinyl_grignard Vinylmagnesium Bromide product 3-Vinyloxetan-3-ol intermediate->product 2. workup Aqueous Workup (H₃O⁺)

Caption: Plausible synthetic pathway to 3-Vinyloxetan-3-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representation of how the initial synthesis of 3-Vinyloxetan-3-ol would have likely been performed, based on standard organic chemistry methodology.

Materials:

  • Oxetan-3-one

  • Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of oxetan-3-one in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to 0 °C in an ice bath.

  • Vinylmagnesium bromide solution is added dropwise to the stirred solution of oxetan-3-one. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The resulting mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 3-Vinyloxetan-3-ol.

Spectroscopic Characterization

The structural elucidation of 3-Vinyloxetan-3-ol would rely on a combination of standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the vinyl protons (typically in the range of 5-6.5 ppm) with characteristic cis, trans, and geminal coupling constants. Signals for the oxetane ring protons would appear as multiplets in the upfield region (around 4-5 ppm). A singlet for the hydroxyl proton would also be present.
¹³C NMR Signals for the two vinyl carbons, the quaternary carbon bearing the hydroxyl and vinyl groups, and the two equivalent methylene carbons of the oxetane ring.
IR Spectroscopy A broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretching frequencies for the vinyl and alkyl groups, and a characteristic C=C stretching vibration for the vinyl group (around 1640 cm⁻¹). The C-O-C stretching of the oxetane ring would also be observable.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 3-Vinyloxetan-3-ol (C₅H₈O₂), along with characteristic fragmentation patterns.

Modern Synthetic Utility: A Precursor for Dihydrofurans

While the initial discovery of 3-Vinyloxetan-3-ol may not be explicitly documented, its contemporary relevance is highlighted by its use as a precursor in more complex organic transformations. A significant recent application is its use in a dual palladium and acid-catalyzed arylative ring-expansion reaction to synthesize 2,5-dihydrofurans.[6][7]

In a study by Zhu and colleagues, 3-vinyloxetan-3-ols undergo a Heck arylation followed by an acid-catalyzed rearrangement to yield substituted dihydrofurans.[6] This transformation underscores the synthetic potential of the strained oxetane ring in 3-Vinyloxetan-3-ol, which can be strategically opened and rearranged to construct other valuable heterocyclic scaffolds.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product vinyloxetanol 3-Vinyloxetan-3-ol heck Pd-Catalyzed Heck Arylation vinyloxetanol->heck aryl_iodide Aryl Iodide aryl_iodide->heck rearrangement Acid-Catalyzed Rearrangement heck->rearrangement dihydrofuran 2,5-Dihydrofuran rearrangement->dihydrofuran

Caption: Arylative ring expansion of 3-Vinyloxetan-3-ol.

This modern application demonstrates the enduring value of fundamental chemical structures like 3-Vinyloxetan-3-ol. Its "discovery," whether a deliberate target or a serendipitous finding, has provided the chemical community with a versatile tool for the construction of complex molecules.

Conclusion

The history of 3-Vinyloxetan-3-ol is a testament to the foundational principles of organic synthesis. While its formal introduction into the chemical literature is not clearly demarcated, its existence can be logically inferred from the well-established chemistry of oxetanes and organometallic reagents. The true significance of this molecule lies not just in its synthesis but in its potential as a building block for more intricate molecular architectures, a potential that continues to be realized in contemporary organic chemistry.

References

  • Infoscience. (n.d.). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual. Retrieved from [Link]

  • Egris, R., Villacampa, M., & Menéndez, J. C. (2009). Vinylation of nitro-substituted indoles, quinolinones, and anilides with grignard reagents. Chemistry, 15(41), 10930-10939.
  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis.
  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551.
  • Google Patents. (n.d.). Process for preparing 3-hydroxyoxetane.
  • Crimmins, M. T., & Brown, B. H. (2004). Three-Component Coupling Reactions of Silyl Glyoxylates, Vinyl Grignard Reagent, and Nitroalkenes: An Efficient, Highly Diastereoselective Approach to Nitrocyclopentanols. Organic letters, 6(13), 2221–2224.
  • Douchez, A., Geranurimi, A., & Lubell, W. D. (2018). Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters. Accounts of chemical research, 51(10), 2574–2588.
  • Google Patents. (n.d.). Preparation method of 3-hydroxy oxetane compound.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 3-hydroxyoxetane.
  • ResearchGate. (2025). Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylative ring expansion of 3‐vinyloxetan‐3‐ols to dihydrofurans.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • ResearchGate. (2025). A Modified Synthesis of Oxetan-3-ol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Retrieved from [Link]

  • Google Patents. (n.d.). 3-hydroxyacetophenone synthesis method.
  • Chem-Impex. (n.d.). Oxetan-3-ol. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation technology of high purity 3-hydroxyacetophenone. Retrieved from [Link]

Sources

Quantum Chemical Analysis of 3-Vinyloxetan-3-ol: A Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: Elucidating the geometric, electronic, and reactive properties of 3-Vinyloxetan-3-ol through high-fidelity quantum chemical calculations.

Foreword: The Rationale for a Computational Approach

Oxetanes, four-membered heterocyclic ethers, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their utility stems from a unique combination of metabolic stability and latent reactivity, driven by inherent ring strain.[3][4] The specific molecule of interest, 3-Vinyloxetan-3-ol, incorporates a vinyl group and a hydroxyl group, introducing sites of unsaturation and hydrogen bonding capabilities. This functionalization opens avenues for complex chemical transformations, such as palladium-catalyzed arylative ring expansions to form dihydrofurans.[5][6]

Understanding the fundamental properties of this molecule—its precise three-dimensional structure, electronic landscape, and vibrational behavior—is paramount to predicting its reactivity and designing new applications. While experimental characterization is essential, quantum chemical calculations provide an unparalleled a priori insight into these properties, guiding experimental design and saving significant resources. This guide details the theoretical underpinnings and practical workflows for conducting a robust computational investigation of 3-Vinyloxetan-3-ol.

Theoretical Foundations: Selecting the Appropriate Computational Lens

The predictive power of any quantum chemical calculation hinges on the selection of a theoretical method and basis set that accurately captures the relevant physics of the system. For a molecule like 3-Vinyloxetan-3-ol, the primary chemical features to consider are the high ring strain of the oxetane core and the electronic effects of the polar hydroxyl and π-conjugated vinyl substituents.[7][8][9]

The Method of Choice: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for molecules of this size, offering an optimal balance of computational cost and accuracy.[10] DFT methods model the electronic energy and properties of a system based on its electron density, a more computationally tractable quantity than the many-electron wavefunction.[11]

  • Causality Behind Functional Selection: The choice of the exchange-correlation functional is the most critical decision in a DFT calculation.

    • Hybrid Functionals (e.g., B3LYP): For general-purpose geometry optimizations and frequency calculations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-validated starting point.[12] Its inclusion of a component of exact Hartree-Fock exchange helps to mitigate the self-interaction error common in simpler functionals, providing a more reliable description of the strained ring system.

    • Dispersion Corrections (e.g., -D3 or -D4): The presence of a hydroxyl group necessitates the inclusion of empirical dispersion corrections, such as Grimme's D3 or D4 schemes. These corrections account for the weak, long-range van der Waals forces that are crucial for accurately modeling potential intramolecular interactions and the overall conformational landscape.

The Language of Atoms: Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-Style Basis Sets (e.g., 6-31G(d,p)): For initial structural optimizations, a double-zeta basis set like 6-31G(d,p) is often sufficient. The "(d,p)" notation is non-negotiable for this system; it signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are essential to describe the distorted, non-spherical electron density inherent in a strained four-membered ring and around the electronegative oxygen atoms.[12]

  • Correlation-Consistent Basis Sets (e.g., cc-pVTZ): For highly accurate single-point energy calculations or property predictions on an already optimized geometry, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are recommended. Their systematic construction allows for controlled convergence towards the complete basis set limit.

The Computational Protocol: A Self-Validating Workflow

A rigorous computational study follows a logical, multi-step process where the output of each step validates its success and serves as the input for the next. This ensures the final results are derived from a physically meaningful and mathematically sound foundation.

Caption: A self-validating workflow for computational analysis.

Step 1: Initial Structure Generation

Construct a plausible 3D model of 3-Vinyloxetan-3-ol using molecular modeling software (e.g., Avogadro, GaussView, ChemDoodle). Ensure correct connectivity and basic stereochemistry. This initial structure is simply a starting point for the optimization algorithm.

Step 2: Geometry Optimization

This is the core computational step to locate the molecule's minimum energy conformation on the potential energy surface.

Protocol:

  • Software Input: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Keyword Specification:

    • Method: B3LYP

    • Basis Set: 6-31G(d,p)

    • Dispersion: EmpiricalDispersion=GD3 (or equivalent)

    • Task: Opt Freq (This single keyword requests both optimization and a subsequent frequency calculation at the optimized geometry).

  • Execution: Run the calculation. The algorithm will iteratively adjust atomic positions to minimize the total energy until convergence criteria are met.

Step 3: Vibrational Frequency Analysis

This step is a critical check on the nature of the optimized structure. The laws of statistical mechanics dictate that for a structure to be a true energy minimum, all its vibrational modes must correspond to real, positive frequencies.

Protocol:

  • Inspect Output: Following the Opt Freq calculation, examine the list of calculated vibrational frequencies in the output file.

  • Verification:

    • Result: All frequencies are positive numbers.

    • Interpretation: The optimized structure is a true local minimum. You can proceed with confidence.

    • Result: One imaginary frequency is present (often denoted as a negative number).

    • Interpretation: The structure is a first-order saddle point, i.e., a transition state. This indicates the geometry is "on a hill" along one coordinate and requires further structural exploration to find the true minimum.

Data Interpretation and Property Analysis

With a validated minimum energy structure, a wealth of chemical information can be extracted.

Geometric Parameters

The optimized Cartesian coordinates define the molecule's equilibrium structure. Key bond lengths, bond angles, and dihedral angles should be tabulated and analyzed. The puckering of the oxetane ring and the relative orientation of the vinyl and hydroxyl groups are of particular interest.

Table 1: Predicted Key Geometric Parameters for 3-Vinyloxetan-3-ol (Note: These are representative values based on known oxetane structures. Actual results will be generated by the B3LYP/6-31G(d,p) calculation.)

ParameterDescriptionPredicted ValueSignificance
Bond Lengths (Å)
C-O (ring avg.)Average ether bond length~1.45 ÅShorter than in acyclic ethers, indicating strain.
C-C (ring avg.)Average ring C-C bond length~1.55 ÅLonger than in alkanes, indicating strain.[12]
C=C (vinyl)Vinyl double bond~1.34 ÅStandard double bond length.
Bond Angles (°)
C-C-C (ring)Internal ring angle~87-89°Highly compressed from the ideal sp³ angle of 109.5°.
C-O-C (ring)Internal ether angle~92-94°Highly compressed from the ideal sp³ angle.
Electronic Structure Analysis

The electronic properties govern the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO represents the region from which an electron is most easily donated (nucleophilicity), while the LUMO is the region most receptive to accepting an electron (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability.[11]

FMO cluster_fmo Frontier Molecular Orbital Diagram LUMO LUMO (Lowest Unoccupied MO) Gap HOMO HOMO (Highest Occupied MO) Gap->Gap ΔE = E(LUMO) - E(HOMO) (HOMO-LUMO Gap)

Caption: The HOMO-LUMO energy gap dictates kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution. It is plotted on the molecule's electron density surface. Regions of negative potential (typically red) indicate electron-rich areas prone to electrophilic attack (e.g., the oxygen atoms), while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. This map is invaluable for predicting sites of intermolecular interaction.

Conclusion

This guide outlines a robust and theoretically sound framework for the computational analysis of 3-Vinyloxetan-3-ol. By employing DFT with appropriate functionals and basis sets within a self-validating workflow, researchers can reliably predict the molecule's geometric and electronic properties. The insights gained from this analysis—from the precise quantification of ring strain reflected in its geometry to the electronic landscape depicted by its molecular orbitals—provide a powerful predictive tool to understand its reactivity and guide its application in drug discovery and chemical synthesis.

References

  • Title: Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds Source: RSC Advances, 2017 URL: [Link]

  • Title: Ring Strain Energies from ab Initio Calculations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Ring Strain Energies from ab Initio Calculations (Duplicate for context) Source: Journal of the American Chemical Society URL: [Link]

  • Title: Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis Source: Infoscience, EPFL, 2017 URL: [Link]

  • Title: Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions Source: ChemRxiv, Cambridge Open Engage, 2024 URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: RSC Chemical Society Reviews, 2024 URL: [Link]

  • Title: Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems Source: Angewandte Chemie International Edition, 2023 URL: [Link]

  • Title: Arylative ring expansion of 3‐vinyloxetan‐3‐ols to dihydrofurans.... Source: ResearchGate, 2017 URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, 2016 URL: [Link]

  • Title: Oxetane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Oxetanes Source: Chinese Journal of Organic Chemistry, 2017 URL: [Link]

  • Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI Pharmaceutics, 2024 URL: [Link]

  • Title: An Exploration of Oxetanes: Synthesis and Relevance Source: The Denmark Group, University of Illinois Urbana-Champaign URL: [Link]

  • Title: Study on Synthesis Of Oxetan-3-ol Source: ResearchGate, 2014 URL: [Link]

  • Title: Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview Source: MDPI Polymers, 2022 URL: [Link]

  • Title: Density Functional Theory Study Of The Interaction Of Hydroxyl Groups With Iron Surface Source: Research Square, 2021 URL: [Link]

  • Title: Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives Source: MDPI Molecules, 2024 URL: [Link]

Sources

The Stereochemical Landscape of 3-Vinyloxetan-3-ol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] Among the diverse array of substituted oxetanes, 3-vinyloxetan-3-ol presents a particularly intriguing chiral building block, incorporating a versatile vinyl group and a tertiary alcohol at a stereogenic center. This guide provides an in-depth technical exploration of the stereochemistry of 3-vinyloxetan-3-ol, addressing its synthesis, stereochemical assignment, and conformational preferences. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique three-dimensional architecture of this compound in the design of novel therapeutics.

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The strategic incorporation of small, strained ring systems has become a cornerstone of contemporary drug design. Oxetanes, four-membered cyclic ethers, have garnered significant attention as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[2] Their inherent ring strain, approximately 106 kJ·mol⁻¹, contributes to a defined, puckered conformation that can enforce specific spatial arrangements of substituents, thereby influencing molecular shape and interactions with biological targets.[3] The introduction of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby functional groups.[4]

3-Vinyloxetan-3-ol is a bifunctional molecule that combines the desirable properties of the oxetane core with two synthetically valuable functionalities: a tertiary alcohol capable of hydrogen bonding and a vinyl group that can participate in a wide range of chemical transformations. The central C3 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. Understanding and controlling this stereochemistry is paramount for its application in drug discovery, as the biological activity of enantiomers can differ significantly.

Synthesis of 3-Vinyloxetan-3-ol: Accessing the Chiral Scaffold

The most direct and widely applicable method for the synthesis of 3-vinyloxetan-3-ol is the nucleophilic addition of a vinyl organometallic reagent to oxetan-3-one. Oxetan-3-one is a readily available starting material, and its synthesis from propargylic alcohols has been reported.[5][6]

Racemic Synthesis: The Grignard Approach

The addition of vinylmagnesium bromide to oxetan-3-one provides a straightforward route to racemic 3-vinyloxetan-3-ol. This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.

Experimental Protocol: Racemic Synthesis of 3-Vinyloxetan-3-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with oxetan-3-one (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution of oxetan-3-one over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-vinyloxetan-3-ol.

Enantioselective Synthesis: Strategies and Challenges

The development of an enantioselective synthesis of 3-vinyloxetan-3-ol is crucial for its application in medicinal chemistry. While a specific, high-yielding enantioselective vinylation of oxetan-3-one has not been extensively documented in the literature, several strategies can be envisaged based on established asymmetric synthesis methodologies.

One promising approach involves the use of a chiral catalyst to mediate the addition of the vinyl nucleophile. Chiral ligands complexed to metals such as zinc, titanium, or indium have been successfully employed in the asymmetric addition of organometallic reagents to ketones.

Another strategy could involve the use of a chiral auxiliary attached to the vinyl nucleophile or the oxetanone, which would direct the stereochemical outcome of the addition. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Stereochemical Assignment: Unraveling the 3D Architecture

The unambiguous determination of the absolute and relative stereochemistry of 3-vinyloxetan-3-ol is critical. A combination of analytical techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For tertiary alcohols like 3-vinyloxetan-3-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[2][7]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral column, such as a Lux Cellulose-1 or Chiralpak IA, is selected.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Analysis: A dilute solution of the 3-vinyloxetan-3-ol sample is injected into the HPLC system. The retention times and peak areas of the two enantiomers are recorded to determine the enantiomeric ratio.

NMR Spectroscopy with Chiral Solvating and Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the stereochemistry of chiral molecules. In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers of a chiral compound can become diastereotopic, leading to distinct signals in the NMR spectrum.

For 3-vinyloxetan-3-ol, derivatization of the hydroxyl group with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), would form diastereomeric esters. The analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers can allow for the assignment of the absolute configuration of the stereocenter.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule.[8] This technique requires the formation of a suitable single crystal of the compound or a derivative. For 3-vinyloxetan-3-ol, co-crystallization with a chiral resolving agent or derivatization to introduce a heavy atom could facilitate the growth of crystals suitable for X-ray analysis. The resulting crystal structure provides a precise three-dimensional map of the molecule, unambiguously establishing the spatial arrangement of all atoms.[9]

Conformational Analysis: Understanding the Molecular Shape

The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain.[3] The degree of puckering is influenced by the nature and substitution pattern of the substituents. For 3-vinyloxetan-3-ol, the vinyl and hydroxyl groups at the C3 position will significantly influence the conformational equilibrium of the ring.

Computational modeling, using methods such as density functional theory (DFT), can be employed to predict the low-energy conformations of the (R)- and (S)-enantiomers.[10] These calculations can provide insights into the preferred dihedral angles and the spatial relationship between the vinyl group, the hydroxyl group, and the oxetane ring.

Nuclear Overhauser Effect (NOE) NMR experiments can be used to experimentally probe the through-space proximity of protons in the molecule, providing valuable data to support the computationally predicted conformations.[10]

Reactivity and Synthetic Applications

The stereochemistry of 3-vinyloxetan-3-ol plays a crucial role in its reactivity. The vinyl group can undergo a variety of transformations, including hydrogenation, epoxidation, hydroboration-oxidation, and cross-coupling reactions. The facial selectivity of these reactions will be influenced by the stereochemistry at the C3 position.

A notable reaction of 3-vinyloxetan-3-ols is their palladium-catalyzed arylative ring expansion to form dihydrofurans. This transformation proceeds through a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and ring opening of the oxetane by the internal hydroxyl group. The stereochemical outcome of this rearrangement is dependent on the initial stereochemistry of the 3-vinyloxetan-3-ol.

Conclusion

3-Vinyloxetan-3-ol is a valuable chiral building block with significant potential in drug discovery. Its unique combination of a strained oxetane ring, a tertiary alcohol, and a reactive vinyl group at a stereogenic center offers a rich platform for the synthesis of complex and biologically active molecules. A thorough understanding and control of its stereochemistry are essential for harnessing its full potential. This guide has provided a comprehensive overview of the key aspects of the stereochemistry of 3-vinyloxetan-3-ol, from its synthesis and stereochemical assignment to its conformational preferences and reactivity. As the demand for novel, three-dimensional molecular scaffolds in medicinal chemistry continues to grow, the importance of chiral building blocks like 3-vinyloxetan-3-ol is set to increase, paving the way for the development of the next generation of therapeutics.

Data Summary and Visualizations

Table 1: Key Physicochemical and Stereochemical Properties of 3-Vinyloxetan-3-ol
PropertyValue/Description
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Stereocenter C3
Number of Enantiomers 2 ((R) and (S))
Key Functional Groups Oxetane, Tertiary Alcohol, Vinyl
Predicted Conformation Puckered oxetane ring
Diagrams

Synthesis_of_3_Vinyloxetan_3_ol cluster_conditions Reaction Conditions cluster_product Product Oxetan-3-one Oxetan-3-one Reaction Mixture Reaction Mixture Oxetan-3-one->Reaction Mixture 1.0 eq Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->Reaction Mixture 1.1 eq Anhydrous THF Anhydrous THF -78 °C -78 °C 3-Vinyloxetan-3-ol (racemic) 3-Vinyloxetan-3-ol (racemic) Reaction Mixture->3-Vinyloxetan-3-ol (racemic) Quench & Purify

Caption: Synthesis of racemic 3-Vinyloxetan-3-ol.

Stereochem_Analysis_Workflow Racemic 3-Vinyloxetan-3-ol Racemic 3-Vinyloxetan-3-ol Chiral HPLC Chiral HPLC Racemic 3-Vinyloxetan-3-ol->Chiral HPLC Separation NMR with Chiral Agents NMR with Chiral Agents Racemic 3-Vinyloxetan-3-ol->NMR with Chiral Agents Analysis Separated Enantiomers Separated Enantiomers Chiral HPLC->Separated Enantiomers Absolute Configuration Absolute Configuration NMR with Chiral Agents->Absolute Configuration X-ray Crystallography X-ray Crystallography X-ray Crystallography->Absolute Configuration Separated Enantiomers->X-ray Crystallography Crystal Growth

Caption: Workflow for stereochemical analysis.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(5), 1847-1859.
  • Falcicchio, A., Perna, F. M., & Capriati, V. (2019). First Direct Evidence of an ortho -Lithiated Aryloxetane: Solid and Solution Structure, and Dynamics. European Journal of Organic Chemistry, 2019(31-32), 5231-5235.
  • Jat, J. L., & Paixão, M. W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Litskan, E., Semenchenko, O., Lynnyk, S., Granat, D., Vashchenko, B., Hoida, A., ... & Ryabukhin, S. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the matched molecular pair analysis to identify small structural changes that impact human liver microsomal stability. Journal of medicinal chemistry, 55(7), 3414-3423.
  • Tianxiang, X., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: a new motif for drug discovery.
  • Zhu, C., Wu, X., & Li, X. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis.
  • Phenomenex Inc. (n.d.). Chiral HPLC Columns. Retrieved from [Link]

  • Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed Oxidative Cyclization of Propargyl Alcohols.
  • Burkhard, J. A., Guérot, C., & Carreira, E. M. (2013). Synthesis of 3-Substituted 3-Hydroxyoxetanes by Asymmetric Addition of Organozinc Reagents to Oxetan-3-one. Organic Letters, 15(16), 4210-4213.
  • Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
  • Chemler, S. R. (2009). The Enantioselective Synthesis of Small Ring Heterocycles: A Rich Playground for Discovery in Asymmetric Catalysis. Synthesis, 2009(10), 1677-1690.
  • Franz, A. K. (2010). Catalytic Asymmetric Synthesis of Substituted 3-hydroxy-2-oxindoles.
  • Krishna, P. R., & Reddy, P. S. (2010). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. E-Journal of Chemistry, 7(4), 1339-1343.
  • Malarney, K. P., Kc, S., & Schmidt, V. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry, 19(3), 481-501.
  • Patora-Komisarska, K., et al. (2023).
  • Kuznetsov, V. V. (2012). Conformational analysis of 1,3-oxathiane. Russian Journal of General Chemistry, 82(5), 869-873.
  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551.
  • Steiger, S., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives.
  • Kuznetsov, V. V. (2014). Conformational analysis of 3-methyltetrahydro-1,3-oxazine. Russian Journal of General Chemistry, 84(10), 1925-1930.
  • Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structures of 3 a (left) and 4 n (right). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Cationic Ring-Opening Polymerization of 3-Vinyloxetan-3-ol for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Functional Polyethers

In the landscape of advanced drug development, functional polymers are critical for creating sophisticated delivery systems that offer targeted, controlled, and responsive therapeutic release.[1][2][3][4] Polyethers derived from the polymerization of oxetane rings are a promising class of materials due to their flexible backbone, potential for functionalization, and biocompatibility. Specifically, 3-Vinyloxetan-3-ol stands out as a monomer capable of producing polymers with pendant vinyl and hydroxyl groups. These functional handles are invaluable for subsequent modifications, such as conjugating drugs, attaching targeting ligands, or creating cross-linked hydrogel networks.

This guide provides a comprehensive overview and a detailed protocol for the cationic ring-opening polymerization (CROP) of 3-Vinyloxetan-3-ol. It is designed for researchers in polymer chemistry and drug development, offering insights into the reaction mechanism, critical experimental parameters, and polymer characterization.

The Mechanism: Understanding Cationic Ring-Opening Polymerization (CROP)

The polymerization of oxetanes proceeds via a cationic ring-opening mechanism, which is highly efficient for strained three- and four-membered heterocyclic monomers.[5][6][7] The process can be conceptually divided into three main stages: initiation, propagation, and termination.

Initiation

The reaction begins with the formation of a cationic initiating species. This is typically achieved using a strong protic acid or, more commonly, a Lewis acid in conjunction with a proton source (a co-initiator), such as trace amounts of water or an alcohol.[8] The Lewis acid, like Boron Trifluoride Etherate (BF₃·OEt₂), coordinates with the oxygen atom of the oxetane ring. This coordination polarizes the C-O bonds and, in the presence of a proton donor, facilitates the formation of a protonated oxetane—a tertiary oxonium ion. This ion is the active species that starts the polymerization chain.[5][7]

G

Propagation

The propagation step involves the nucleophilic attack of the oxygen atom from a neutral monomer molecule on one of the α-carbon atoms of the protonated oxonium ion. This attack opens the strained four-membered ring and regenerates the active cationic center at the end of the growing polymer chain. This process repeats, adding monomer units and extending the polyether backbone. The reaction generally proceeds via an Sɴ2 mechanism.[9]

G

Termination and Chain Transfer

Cationic polymerizations can be terminated by several pathways. The growing chain can be neutralized by a counter-ion or react with impurities (especially nucleophiles like water). Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), is also a common event that can limit the final molecular weight.[10] Controlling these events is crucial for synthesizing polymers with desired characteristics.

Core Protocol: Synthesis of Poly(3-Vinyloxetan-3-ol)

This protocol describes a robust method for the cationic ring-opening polymerization of 3-Vinyloxetan-3-ol using Boron Trifluoride Etherate (BF₃·OEt₂) as the initiator.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Vinyloxetan-3-ol≥98%VariesMust be purified before use.
Boron Trifluoride Etherate (BF₃·OEt₂)RedistilledVariesHighly sensitive to moisture.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariesMust be dry and inhibitor-free.
Methanol (MeOH)ACS GradeVariesUsed for quenching the reaction.
Diethyl EtherACS GradeVariesFor precipitation.
Nitrogen (N₂) or Argon (Ar)High PurityVariesFor maintaining an inert atmosphere.
Experimental Workflow

G

Step-by-Step Procedure

CAUTION: This procedure involves moisture-sensitive and corrosive reagents. All steps must be performed under a dry, inert atmosphere (N₂ or Ar) using proper personal protective equipment (PPE).

  • Monomer Purification: Purify 3-Vinyloxetan-3-ol by distillation over calcium hydride (CaH₂) under reduced pressure to remove water and any acidic impurities. Store the purified monomer under an inert atmosphere and over molecular sieves.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: Through the septum, add 50 mL of anhydrous dichloromethane (DCM) to the flask via a dry syringe. Add 5.0 g of the purified 3-Vinyloxetan-3-ol monomer to the solvent.

  • Initiation: Cool the reaction mixture to 0°C using an ice bath. While stirring vigorously, slowly add the initiator, Boron Trifluoride Etherate (BF₃·OEt₂), via syringe. A typical initiator concentration is 1 mol% relative to the monomer.

  • Polymerization: After the initiator addition, remove the ice bath and allow the reaction to warm to room temperature. Let the polymerization proceed under stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Quenching: Terminate the polymerization by adding 5 mL of methanol to the reaction mixture. This will react with and neutralize the active cationic chain ends.

  • Polymer Precipitation and Purification: Reduce the solvent volume by approximately half using a rotary evaporator. Slowly pour the concentrated polymer solution into a large volume (e.g., 500 mL) of cold, stirring diethyl ether. The polymer will precipitate as a white solid.

  • Isolation and Drying: Decant the ether and wash the precipitated polymer two more times with fresh diethyl ether to remove any unreacted monomer and initiator residues. Collect the polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.

Polymer Characterization

Confirming the structure, molecular weight, and properties of the synthesized poly(3-Vinyloxetan-3-ol) is essential.

Structural Analysis (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the polymer structure. The disappearance of the monomer's characteristic oxetane ring protons and the appearance of broad peaks corresponding to the polyether backbone are key indicators of successful polymerization.

Expected ¹H NMR Signals for Poly(3-Vinyloxetan-3-ol):

  • Polyether Backbone: Broad signals typically in the range of 3.3-3.8 ppm.

  • Vinyl Group: Signals corresponding to the vinyl protons, usually between 5.0-6.0 ppm.

  • Hydroxyl Group: A broad singlet whose chemical shift is dependent on the solvent and concentration.

Molecular Weight Determination (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[11] A narrow PDI (typically < 1.5) suggests a well-controlled polymerization.

ParameterDescriptionTypical Values
Mₙ Number-average molecular weight5,000 - 50,000 g/mol
Mₙ Weight-average molecular weight6,000 - 75,000 g/mol
PDI Polydispersity Index (Mₙ/Mₙ)1.2 - 1.8
Thermal Properties (DSC)

Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (T₉) of the polymer, providing insight into its physical state (glassy vs. rubbery) at different temperatures.

Applications and Future Directions

The poly(3-Vinyloxetan-3-ol) synthesized via this protocol serves as a versatile platform for drug delivery applications.

  • Drug Conjugation: The pendant hydroxyl groups can be used to attach therapeutic agents via ester linkages, creating prodrugs that can release the active compound under specific physiological conditions.

  • Hydrogel Formation: The vinyl groups are available for cross-linking reactions (e.g., via free-radical polymerization or thiol-ene click chemistry) to form hydrogels. These hydrogels can encapsulate drugs and provide sustained release.[3]

  • Targeted Delivery: The functional groups also allow for the attachment of targeting moieties (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[1][2]

The ability to create well-defined functional polyethers opens up significant opportunities for developing next-generation, intelligent drug delivery systems.[4][12]

References

  • Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. (n.d.). MDPI. Retrieved from [Link]

  • Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. (2023). Polymers, 15(16), 3416. Retrieved from [Link]

  • A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2861-2869. Retrieved from [Link]

  • A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (n.d.). Retrieved from [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved from [Link]

  • Functionalized Polymers in Pharmaceutical Therapies. (n.d.). Retrieved from [Link]

  • Cationic Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

  • Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. (n.d.). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl- oxetane. (n.d.). RadTech. Retrieved from [Link]

  • Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. (2021). Polymers, 13(16), 2730. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(19), 11867-11924. Retrieved from [Link]

  • Cationic ring opening polymerization mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Special Issue: Functional Polymers for Drug Delivery System. (n.d.). MDPI. Retrieved from [Link]

  • 2.4: Cationic Polymerization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

  • Scheme 1. General mechanisms of ring-opening polymerization: cationic... (n.d.). ResearchGate. Retrieved from [Link]

  • Role Of Novel Polymer In Drug Delivery System. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Functional Polymers for Drug Delivery Systems in Nanomedicines. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. Retrieved from [Link]

  • Cationic Photopolymerization of 3 Benzyloxymethyl 3 Ethyl Oxetane. (n.d.). Scribd. Retrieved from [Link]

  • Catalysts and Polymerization Initiators. (n.d.). Polymer Source. Retrieved from [Link]

  • Cationic polymerization. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Vinyloxetan-3-ol as a Versatile Monomer for Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of functional polymers with precisely controlled architectures and pendant functionalities is a cornerstone of modern materials science, particularly in the fields of drug delivery and biomedical engineering. 3-Vinyloxetan-3-ol is an emerging monomer of significant interest, possessing a unique trifecta of reactive sites: a strained oxetane ring amenable to controlled polymerization, a pendant hydroxyl group for direct conjugation, and a vinyl group for orthogonal modification. This guide provides an in-depth exploration of 3-Vinyloxetan-3-ol, detailing its polymerization via Cationic Ring-Opening Polymerization (CROP), subsequent functionalization strategies, and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 3-Vinyloxetan-3-ol

Polymeric materials are central to numerous biomedical applications, from drug delivery vehicles to tissue engineering scaffolds.[1][2] The efficacy of these materials is often dictated by the precise control over their physicochemical properties and the ability to incorporate bioactive moieties. 3-Vinyloxetan-3-ol (3VO-3ol) is a uniquely structured monomer that offers a robust platform for creating highly functional polyethers.

Its core advantages are:

  • Strained Oxetane Ring: The four-membered ring possesses significant ring strain, providing a strong thermodynamic driving force for ring-opening polymerization. This allows for the synthesis of well-defined polyethers under controlled conditions.[3]

  • Pendant Hydroxyl Group: The hydroxyl group is preserved during CROP, resulting in a linear polyether backbone with a readily available -OH group on each repeating unit. This feature is analogous to the highly valued Poly(vinyl alcohol) (PVA), known for its biocompatibility and functionalizability.[4][5]

  • Pendant Vinyl Group: The vinyl group also remains intact during CROP, providing an orthogonal reactive handle for post-polymerization modification using a different set of chemical reactions, such as thiol-ene "click" chemistry or radical-mediated cross-linking.

This combination of features enables the synthesis of polymers with a high density of functional groups, which can be independently modified to create multifunctional materials for advanced therapeutic and diagnostic applications.

Polymer Synthesis: Cationic Ring-Opening Polymerization (CROP)

CROP is the preferred method for polymerizing oxetane monomers due to its "living" characteristics when conducted under appropriate conditions, allowing for control over molecular weight and dispersity. The polymerization of oxetanes is driven by the relief of ring strain and proceeds via an active oxonium ion chain end.[6]

Mechanism of Cationic Ring-Opening Polymerization

The polymerization process involves three key stages: initiation, propagation, and termination. A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), is a common and effective initiator.[3]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Quenching Initiator Initiator (BF₃·OEt₂) ActivatedMonomer Active Oxonium Ion Species Initiator->ActivatedMonomer Reacts with Monomer Monomer 3-Vinyloxetan-3-ol Monomer Monomer->ActivatedMonomer GrowingChain Propagating Polymer Chain ActivatedMonomer->GrowingChain Chain Growth NewMonomer Additional Monomer NewMonomer->GrowingChain FinalPolymer Poly(3-Vinyloxetan-3-ol) P(3VO-3ol) GrowingChain->FinalPolymer Quench Quenching Agent (e.g., Methanol) Quench->FinalPolymer Terminates Chain

Caption: Cationic Ring-Opening Polymerization (CROP) of 3-Vinyloxetan-3-ol.

Experimental Protocol: Synthesis of Poly(3-Vinyloxetan-3-ol)

This protocol describes the synthesis of P(3VO-3ol) using BF₃·OEt₂ as the initiator. Meticulous exclusion of water is critical, as water can act as a chain transfer agent, leading to a loss of control over the polymerization.

Materials:

  • 3-Vinyloxetan-3-ol (monomer, freshly distilled)

  • Boron Trifluoride Etherate (BF₃·OEt₂, initiator)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (quenching agent)

  • Diethyl ether (precipitating solvent)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-Vinyloxetan-3-ol (e.g., 1.0 g, 8.76 mmol) in anhydrous DCM (e.g., 10 mL).

  • Initiation: Cool the monomer solution to 0 °C in an ice bath. Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM. Using a gas-tight syringe, add the required amount of initiator solution dropwise to the stirred monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • Propagation: Allow the reaction to stir at 0 °C. The polymerization of oxetanes can be exothermic.[3] Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR. The reaction is typically complete within 2-24 hours.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of cold methanol (e.g., 2 mL). This step quenches the active cationic chain ends.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated white polymer by filtration or centrifugation. Wash the polymer with fresh cold diethyl ether to remove any residual monomer and initiator byproducts.

  • Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Characterization

Proper characterization is essential to confirm the structure, molecular weight, and purity of the synthesized P(3VO-3ol).

Technique Parameter Measured Expected Result & Interpretation
¹H NMR Polymer StructureDisappearance of monomer oxetane ring protons (~4.5-4.8 ppm). Appearance of broad peaks corresponding to the polyether backbone. The integrals of the vinyl (~5.0-6.0 ppm) and hydroxyl protons should confirm their preservation.
GPC/SEC Molecular Weight (Mn, Mw), Dispersity (Đ)A monomodal distribution with a low dispersity (Đ < 1.5) indicates a well-controlled polymerization. The measured Mn should be close to the theoretical value calculated from the monomer-to-initiator ratio.
DSC Glass Transition Temp. (Tg)Provides information on the thermal properties and amorphous/crystalline nature of the polymer. For a related polymer, poly(3-hydroxyoxetane), high crystallinity has been reported.[3]
FTIR Functional GroupsAbsence of the characteristic oxetane ring vibration (~980 cm⁻¹). Presence of a broad O-H stretching band (~3400 cm⁻¹) and C=C stretching from the vinyl group (~1640 cm⁻¹).

Post-Polymerization Functionalization: A Dual-Handle Approach

The true utility of P(3VO-3ol) lies in its capacity for extensive and orthogonal post-polymerization modification. The pendant hydroxyl and vinyl groups can be functionalized independently to attach a wide array of molecules.

Functionalization_Workflow cluster_hydroxyl Pathway A: Hydroxyl Group Modification cluster_vinyl Pathway B: Vinyl Group Modification BasePolymer P(3VO-3ol) Backbone OH_Mod Esterification / Etherification (e.g., with Drug-COOH) BasePolymer->OH_Mod Vinyl_Mod Thiol-Ene 'Click' Chemistry or Radical Polymerization BasePolymer->Vinyl_Mod Drug_Conj Drug Conjugates OH_Mod->Drug_Conj Target_Ligand Targeting Ligands (e.g., Peptides, Folate) OH_Mod->Target_Ligand Crosslink Hydrogel Formation (Cross-linking) Vinyl_Mod->Crosslink Imaging_Agent Imaging Agents (e.g., Fluorescent Dyes) Vinyl_Mod->Imaging_Agent

Caption: Orthogonal functionalization pathways for Poly(3-Vinyloxetan-3-ol).

Protocol: Functionalization of Pendant Hydroxyl Groups via Esterification

This protocol details the attachment of a carboxylic acid-containing molecule (e.g., a drug, linker, or fluorescent dye) to the polymer backbone.

Materials:

  • Poly(3-Vinyloxetan-3-ol)

  • Carboxylic acid-functionalized molecule (Molecule-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC, coupling agent)

  • 4-Dimethylaminopyridine (DMAP, catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF, solvent)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution: Dissolve P(3VO-3ol) in anhydrous DMF.

  • Activation: Add Molecule-COOH (e.g., 1.5 equivalents per hydroxyl group) and a catalytic amount of DMAP to the polymer solution.

  • Coupling: Cool the solution to 0 °C and add DCC (e.g., 1.5 equivalents) dissolved in a small amount of DMF. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours under an inert atmosphere.

  • Workup: Remove the DCU precipitate by filtration.

  • Purification: Transfer the filtrate to dialysis tubing and dialyze against a suitable solvent (e.g., DMF/water mixtures, then pure water) for 2-3 days to remove unreacted reagents.

  • Isolation: Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.

Protocol: Functionalization of Pendant Vinyl Groups via Thiol-Ene Reaction

The thiol-ene reaction is a highly efficient "click" chemistry method that proceeds under mild conditions, making it ideal for conjugating thiol-containing biomolecules.

Materials:

  • Poly(3-Vinyloxetan-3-ol)

  • Thiol-containing molecule (Molecule-SH)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • UV lamp (365 nm)

Procedure:

  • Dissolution: In a quartz reaction vessel, dissolve P(3VO-3ol) and Molecule-SH (e.g., 1.5 equivalents per vinyl group) in anhydrous THF.

  • Initiator Addition: Add the photoinitiator (e.g., 1-5 mol% relative to the vinyl groups).

  • Reaction: Degas the solution with nitrogen or argon for 15-20 minutes. Irradiate the stirred solution with a 365 nm UV lamp at room temperature.

  • Monitoring: Monitor the reaction by ¹H NMR, observing the disappearance of the vinyl proton signals. The reaction is often complete within minutes to a few hours.

  • Purification: Precipitate the functionalized polymer in a non-solvent like cold diethyl ether or purify by dialysis as described previously.

  • Isolation: Dry the final product under vacuum.

Applications in Drug Development and Biomedical Research

The versatility of functionalized P(3VO-3ol) opens up numerous possibilities in biomedical applications.

  • Drug Delivery Systems: The polymer can be used to create polymer-drug conjugates, where a therapeutic agent is covalently attached to the polymer backbone. This can improve drug solubility, stability, and circulation time.[7][8] Encapsulating drugs within nanoparticles formed from these polymers can further enhance targeted delivery and controlled release.[9]

  • Tissue Engineering: By cross-linking the polymer chains through the vinyl groups, it is possible to form hydrogels. These hydrogels can be designed to have specific mechanical properties and can be functionalized with cell-adhesion peptides (via the hydroxyl groups) to create scaffolds that support cell growth and tissue regeneration.[10]

  • Theranostics: The orthogonal nature of the functional groups allows for the simultaneous attachment of both a therapeutic drug and an imaging agent. This creates a theranostic system capable of both treating a disease and monitoring the treatment response in real-time.[11]

Conclusion

3-Vinyloxetan-3-ol is a highly promising monomer for the synthesis of advanced functional polymers. The ability to produce a well-defined polyether backbone via Cationic Ring-Opening Polymerization, combined with the presence of two distinct and orthogonally addressable functional groups (hydroxyl and vinyl), provides an exceptional platform for creating materials with tailored properties. The protocols and concepts outlined in this guide offer a foundational framework for researchers to explore the synthesis, functionalization, and application of P(3VO-3ol)-based systems, paving the way for new innovations in drug delivery, regenerative medicine, and beyond.

References

  • Zhu, C., et al. (2024). Arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans. Infoscience. Available at: [Link]

  • De, S., et al. (2021). Degradable vinyl polymers for biomedical applications. ResearchGate. Available at: [Link]

  • Ossipov, D. A., & Hilborn, J. (n.d.). Versatile Functionalization of Poly(Vinyl Alcohol) for Grafting of Biofunctional Building Blocks. ResearchGate. Available at: [Link]

  • Zhu, C., et al. (2024). Arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans.... ResearchGate. Available at: [Link]

  • Nair, L. S., & Laurencin, C. T. (2007). Biomedical Applications of Biodegradable Polymers. PMC - PubMed Central. Available at: [Link]

  • Farrokhi, M., & Abdollahi, M. (2018). Functionalization of Poly(vinyl alcohol) and Ethylene-Vinyl Alcohol Copolymer with Various Reactive Functional Groups: Synthesis and Characterization. Available at: [Link]

  • Akindoyo, J. O., et al. (2021). Application of polymer in biomedical implication. GSC Online Press. Available at: [Link]

  • Mishra, S., & Singh, P. (2021). Biomedical Applications of Polymers. ResearchGate. Available at: [Link]

  • Truong, V. X., et al. (2024). PVAylation: precision end-functionalized poly(vinyl alcohol) for site-selective bioconjugation. Royal Society of Chemistry. Available at: [Link]

  • Truong, V. X., et al. (2024). PVAylation: precision end-functionalized poly(vinyl alcohol) for site-selective bioconjugation. Royal Society of Chemistry. Available at: [Link]

  • Allen, S. D., et al. (2022). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. PMC - NIH. Available at: [Link]

  • Chanda, M., & Rempel, G. L. (2024). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. ResearchGate. Available at: [Link]

  • Rezvantalab, S., et al. (2023). Recent Applications of PLGA in Drug Delivery Systems. MDPI. Available at: [Link]

  • Park, K. (n.d.). Chapter 8. Applications of Polymers in Parenteral Drug Delivery. Kinam Park. Available at: [Link]

  • Ashley, G. W., & Peppas, N. A. (2012). Polymers for Drug Delivery Systems. PMC - PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2015). Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities. Available at: [Link]

  • Cirillo, G., et al. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. MDPI. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Sanchez-Sanchez, M., et al. (2021). Polyvinyl alcohol based-drug delivery systems for cancer treatment. PubMed. Available at: [Link]

  • Sugihara, S., et al. (2013). Ring-expansion cationic polymerization of vinyl ethers. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Harrane, A., et al. (2018). Preparation and Characterization of Poly(ethylene-co-vinyl alcohol)/poly(ε-caprolactone) Blend for Bioscaffolding Applications. NIH. Available at: [Link]

  • Guy, N., et al. (2021). Common oxetane derivatives used in cationic ring-opening polymerization. ResearchGate. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available at: [Link]

  • Vargan, A. V., et al. (2020). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available at: [Link]

  • Haider, S., et al. (2021). Fabrication and Characterization of Poly (vinyl alcohol) and Chitosan Oligosaccharide-Based Blend Films. MDPI. Available at: [Link]

  • Al-Sabagh, A. M., et al. (2020). (PDF) Studies Characterization and Viscometric Study of Poly (vinyl alcohol) / Poly (ethylene glycol) Blends. ResearchGate. Available at: [Link]

  • Magallanes-Gonzalez, J. A., et al. (2000). (PDF) Characterization of poly(vinyl alcohol) during the emulsion polymerization of vinyl acetate using poly(vinyl alcohol) as emulsifier. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Strained Synthon

In the landscape of modern organic synthesis, the quest for novel molecular architectures is relentless. Strained ring systems have emerged as powerful building blocks, offering unique reactivity profiles that enable rapid increases in molecular complexity. Among these, 3-vinyloxetan-3-ol stands out as a particularly versatile synthon. The inherent ring strain of the oxetane core, combined with the reactive vinyl group and the strategically placed tertiary alcohol, creates a trifecta of functionality. This unique arrangement opens the door to a diverse array of palladium-catalyzed transformations, allowing researchers and drug development professionals to access complex molecular scaffolds that would otherwise require lengthy synthetic sequences. This guide provides an in-depth exploration of the palladium-catalyzed reactions of 3-vinyloxetan-3-ol, offering both mechanistic insights and field-proven protocols to empower your research endeavors.

Core Reactivity: The Palladium-Catalyzed Arylative Ring Expansion

A cornerstone of 3-vinyloxetan-3-ol chemistry is its ability to undergo a dual palladium and acid-catalyzed arylative ring expansion to furnish highly valuable 2,3,4-trisubstituted dihydrofurans.[1][2][3][4] This domino reaction is a testament to the orchestrated reactivity of this strained system, proceeding through a sequence of Heck arylation, acid-catalyzed transposition of the allylic alcohol, and a final ring-opening cyclization.[1][4]

Mechanistic Rationale

The generally accepted mechanism for this transformation is a carefully orchestrated sequence of catalytic events. The causality behind each step is crucial for understanding how to optimize and troubleshoot the reaction.

mechanistic_pathway cluster_0 Catalytic Cycle cluster_1 Acid-Catalyzed Rearrangement A Pd(0)Ln B Pd(II) Complex A->B with ArI C Carbopalladation Intermediate B->C Alkene Insertion D β-Hydride Elimination C->D Syn-Elimination D->A regenerates Pd(0) E Heck Product D->E Reductive Elimination F Protonated Allylic Alcohol E->F H+ G Carbocation Intermediate F->G Water Loss H Ring Opening & Cyclization G->H Intramolecular Attack J 2,3,4-Trisubstituted Dihydrofuran H->J I 3-Vinyloxetan-3-ol + ArI I->A Oxidative Addition

Figure 1: Mechanistic pathway of the arylative ring expansion.

The reaction commences with the oxidative addition of an aryl iodide to a Pd(0) catalyst, generating a Pd(II) species. This is followed by a regioselective Heck arylation of the vinyl group.[1][4] An acid-catalyzed transposition of the resulting allylic alcohol leads to a key carbocationic intermediate.[1][4] The strategically positioned hydroxyl group within the strained oxetane ring then acts as an internal nucleophile, attacking the carbocation and triggering the ring expansion to form the thermodynamically more stable dihydrofuran ring system.[1][4]

Scope of the Arylative Ring Expansion

The versatility of this reaction is demonstrated by its tolerance of a wide range of aryl iodides and substituents on the 3-vinyloxetan-3-ol scaffold.

EntryAryl Iodide (ArI)ProductYield (%)
1PhenylPhenyl iodide2,4-diphenyl-3-methyl-2,5-dihydrofuran52
2Phenyl4-iodoanisole2-(4-methoxyphenyl)-4-phenyl-3-methyl-2,5-dihydrofuran55
3Phenyl4-iodotoluene2-(p-tolyl)-4-phenyl-3-methyl-2,5-dihydrofuran48
4EthylPhenyl iodide2-phenyl-4-ethyl-3-methyl-2,5-dihydrofuran58
5Ethyl4-iodobenzonitrile2-(4-cyanophenyl)-4-ethyl-3-methyl-2,5-dihydrofuran45

Table 1: Representative examples of the arylative ring expansion of 3-vinyloxetan-3-ols. Data sourced from Zhu, et al. (2024).[3][5]

Protocol 1: Synthesis of 2,4-diphenyl-3-methyl-2,5-dihydrofuran

This protocol is adapted from the work of Zhu and coworkers and details the arylative ring expansion of 3-phenyl-3-vinyloxetan-3-ol with phenyl iodide.[3][5]

Materials
  • 3-Phenyl-3-vinyloxetan-3-ol (0.1 mmol, 1.0 equiv)

  • Phenyl iodide (1.5 equiv)

  • Pd(OAc)₂(PPh₃)₂ (5 mol%)

  • Silver trifluoroacetate (AgTFA) (1.2 equiv)

  • Methyl tert-butyl ether (MTBE) (1.0 mL)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Triflic acid (TfOH) (60 mol%)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure

protocol_workflow start Start step1 Combine reactants under inert atmosphere: 3-vinyloxetan-3-ol, ArI, Pd catalyst, AgTFA in MTBE start->step1 step2 Heat reaction mixture at 80 °C step1->step2 step3 Monitor reaction for Heck arylation completion step2->step3 step4 Solvent exchange to MeCN/H₂O (50:1) step3->step4 step5 Add Triflic Acid (TfOH) step4->step5 step6 Heat reaction mixture at 80 °C for 6 hours step5->step6 step7 Workup and Purification step6->step7 end End step7->end

Figure 2: Workflow for the arylative ring expansion protocol.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-phenyl-3-vinyloxetan-3-ol (0.1 mmol), Pd(OAc)₂(PPh₃)₂ (5 mol%), and AgTFA (1.2 equiv).

  • Reagent Addition: Add MTBE (1.0 mL) followed by phenyl iodide (1.5 equiv) via syringe.

  • Heck Arylation: Heat the reaction mixture to 80 °C and stir until the starting vinyloxetanol is consumed (monitor by TLC or LC-MS).

  • Solvent Exchange and Acid Addition: After completion of the Heck arylation, cool the reaction to room temperature. Remove the MTBE under reduced pressure. Add a mixture of MeCN/H₂O (v/v = 50:1, 4 mL) followed by the addition of TfOH (60 mol%).

  • Ring Expansion: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diphenyl-3-methyl-2,5-dihydrofuran.

Expanding the Synthetic Toolbox: Palladium-Catalyzed Cycloadditions

Beyond ring expansion, 3-vinyloxetan-3-ol and its derivatives are excellent substrates for various palladium-catalyzed cycloaddition reactions. These transformations leverage the in-situ formation of π-allylpalladium intermediates, which can then react with a variety of partners to construct larger ring systems.

[6+4] Cycloaddition with Azadienes

A notable example is the enantioselective [6+4] cycloaddition of vinyloxetanes with azadienes to access ten-membered heterocycles.[6] This reaction provides a powerful method for the synthesis of complex, medium-sized rings which are prevalent in many natural products and pharmaceuticals.[6]

cycloaddition_scheme cluster_0 Reactants vinyloxetane Vinyloxetane catalyst Pd(0) / Chiral Ligand vinyloxetane->catalyst azadiene Azadiene azadiene->catalyst product Ten-Membered Heterocycle catalyst->product [6+4] Cycloaddition

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Application Note: A Dual Catalysis Approach for the Synthesis of Dihydrofurans from 3-Vinyloxetan-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihydrofurans and a Novel Synthetic Pathway

The 2,5-dihydrofuran (DHF) scaffold is a privileged heterocyclic motif integral to a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its presence in various molecular frameworks contributes to a wide spectrum of therapeutic activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2] Consequently, the development of efficient and modular synthetic routes to access structurally diverse DHFs is a paramount objective for researchers in medicinal chemistry and drug development.

This application note details a robust and innovative method for synthesizing 2,3,4-trisubstituted-2,5-dihydrofurans through a dual palladium and Brønsted acid-catalyzed arylative ring expansion of readily accessible 3-vinyloxetan-3-ols.[3][4] This domino reaction, which proceeds via a Heck arylation followed by an acid-catalyzed rearrangement and ring opening, offers a significant strategic advantage over classical methods. It provides a novel disconnection for complex DHF targets and allows for the rapid construction of molecular complexity from simple starting materials. This guide provides a deep dive into the reaction mechanism, a field-tested experimental protocol, and practical insights for its successful implementation.

Reaction Mechanism: A Palladium and Acid-Catalyzed Domino Process

The transformation of 3-vinyloxetan-3-ols into dihydrofurans is not a simple conversion but an elegant, multi-step domino reaction that leverages the unique reactivity of the starting material under dual catalytic conditions.[3][5] The process can be dissected into three key stages, each facilitated by a specific catalyst, showcasing a sophisticated interplay between transition metal and Brønsted acid catalysis.[4][5]

  • Palladium-Catalyzed Heck Arylation: The sequence initiates with a regioselective Heck arylation of the vinyl group on the oxetane substrate. A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition with an aryl iodide. The resulting arylpalladium(II) complex then coordinates to the vinyl moiety, followed by migratory insertion and β-hydride elimination to yield an arylated allylic alcohol intermediate. A silver salt (AgTFA) is employed as a halide scavenger to facilitate the regeneration of the active palladium catalyst.[3]

  • Acid-Catalyzed Allylic Transposition: Upon formation of the arylated intermediate, the introduction of a strong Brønsted acid, such as triflic acid (TfOH), catalyzes the transposition of the allylic alcohol.[3][4] This step is crucial for positioning the hydroxyl group for the subsequent ring-opening event.

  • Intramolecular Ring Opening: The final, decisive step involves the acid-promoted intramolecular attack of the newly positioned hydroxyl group onto the strained oxetane ring. Protonation of the oxetane oxygen by TfOH activates it for nucleophilic attack, leading to the opening of the four-membered ring and the concurrent formation of the thermodynamically more stable five-membered dihydrofuran ring system.[3][5]

Mechanistic Pathway Diagram

Reaction_Mechanism Start 3-Vinyloxetan-3-ol + Ar-I Heck Heck Arylation Start->Heck Intermediate1 Arylated Allylic Alcohol Intermediate Heck->Intermediate1 Transposition Allylic Transposition Intermediate1->Transposition Intermediate2 Transposed Allylic Alcohol Transposition->Intermediate2 RingOpening Intramolecular Ring Opening Intermediate2->RingOpening Product 2,5-Dihydrofuran RingOpening->Product Pd_cat Pd(OAc)₂(PPh₃)₂ AgTFA Pd_cat->Heck Acid_cat TfOH Acid_cat->Transposition Acid_cat->RingOpening

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The Versatile Building Block: Application of 3-Vinyloxetan-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Strained Ring

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry.[1][2][3] Its incorporation into drug candidates has been shown to enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional exit vector for further chemical exploration.[1][3] Among the functionalized oxetanes, 3-vinyloxetan-3-ol stands out as a particularly versatile building block, offering a unique combination of a strained ring system, a reactive vinyl group, and a tertiary alcohol. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-vinyloxetan-3-ol, with a focus on its utility in generating medicinally relevant scaffolds.

I. Synthesis of the Key Building Block: 3-Vinyloxetan-3-ol

The primary route to 3-vinyloxetan-3-ol involves the nucleophilic addition of a vinyl organometallic reagent to oxetan-3-one. Oxetan-3-one itself can be synthesized from the more readily available oxetan-3-ol through oxidation.[4][5][6]

Protocol 1: Synthesis of Oxetan-3-one from Oxetan-3-ol

Causality of Experimental Choices:

  • Oxidizing Agent: N-chlorosuccinimide (NCS) is a mild and effective oxidizing agent for converting secondary alcohols to ketones. Its use, in conjunction with a catalytic amount of N-tert-butylbenzenesulfinamide, provides a selective oxidation under gentle conditions, minimizing potential side reactions.[4]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Solvent: Dichloromethane (DCM) is an inert solvent that dissolves the reactants and facilitates the reaction while being easy to remove during workup.

Experimental Protocol:

  • To a solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM), add N-tert-butylbenzenesulfinamide (catalytic amount) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.1 eq).[4]

  • Cool the mixture in a water bath to maintain a temperature of 20-25 °C.

  • Add N-chlorosuccinimide (NCS) (1.8 eq) portion-wise over a period of 30 minutes, ensuring the temperature remains within the specified range.[4]

  • Stir the reaction mixture for 1 hour after the final addition of NCS.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure to remove the DCM.

  • Purify the crude product by vacuum distillation to afford oxetan-3-one.

Protocol 2: Synthesis of 3-Vinyloxetan-3-ol from Oxetan-3-one

Causality of Experimental Choices:

  • Nucleophile: Vinylmagnesium bromide is a Grignard reagent that acts as a potent nucleophile, readily adding to the electrophilic carbonyl carbon of oxetan-3-one.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for Grignard reactions as it is aprotic and effectively solvates the magnesium species.

  • Reaction Conditions: The reaction is performed at low temperatures (-78 °C to 0 °C) to control the reactivity of the Grignard reagent and prevent side reactions. An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent quenching of the organometallic reagent by atmospheric moisture and oxygen.

Experimental Protocol:

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-vinyloxetan-3-ol.

II. Key Application: Palladium-Catalyzed Arylative Ring Expansion to Dihydrofurans

A cornerstone application of 3-vinyloxetan-3-ol in medicinal chemistry is its transformation into highly valuable 2,3,4-trisubstituted-2,5-dihydrofurans via a dual palladium and acid-catalyzed arylative skeletal rearrangement.[1][4] This reaction provides a powerful tool for accessing a class of heterocycles with known biological activities.[7]

Mechanistic Rationale

The reaction proceeds through a domino sequence:

  • Heck Arylation: The palladium(0) catalyst undergoes oxidative addition to the aryl iodide. The resulting palladium(II) species coordinates to the vinyl group of the 3-vinyloxetan-3-ol, followed by migratory insertion and β-hydride elimination to afford an arylated allylic alcohol intermediate.

  • Acid-Catalyzed Transposition of the Allylic Alcohol: In the presence of a strong acid like triflic acid (TfOH), the allylic alcohol undergoes a transposition.

  • Ring Opening of the Oxetane: The internal hydroxyl group then nucleophilically attacks the activated double bond, leading to the ring opening of the strained oxetane and the formation of the more stable five-membered dihydrofuran ring.[1][4]

G cluster_0 Palladium Catalytic Cycle cluster_1 Substrate Transformation Pd(0) Pd(0) ArPd(II)I ArPd(II)I Pd(0)->ArPd(II)I Oxidative Addition (ArI) Intermediate_A Pd(II) Intermediate ArPd(II)I->Intermediate_A Coordination & Migratory Insertion 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol ArPd(II)I->3-Vinyloxetan-3-ol Intermediate_A->Pd(0) β-Hydride Elimination Arylated_Allylic_Alcohol Arylated_Allylic_Alcohol 3-Vinyloxetan-3-ol->Arylated_Allylic_Alcohol Heck Arylation Transposed_Intermediate Transposed_Intermediate Arylated_Allylic_Alcohol->Transposed_Intermediate Acid-Catalyzed Transposition (TfOH) Dihydrofuran Dihydrofuran Transposed_Intermediate->Dihydrofuran Intramolecular Ring Opening

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3-Vinyloxetan-3-ol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging 3-Vinyloxetan-3-ol for the Synthesis of Advanced Pharmaceutical Intermediates

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that enhance pharmacological profiles is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif.[1][2][3][4] Its incorporation into drug candidates can lead to profound improvements in key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][5][6] Oxetanes are often employed as bioisosteric replacements for frequently used functionalities like gem-dimethyl or carbonyl groups, offering a unique combination of polarity and structural rigidity.[1][6][7][8]

3-Vinyloxetan-3-ol, in particular, represents a versatile and powerful building block. This molecule uniquely combines the beneficial properties of the oxetane core with the synthetic flexibility of a vinyl group. This vinyl functional group acts as a reactive handle for a diverse array of chemical transformations, most notably transition metal-catalyzed cross-coupling and ring-expansion reactions.[7][9][10] This guide provides an in-depth exploration of the application of 3-vinyloxetan-3-ol, focusing on robust protocols for the synthesis of complex pharmaceutical intermediates such as dihydrofurans and functionalized homoallylic alcohols.

Core Application: Palladium-Catalyzed Arylative Ring Expansion to Dihydrofurans

One of the most powerful transformations of 3-vinyloxetan-3-ol is its conversion into highly substituted 2,5-dihydrofurans.[7][9] These dihydrofuran scaffolds are prevalent in numerous biologically active molecules and natural products, making this pathway a strategically important route for drug discovery programs. The reaction proceeds through an elegant domino sequence, leveraging a dual catalytic system of palladium and a Brønsted acid.[9][10][11]

Causality of the Mechanism

The success of this transformation hinges on a carefully orchestrated sequence of catalytic events:

  • Heck Arylation: The process is initiated by a palladium(0) catalyst, which undergoes oxidative addition with an aryl iodide. The resulting Pd(II) complex then engages the vinyl group of the oxetane in a Heck-type reaction. This step forges the key carbon-carbon bond and installs the aryl group.

  • Allylic Alcohol Transposition: The reaction is conducted under acidic conditions (e.g., using triflic acid, TfOH), which catalyze the transposition of the newly formed allylic alcohol.[9][10][11] This isomerization is a crucial step that positions the hydroxyl group for the subsequent ring-opening event.

  • Intramolecular Ring Opening: The strained oxetane ring is primed for nucleophilic attack. The repositioned internal hydroxyl group acts as the nucleophile, attacking the oxetane carbon and leading to the cleavage of a C-O bond. This intramolecular cyclization expands the four-membered ring into the more stable five-membered dihydrofuran system.[9][10][11]

This dual catalytic approach is essential; the palladium catalyst orchestrates the C-C bond formation, while the acid catalyst facilitates the skeletal rearrangement.

Arylative_Ring_Expansion cluster_start Starting Materials cluster_catalysts Catalytic System cluster_process Domino Reaction Sequence cluster_product Final Product start_oxetane 3-Vinyloxetan-3-ol heck Heck Arylation start_oxetane->heck start_aryl Aryl Iodide (Ar-I) start_aryl->heck pd_catalyst Pd(OAc)₂(PPh₃)₂ AgTFA pd_catalyst->heck Pd(0) acid_catalyst TfOH (Triflic Acid) transposition Allylic Alcohol Transposition acid_catalyst->transposition H⁺ heck->transposition ring_opening Intramolecular Ring Opening transposition->ring_opening product 2,3,4-Trisubstituted 2,5-Dihydrofuran ring_opening->product

Caption: Arylative Ring Expansion Workflow.
Protocol 1: Synthesis of 2,5-Dihydrofurans

This protocol is adapted from the conditions reported for the arylative ring expansion of 3-vinyloxetan-3-ols.[7][9]

Materials:

  • 3-Vinyloxetan-3-ol (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Silver trifluoroacetate (AgTFA, 1.2 equiv)

  • Triflic acid (TfOH, 60 mol%)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup (Heck Arylation):

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-vinyloxetan-3-ol (e.g., 0.1 mmol, 10.0 mg).

    • Add the aryl iodide (0.15 mmol), Pd(OAc)₂ (0.005 mmol, 1.1 mg), PPh₃ (0.01 mmol, 2.6 mg), and AgTFA (0.12 mmol, 26.5 mg).

    • Add anhydrous MTBE (1.0 mL) via syringe.

    • Seal the tube and heat the reaction mixture to 80 °C. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Solvent Exchange and Ring Expansion:

    • Once the initial Heck arylation is complete, cool the reaction mixture to room temperature.

    • Remove the MTBE in vacuo.

    • To the residue, add a solvent mixture of MeCN and H₂O (50:1 v/v, 4.0 mL).

    • Add triflic acid (0.06 mmol, 5.3 µL) dropwise at room temperature.

    • Heat the mixture to 80 °C (Note: some substrates may require heating to 100 °C for optimal results) and stir for 6-12 hours.[9]

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dihydrofuran.

Data Summary: Scope of the Arylative Ring Expansion

The following table summarizes representative yields for the synthesis of various dihydrofurans (DHF) from 3-vinyloxetan-3-ols and different aryl iodides, as adapted from the literature.[9]

EntryR¹ Group (on Oxetane)Aryl Iodide (Ar-I)ProductYield (%)
1PhenylPhenyl iodide5a52
2Phenyl4-Tolyl iodide5b55
3Phenyl4-Anisyl iodide5c48
4MethylPhenyl iodide5d53
5Methyl4-Tolyl iodide5e51

Application 2: Nucleophilic Ring Opening for Acyclic Intermediates

The inherent ring strain of the oxetane core makes 3-vinyloxetan-3-ol susceptible to ring-opening reactions upon treatment with various nucleophiles.[1][2] This reactivity provides a direct route to highly functionalized homoallylic alcohols, which are versatile acyclic intermediates for further synthetic elaboration.[12]

Mechanistic Rationale

The reaction is typically promoted by a Lewis or Brønsted acid, which activates the oxetane oxygen, making the ring carbons more electrophilic. A subsequent attack by a nucleophile (e.g., thiols, amines, alcohols, or carbon nucleophiles) at one of the ring carbons leads to the cleavage of a C-O bond. The regioselectivity of the attack can often be controlled by the steric and electronic nature of the substrate and the nucleophile. For vinyl oxetanes, this method provides access to Z-configured homoallylic alcohols with high selectivity in certain cases.[12]

Nucleophilic_Ring_Opening start_oxetane 3-Vinyloxetan-3-ol midpoint start_oxetane->midpoint nucleophile Nucleophile (Nu⁻) nucleophile->midpoint product Functionalized Homoallylic Alcohol midpoint->product Ring Opening

Caption: General Nucleophilic Ring Opening.
Protocol 2: General Procedure for Nucleophilic Ring Opening

This protocol provides a generalized framework. Specific conditions, particularly the choice of acid promoter and solvent, may require optimization depending on the nucleophile used.

Materials:

  • 3-Vinyloxetan-3-ol (1.0 equiv)

  • Nucleophile (e.g., thiol, amine, alcohol) (1.5-2.0 equiv)

  • Lewis or Brønsted acid promoter (catalytic or stoichiometric, e.g., BF₃·OEt₂, TiCl₄, p-TsOH)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)

Procedure:

  • Reaction Setup:

    • Dissolve 3-vinyloxetan-3-ol (e.g., 0.5 mmol, 50.1 mg) in the chosen anhydrous solvent (5 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to the desired temperature (typically between -78 °C and 0 °C to control reactivity).

  • Addition of Reagents:

    • Add the acid promoter. For strong Lewis acids like TiCl₄, add it dropwise as a solution in the reaction solvent.

    • After stirring for 10-15 minutes, add the nucleophile, either neat or as a solution, dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to stir at the chosen temperature and slowly warm to room temperature if necessary.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction carefully by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ for acid catalysts, or water).

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude homoallylic alcohol via flash column chromatography.

Conclusion

3-Vinyloxetan-3-ol is a potent synthetic building block that provides access to diverse and complex molecular architectures relevant to pharmaceutical development. Its utility is demonstrated through two primary reactivity modes: transition metal-catalyzed ring expansion and nucleophilic ring-opening. The arylative ring expansion furnishes valuable dihydrofuran heterocycles, while ring-opening reactions yield functionalized acyclic intermediates. The protocols detailed herein offer reliable and reproducible methods for leveraging the unique reactivity of this oxetane derivative, empowering researchers and scientists to accelerate the discovery and development of next-generation therapeutics.

References

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie International Edition, 63, e202403484. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed, National Library of Medicine. [Link]

  • Li, S. Q., & Xu, J. X. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(10), 1798-1815. [Link]

  • SciSpace. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans. [Link]

  • ResearchGate. (2021). Synthesis of Oxetanes. [Link]

  • ResearchGate. (2024). (PDF) Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. [Link]

  • ResearchGate. (2024). Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. [Link]

  • Krische, M. J., et al. (2013). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Nucleophilic ring opening of vinyl oxetanes. [Link]

  • Krische, M. J., et al. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. National Institutes of Health. [Link]

  • ResearchGate. (2017). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]

  • Alcaide, B., et al. (2015). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. National Institutes of Health. [Link]

  • Vandebio. (n.d.). 3-Vinyloxetan-3-ol. [Link]

  • Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. National Institutes of Health. [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed, National Library of Medicine. [Link]

  • Shao, P., et al. (2024). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central, National Library of Medicine. [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Wuitschik, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Library of Medicine. [Link]

  • ResearchGate. (n.d.). A Modified Synthesis of Oxetan-3-ol. [Link]

Sources

Protocol for the purification of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 3-Vinyloxetan-3-ol

Authored by: A Senior Application Scientist

Abstract

3-Vinyloxetan-3-ol is a valuable and reactive building block in modern medicinal chemistry and drug development. Its unique structural motif, featuring a strained oxetane ring, a tertiary alcohol, and a reactive vinyl group, allows for the synthesis of complex molecular architectures with desirable physicochemical properties. However, these same features present significant challenges for purification. This document provides a comprehensive, field-proven protocol for the purification of 3-Vinyloxetan-3-ol using fractional vacuum distillation. It emphasizes the scientific rationale behind each step, stringent safety protocols, and robust methods for quality control to ensure the high purity required for downstream applications.

Introduction: The Challenge of Purity

The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups in drug design, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[1][2] 3-Vinyloxetan-3-ol, with its additional vinyl functionality, serves as a versatile precursor for a variety of synthetic transformations. The efficacy, reproducibility, and safety of these subsequent reactions are critically dependent on the purity of the starting material.

Impurities, such as residual solvents, unreacted starting materials, or byproducts from synthesis, can interfere with catalysis, lead to unintended side reactions, and complicate the purification of subsequent products. Furthermore, the inherent ring strain of the oxetane and the reactivity of the vinyl group make 3-Vinyloxetan-3-ol susceptible to thermal degradation and polymerization, necessitating a carefully controlled purification strategy.

Core Principles & Rationale for Fractional Vacuum Distillation

Fractional vacuum distillation is the method of choice for purifying 3-Vinyloxetan-3-ol. The rationale is threefold:

  • Lowered Boiling Point: Applying a vacuum significantly reduces the atmospheric pressure, thereby lowering the temperature required for the compound to boil. Given the estimated atmospheric boiling point of 180.3°C for 3-Vinyloxetan-3-ol, purification at this temperature would likely lead to decomposition or polymerization.[3] Vacuum distillation allows the process to occur at a much lower, non-destructive temperature.

  • Enhanced Separation: The use of a fractionating column (e.g., a Vigreux or packed column) creates a temperature gradient, establishing a series of theoretical plates. This allows for a more efficient separation of 3-Vinyloxetan-3-ol from impurities with closely related boiling points.

  • Inert Atmosphere: The distillation process can be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the molecule at elevated temperatures.

Safety First: Mandatory Handling Precautions

Oxetanes as a class of compounds require careful handling due to their potential reactivity and biological effects.[4][5] All personnel must adhere to the following safety protocols without exception.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] Inspect gloves for any signs of degradation before use.[7]

  • Ventilation: All handling of 3-Vinyloxetan-3-ol, including transfers and the distillation itself, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][6][8]

  • Ignition Sources: The compound may be flammable. Ensure the work area is free of sparks, open flames, and hot surfaces.[4][7] Use explosion-proof equipment where necessary.[4]

  • Waste Disposal: All chemical waste, including contaminated consumables and distillation residues, must be collected in properly labeled, sealed containers and disposed of through a professional waste management service.[5][8]

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. Be familiar with the specific emergency procedures for chemical spills and exposure.

Physicochemical Data for Purification

A summary of the key physical properties of 3-Vinyloxetan-3-ol is essential for planning the purification protocol.

PropertyValueSource
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.116 g/mol [3]
Boiling Point (est.) 180.3 ± 28.0 °C at 760 mmHg[3]
Density (est.) 1.3 ± 0.1 g/cm³[3]
Appearance Colorless to pale yellow liquidN/A
Storage Conditions Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[3]

Detailed Protocol for Fractional Vacuum Distillation

This protocol is designed for the purification of crude 3-Vinyloxetan-3-ol on a laboratory scale (1-10 g).

Equipment Setup
  • Assemble a fractional vacuum distillation apparatus as depicted in the workflow diagram below. Use a short-path distillation head with a Vigreux column for efficient separation.

  • Ensure all glassware is dry and free of contaminants. Use high-vacuum grease sparingly on all ground-glass joints to ensure a tight seal.

  • Place a magnetic stir bar in the round-bottom distillation flask.

  • Connect the vacuum takeoff adapter to a cold trap (e.g., using dry ice/acetone or a cryocooler) and the cold trap to a high-performance vacuum pump. A pressure gauge is mandatory for monitoring the vacuum level.

  • Connect the condenser to a recirculating chiller set to 4°C.

Step-by-Step Purification Procedure
  • Charging the Flask: Charge the crude 3-Vinyloxetan-3-ol into the distillation flask. Do not fill the flask to more than two-thirds of its capacity to prevent bumping.

  • Initiating Vacuum: Begin stirring the crude material. Slowly and carefully apply the vacuum. The initial bubbling of dissolved gases is expected. Wait for this to subside before applying heat.

  • Applying Heat: Once a stable vacuum is achieved (e.g., 0.1-1.0 mmHg), begin gently heating the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.

  • Collecting the Forerun: Observe the distillation head temperature. A first fraction, consisting of low-boiling impurities and residual solvents, will begin to distill. Collect this "forerun" in a separate receiving flask and set it aside for proper disposal. The head temperature will be unstable during this phase.

  • Collecting the Main Fraction: The head temperature will stabilize as the pure 3-Vinyloxetan-3-ol begins to distill. The exact temperature will depend on the vacuum achieved but is expected to be significantly lower than the atmospheric boiling point, similar to related oxetanols which distill at 35-50°C under high vacuum.[9][10] Collect this main fraction in a clean, pre-weighed receiving flask.

  • Terminating the Distillation: Stop the distillation when the temperature at the distillation head begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • System Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure using an inert gas like nitrogen or argon.

  • Product Handling: Transfer the purified, colorless liquid to a clean, amber glass vial. Purge the vial with argon or nitrogen before sealing. Weigh the product to determine the yield.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation cluster_distill Fractional Vacuum Distillation cluster_post Post-Purification Crude Crude 3-Vinyloxetan-3-ol Apparatus Assemble & Leak-Check Distillation Apparatus Crude->Apparatus Charge Flask Apply_Vac Apply Vacuum (e.g., <1 mmHg) Apparatus->Apply_Vac Apply_Heat Apply Gentle Heat Apply_Vac->Apply_Heat Collect_Forerun Collect Forerun (Low-Boiling Impurities) Apply_Heat->Collect_Forerun Collect_Product Collect Main Fraction (Stable Head Temperature) Collect_Forerun->Collect_Product Shutdown Cool & Vent System (Inert Atmosphere) Collect_Product->Shutdown QC Quality Control Analysis (NMR, GC-MS) Shutdown->QC Storage Store Pure Product (-20°C, Inert Gas) QC->Storage

Caption: Workflow for the Purification of 3-Vinyloxetan-3-ol.

Quality Control and Self-Validation

The purity of the final product must be rigorously confirmed. This step is crucial for validating the success of the purification protocol.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. The absence of signals corresponding to starting materials or known byproducts is a key indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity. A single, sharp peak on the gas chromatogram indicates a high degree of purity. The mass spectrum provides confirmation of the molecular weight.

  • Karl Fischer Titration: To quantify the water content, which is critical for many moisture-sensitive downstream reactions.

The protocol is considered self-validating when the analytical data from these methods confirms a purity level of >98% (or as required by the specific application) with minimal water content.

Conclusion

The purification of 3-Vinyloxetan-3-ol is a non-trivial but essential step for its successful use in research and development. The fractional vacuum distillation protocol detailed herein, when combined with stringent safety measures and robust analytical validation, provides a reliable method for obtaining this valuable building block in high purity. The key to success lies in the careful control of temperature and pressure to mitigate the risks of thermal degradation and polymerization.

References

  • Fisher Scientific. (2023, September 29). Safety Data Sheet: Oxetane, 3-hydroxymethyl-3-methyl-.
  • CymitQuimica. Oxetane Safety Data Sheet.
  • ChemicalBook. (2025, September 27). 3-BROMO-OXETANE - Safety Data Sheet.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: Oxetane-3-carboxylic acid.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: Oxetane.
  • Vande Biotech Co., Ltd. 3-Vinyloxetan-3-ol | 1207175-07-2.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Zhang, J. (2012). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic Letters. Published by NIH Public Access.
  • Chem-Impex. Oxetan-3-ol.
  • National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available at: [Link]

  • Wuest, J. H. (1983). U.S. Patent No. 4,395,561A: Synthesis of 3-hydroxyoxetane. U.S.
  • ChemicalBook. 7748-36-9(Oxetan-3-ol) Product Description.

Sources

A Guide to the Quantitative Analysis of 3-Vinyloxetan-3-ol: Protocols for GC-MS, HPLC-UV, and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

3-Vinyloxetan-3-ol is a valuable building block in medicinal chemistry and materials science, notable for the unique conformational and physicochemical properties imparted by the strained oxetane ring.[1][2] Accurate and precise quantification of this analyte is critical for ensuring the reproducibility of synthetic protocols, assessing purity, and performing quality control on starting materials. This guide provides detailed, validated protocols for the quantification of 3-Vinyloxetan-3-ol using three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the causality behind experimental choices, offers step-by-step instructions, and presents data in a clear, accessible format to support researchers, scientists, and drug development professionals.

Introduction: The Importance of Quantifying 3-Vinyloxetan-3-ol

The oxetane moiety is increasingly utilized in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, making it a highly desirable functional group.[1][3] 3-Vinyloxetan-3-ol, featuring both the strained ether ring and a reactive vinyl group, serves as a versatile precursor for more complex molecular architectures.[4]

The ability to reliably quantify this compound is paramount for several reasons:

  • Reaction Monitoring: Tracking the consumption of the starting material or the formation of the product in real-time.

  • Purity Assessment: Determining the percentage purity of a synthesized batch, identifying potential impurities from side reactions or residual starting materials.

  • Stability Studies: Assessing the degradation of the compound under various storage or experimental conditions.

This document presents three robust analytical methods, each with distinct advantages, to provide a comprehensive toolkit for the quantification of 3-Vinyloxetan-3-ol.

Analyte Properties
PropertyValueSource
Chemical Name 3-Vinyloxetan-3-ol-
Molecular Formula C₅H₈O₂Derived
Molecular Weight 100.12 g/mol Derived
CAS Number Not readily available; structural analog of Oxetan-3-ol (7748-36-9)[5][6]
Predicted Boiling Point ~160-180 °CEstimation based on similar structures[5][7]
Predicted Solubility Soluble in water and common organic solvents (e.g., Methanol, Chloroform)[8]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Justification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 3-Vinyloxetan-3-ol, with its predicted boiling point and thermal stability, is an ideal candidate for this method. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and polarity, while the mass spectrometer provides unambiguous identification based on its unique mass fragmentation pattern and highly sensitive quantification. This method is particularly useful for analyzing complex reaction mixtures where high selectivity is required.

Experimental Protocol

2.2.1. Reagents and Materials

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

  • Internal Standard (IS): Dodecane or another n-alkane that does not co-elute with the analyte or other sample components.

  • Analyte Stock Solution: Accurately weigh ~10 mg of 3-Vinyloxetan-3-ol and dissolve in 10.0 mL of the chosen solvent to create a 1 mg/mL stock.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Dodecane in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard and the sample to be tested with a fixed concentration of the internal standard (e.g., 50 µg/mL).

2.2.2. GC-MS Instrumentation and Conditions The following table outlines a typical set of starting parameters. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentStandard, reliable instrumentation.
MS System Agilent 5975C or equivalentProvides excellent sensitivity and spectral data.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column with a non-polar stationary phase suitable for a wide range of analytes.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks. Adjust ratio based on analyte concentration.
Injection Volume 1 µLStandard volume for quantitative analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA general-purpose program designed to elute the analyte and any higher-boiling impurities effectively.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard mode that produces reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Scan (m/z 40-300) and/or SIMScan mode is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion or major fragments) should be used for sensitive quantification.

2.2.3. Data Analysis and Quantification

  • Identification: Confirm the identity of the 3-Vinyloxetan-3-ol peak by comparing its retention time and mass spectrum to that of a known standard.

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the analyte concentration for each calibration standard.

  • Linear Regression: Apply a linear regression to the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.

  • Quantification: Calculate the concentration of 3-Vinyloxetan-3-ol in the unknown sample using the generated calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Accurately weigh Analyte & Internal Standard (IS) P2 Prepare Stock Solutions (e.g., 1 mg/mL in DCM) P1->P2 P3 Create Calibration Curve Standards (Serial Dilution) P2->P3 P4 Spike all Standards & Samples with fixed concentration of IS P3->P4 A1 Inject 1 µL into GC-MS P4->A1 A2 Separation on DB-5ms column (Temperature Program) A1->A2 A3 Detection by MS (EI, Scan/SIM Mode) A2->A3 D1 Integrate Peak Areas (Analyte and IS) A3->D1 D2 Calculate Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (Area Ratio vs. Concentration) D2->D3 D4 Quantify Unknown Sample using regression equation D3->D4

Caption: Workflow for quantification of 3-Vinyloxetan-3-ol by GC-MS.

Method 2: Quantification by HPLC with UV Detection

Principle and Justification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis.[9] It separates compounds based on their hydrophobicity. 3-Vinyloxetan-3-ol, being a polar molecule, is well-suited for this technique. While it lacks a strong chromophore, the vinyl group should allow for low-wavelength UV detection (~205-215 nm). This method is advantageous for its robustness, wide availability, and suitability for analyzing samples that may not be volatile enough for GC or that contain non-volatile matrix components like salts. Methodologies for similar oxetane structures often employ RP-HPLC, demonstrating its applicability.[10][11][12]

Experimental Protocol

3.2.1. Reagents and Materials

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 A:B) to ensure sample compatibility and good peak shape.

  • Calibration Standards: Prepare a stock solution and serial dilutions as described in the GC-MS section, using the sample diluent.

3.2.2. HPLC-UV Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Detector Diode Array (DAD) or Variable Wavelength (VWD)DAD is preferred to confirm peak purity and identify the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge)A general-purpose C18 column provides good retention and separation for polar analytes.
Column Temp. 30 °CImproves peak shape and ensures reproducible retention times.
Mobile Phase Isocratic or Gradient ElutionStart with Isocratic (e.g., 90% A, 10% B). If co-eluting peaks are present, develop a shallow gradient.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLAdjust as needed based on sensitivity.
Detection λ 210 nmThe vinyl group may absorb at this low wavelength. Scan from 200-300 nm to find the optimum.
Run Time 10-15 minutesShould be sufficient to elute the analyte and any related impurities.

3.2.3. System Suitability and Data Analysis

  • System Suitability: Before analysis, perform at least five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) for retention time and peak area should be <2.0%.

  • Calibration and Quantification: Use an external standard calibration approach. Plot the peak area of the analyte against its concentration. Apply a linear regression (R² ≥ 0.995) and use the resulting equation to determine the concentration in unknown samples.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis P1 Prepare Mobile Phase (e.g., H2O:ACN with 0.1% FA) P2 Prepare Analyte Stock & Calibration Standards in Diluent P1->P2 A3 Inject Standards & Samples P2->A3 A1 Equilibrate HPLC System A2 Perform System Suitability Test (SST, 5 replicate injections) A1->A2 A2->A3 A4 Separate on C18 Column A3->A4 A5 Detect at 210 nm A4->A5 D2 Integrate Analyte Peak Area A5->D2 D1 Check SST Results (%RSD < 2.0%) D1->D2 D3 Construct External Standard Calibration Curve D2->D3 D4 Calculate Concentration in Unknown Sample D3->D4

Caption: Workflow for quantification of 3-Vinyloxetan-3-ol by HPLC-UV.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle and Justification

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration or purity without requiring a chemical standard of the analyte itself.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a unique analyte proton signal to the integral of a signal from an accurately weighed, certified internal standard, one can calculate the absolute quantity of the analyte. This technique is invaluable for certifying the purity of in-house reference materials or for quantifying samples when a pure standard is unavailable.

Experimental Protocol

4.2.1. Reagents and Materials

  • Deuterated Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and its residual solvent peak does not typically interfere with analyte signals.

  • Certified Internal Standard (IS): Maleic acid, dimethyl sulfone, or another certified standard with high purity (>99.5%). The standard must be soluble in the chosen solvent and have proton signals that are sharp singlets and do not overlap with any analyte signals.

4.2.2. Sample Preparation (The Critical Step)

  • Accurately weigh approximately 10-15 mg of the 3-Vinyloxetan-3-ol sample into a clean vial using a calibrated analytical balance (record weight to 0.01 mg).

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial (record weight to 0.01 mg).

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a clean, dry NMR tube.

4.2.3. NMR Instrumentation and Acquisition Parameters Accurate quantification requires specific acquisition parameters to ensure full signal relaxation and a high signal-to-noise ratio.[15]

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Angle 30° or 90°A 90° pulse gives maximum signal per scan, but a 30° pulse with a short delay can be used if T₁ values are unknown.
Relaxation Delay (D1) ≥ 5 x T₁ (longest T₁)CRITICAL. Must be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton (both analyte and IS) to ensure complete relaxation and accurate integration. A value of 30-60 seconds is often a safe starting point.
Acquisition Time (AQ) 2-4 secondsEnsures high digital resolution.
Number of Scans (NS) 16 to 64Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
Temperature Constant (e.g., 298 K)Maintains spectral stability.

4.2.4. Data Processing and Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate a well-resolved, unique proton signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal standard.

  • Calculate the purity or concentration using the following equation:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Purityₛₜd

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • W: Weight

    • Purity: Purity of the standard

    • ₓ: Analyte (3-Vinyloxetan-3-ol)

    • ₛₜd: Internal Standard

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Precision Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Processing & Calculation P1 Accurately weigh Analyte (Wx) and certified IS (Wstd) P2 Dissolve mixture in deuterated solvent (e.g., DMSO-d6) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire 1H NMR Spectrum using quantitative parameters P3->A1 A2 Key Parameters: - Long Relaxation Delay (D1) - Sufficient Scans (NS) - Calibrated Pulse A1->A2 D1 Process Spectrum (Phase & Baseline Correction) A1->D1 D2 Integrate unique signals for Analyte (Ix) and IS (Istd) D1->D2 D3 Apply qNMR Equation to calculate purity/concentration D2->D3

Caption: Workflow for quantification of 3-Vinyloxetan-3-ol by qNMR.

Method Selection Guide

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

FeatureGC-MSHPLC-UVqNMR
Principle Volatility-based separationPolarity-based separationNuclear spin properties
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)Low (mg/mL)
Selectivity Very High (Chromatography + Mass)Moderate to HighHigh (Chemical Shift)
Structural Info Yes (Mass Spectrum)NoYes (Full Structure)
Standardization Requires analyte standard (Internal or External)Requires analyte standard (External)Requires certified IS (not analyte)
Sample Throughput ModerateHighLow to Moderate
Best For... Trace analysis, complex mixtures, impurity identificationRoutine QC, purity checks, non-volatile samplesPurity assignment, reference standard certification, absolute quantification

Conclusion

This application note provides three robust and reliable methods for the quantification of 3-Vinyloxetan-3-ol. GC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices. HPLC-UV is a versatile and accessible workhorse method for routine quality control. Finally, qNMR serves as a powerful primary method for absolute quantification and purity certification without the need for an identical analyte standard. By understanding the principles and protocols for each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their work.

References

  • SIELC Technologies. (n.d.). Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Krische, M. J., et al. (2011). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Angewandte Chemie International Edition, 50(41), 9575-9579. Available at: [Link]

  • Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5101. Available at: [Link]

  • Wang, L., et al. (2022). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. Polymers, 14(13), 2715. Available at: [Link]

  • ResearchGate. (2016). Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS?. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(19), 6827-6837. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available at: [Link]

  • Magritek. (n.d.). qNMR on samples from the production plant. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 363-373.
  • Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in pharmaceutical R&D. Analytical and Bioanalytical Chemistry, 403(7), 1849-1861. Available at: [Link]

  • Reddy, R. P., et al. (2015). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Catalysis. Angewandte Chemie International Edition, 54(26), 7644-7648. Available at: [Link]

  • Botti, H., et al. (2022). Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines. Foods, 11(24), 4004. Available at: [Link]

  • Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5101. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. Available at: [Link]

  • Taylor, R. J. K., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 938-999. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2020). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 22(15), 5899-5904. Available at: [Link]

  • Zhang, J., et al. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 48(47), 8870-8873. Available at: [Link]

  • Pereira, C., et al. (2007). Analytical Methods. Food Chemistry, 105(3), 1150-1157. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Denmark, S. E., & Butler, C. R. (2008). Vinylation with Inexpensive Silicon-Based Reagents: Preparation of 3-Vinylquinoline. Organic Syntheses, 85, 99.
  • Wong, S. H. Y., & Linder, M. W. (Eds.). (2006). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.
  • ResearchGate. (2015). Analytical methods. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Oxetanone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Overview of Oxetan-3-ol (CAS: 7748-36-9). Retrieved from [Link]

  • Belda, R., et al. (2024). Evaluation of green and practical analytical techniques for the determination of the antihypertensive drugs amlodipine and valsartan. Journal of Pharmaceutical and Biomedical Analysis, 249, 116279. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-vinyloxetan-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable building block. The strained oxetane ring, when incorporated into molecules, can significantly improve properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] However, the synthesis of 3-substituted oxetanols, particularly via organometallic routes, is often accompanied by specific side reactions that can complicate protocols and reduce yields.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing the success of your synthesis.

The Intended Reaction: A Mechanistic Overview

The most common and direct route to 3-vinyloxetan-3-ol is the nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to 3-oxetanone. The core of this reaction is the attack of the nucleophilic vinyl carbanion on the electrophilic carbonyl carbon of 3-oxetanone. Subsequent aqueous workup neutralizes the resulting magnesium alkoxide to yield the desired tertiary alcohol.

G cluster_0 Reaction Scheme 3-Oxetanone 3-Oxetanone VinylMgBr 1) VinylMgBr, THF 2) Aqueous Workup 3-Oxetanone->VinylMgBr Product Product VinylMgBr->Product

Caption: Intended synthetic pathway to 3-Vinyloxetan-3-ol.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Problem: My reaction yields are very low, and I primarily recover my 3-oxetanone starting material.

This is a frequent issue indicating that the desired nucleophilic addition is not occurring efficiently. The root cause is typically related to either the organometallic reagent or a competing reaction pathway.

Caption: Troubleshooting workflow for low reaction conversion.

Possible Cause A: Inactive Grignard Reagent

Why it happens: Grignard reagents are highly sensitive to moisture and air. Exposure to either will rapidly degrade the reagent, reducing its effective concentration. The quality of commercially available solutions can also vary.

How to solve it:

  • Titrate Your Reagent: Never assume the concentration on the bottle is accurate. Titrating the vinylmagnesium bromide solution immediately before use is critical for stoichiometry-sensitive reactions. A simple titration with iodine or a colorimetric indicator like N-phenyl-2,2,2-trifluoroacetimidoyl chloride can provide an accurate molarity.

  • Use Fresh Reagents: If possible, use a newly opened bottle of vinylmagnesium bromide. If preparing it in-house, ensure the magnesium turnings are activated and all glassware is rigorously dried.

  • Maintain Anhydrous Conditions: Use oven-dried or flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.

Possible Cause B: Competing Enolization of 3-Oxetanone

Why it happens: The Grignard reagent is not only a nucleophile but also a strong base. It can abstract a proton from the carbon alpha to the carbonyl group, forming a magnesium enolate. This enolate is unreactive towards further Grignard addition, and upon workup, it simply reverts to the 3-oxetanone starting material. This side reaction is a classic competitor to nucleophilic addition.[4]

G Competing Pathways start VinylMgBr + 3-Oxetanone path1 Nucleophilic Addition (Desired Pathway) start->path1 path2 Proton Abstraction (Enolization) start->path2 prod1 Alkoxide Intermediate path1->prod1 Leads to Product prod2 Magnesium Enolate path2->prod2 Regenerates Starting Material

Caption: Competition between nucleophilic addition and enolization.

How to solve it:

  • Lower the Temperature: Perform the addition at very low temperatures (e.g., -78 °C). Nucleophilic addition generally has a lower activation energy than enolization, and this difference is more pronounced at lower temperatures.

  • Use a More Nucleophilic Reagent: Vinyllithium is generally more nucleophilic and less basic than its Grignard counterpart, which can favor the addition pathway.

  • Employ Luche Conditions: The addition of a Lewis acid like anhydrous cerium(III) chloride (CeCl₃) can significantly improve yields. CeCl₃ coordinates to the carbonyl oxygen, making the carbonyl carbon much more electrophilic. This enhancement, known as "carbonyl superactivation," dramatically accelerates the rate of nucleophilic addition, allowing it to outcompete enolization.

Problem: My reaction forms a complex mixture of byproducts and results in a low mass balance.

This outcome suggests that the strained oxetane ring is not surviving the reaction conditions. Ring-opening side reactions are a major challenge in oxetane chemistry.[5][6][7][8][9]

Possible Cause: Lewis Acid-Catalyzed Ring Opening

Why it happens: The magnesium bromide (MgBr₂) generated in situ and present in the Grignard reagent is a Lewis acid. It can coordinate to the oxygen atom of the oxetane ring (either in the starting material or the product). This coordination weakens the C-O bonds of the strained four-membered ring, making it susceptible to nucleophilic attack by another molecule of the Grignard reagent or other nucleophiles present. This process leads to the formation of 1,3-diol derivatives after workup, and can also initiate polymerization.

G Lewis Acid-Catalyzed Ring Opening oxetane Oxetane Ring (Product or Starting Material) activated Activated Oxetane-MgBr₂ Complex oxetane->activated lewis_acid MgBr₂ (Lewis Acid) lewis_acid->activated product Ring-Opened Products (e.g., 1,3-Diol Derivatives) activated->product nucleophile Nucleophile (e.g., Vinyl⁻, Br⁻) nucleophile->activated Attack

Caption: Mechanism of Lewis acid-catalyzed ring opening.

How to solve it:

  • Strict Temperature Control: Keep the reaction temperature as low as possible (ideally -78 °C to -40 °C) to minimize the rate of this side reaction.

  • Inverse Addition: Slowly add the 3-oxetanone solution to the vinylmagnesium bromide solution. This "inverse addition" technique keeps the concentration of the Lewis acidic magnesium species high relative to the oxetane, which can sometimes suppress side reactions, but more importantly, it prevents a buildup of unreacted oxetane that could polymerize.

  • Mild Reaction Quench: AVOID strong acids like HCl or H₂SO₄ for the workup. These Brønsted acids will rapidly protonate the oxetane oxygen and catalyze ring-opening. The recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, capable of protonating the alkoxide to form the desired alcohol, but it is not acidic enough to cause significant ring-opening of the oxetane.

Problem: My product appears pure by NMR, but it decomposes during silica gel chromatography.
Possible Cause: Acidity of Silica Gel

Why it happens: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity is sufficient to catalyze the same ring-opening and decomposition pathways described above. The tertiary alcohol of the product can be protonated, eliminate as water to form a stabilized carbocation, and lead to a cascade of undesired products.

How to solve it:

  • Neutralize the Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate or hexane and add 1-2% triethylamine (or another volatile base) by volume. After stirring, remove the solvent under reduced pressure. This "deactivated" or "neutralized" silica gel can be used for chromatography without causing product degradation.

  • Alternative Purification: If the product is sufficiently volatile and thermally stable, bulb-to-bulb distillation (Kugelrohr) can be an excellent alternative to chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Grignard addition? A: The optimal temperature is a balance between reaction rate and side reactions. We strongly recommend starting at -78 °C (a dry ice/acetone bath) and allowing the reaction to slowly warm to 0 °C or room temperature only after the addition is complete. Running the reaction at 0 °C or higher from the start significantly increases the risk of enolization and ring-opening.

Q2: Can I use vinyllithium instead of vinylmagnesium bromide? What are the pros and cons? A: Yes.

  • Pros: Vinyllithium is often more reactive and can lead to faster reaction times and potentially less enolization.

  • Cons: It is generally a stronger base, which can sometimes promote other side reactions if not handled carefully. It is also typically more expensive and can be more pyrophoric than Grignard reagents. If you are struggling with enolization, switching to vinyllithium at -78 °C is a logical next step.

Q3: How can I confirm the formation of my product and identify common byproducts? A:

  • ¹H NMR: The product will show characteristic peaks for the vinyl group (~5-6 ppm) and the diastereotopic methylene protons of the oxetane ring (~4.5-5.0 ppm).

  • ¹³C NMR: Look for the quaternary carbon of the oxetane ring bearing the alcohol at ~70-80 ppm.

  • GC-MS: This is excellent for identifying volatile byproducts. A common ring-opened byproduct, 1-vinylpropane-1,3-diol, would have a distinct mass spectrum.

  • IR Spectroscopy: A sharp O-H stretch (~3400 cm⁻¹) and the disappearance of the strong ketone C=O stretch from 3-oxetanone (~1780 cm⁻¹) are key indicators of a successful reaction.

Recommended Protocols

Protocol 4.1: Synthesis of 3-Vinyloxetan-3-ol
  • Setup: Under an argon atmosphere, add anhydrous cerium(III) chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Suspend the CeCl₃ in anhydrous THF (approx. 0.2 M).

  • Activation: Stir the suspension vigorously at room temperature for at least 2 hours to ensure activation.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (1.1 equivalents, 1.0 M in THF) dropwise to the cold CeCl₃ suspension. Stir for 1 hour at -78 °C.

  • Substrate Addition: Add a solution of 3-oxetanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours.

  • Quench: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash chromatography using neutralized silica gel (see Protocol 4.3).

Protocol 4.2: Titration of Grignard Reagent with Iodine
  • Setup: To a flame-dried flask under argon, add ~10-20 mg of iodine (I₂) and dissolve it in 2 mL of anhydrous THF.

  • Titration: Slowly add the Grignard solution dropwise from a 1 mL syringe to the iodine solution with stirring. The initial deep brown/purple color of the iodine will fade as it reacts.

  • Endpoint: The endpoint is reached when the solution becomes colorless and remains so for at least 1 minute. Record the volume of Grignard solution added.

  • Calculation: Molarity (mol/L) = (mg of I₂ / 253.81 g/mol ) / (mL of Grignard solution added / 1000).

Protocol 4.3: Purification using Deactivated Silica Gel
  • Preparation: In a beaker, create a slurry of silica gel in ethyl acetate.

  • Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1.5% v/v (e.g., 1.5 mL of Et₃N for every 100 mL of slurry volume).

  • Packing: Stir for 5 minutes, then immediately pack the column with the neutralized slurry.

  • Elution: Run the chromatography using your desired solvent system (e.g., a gradient of ethyl acetate in hexanes). The presence of the base will prevent on-column degradation of the product.

Data Summary

Table 1: Common Byproducts and Potential Spectroscopic Signatures
Compound NameStructureProbable CauseKey ¹H NMR Signals (δ, ppm)
1-Vinylpropane-1,3-diol

Ring-openingBroad OH signals, complex multiplets for CH₂ and CH groups.
3-Oxetanone

Enolization, Inactive GrignardSharp singlet at ~4.8 ppm.
Poly(oxetane)(Variable)PolymerizationVery broad, unresolved signals in the baseline.
Table 2: Comparison of Reaction Conditions
ConditionStandard GrignardVinyllithiumLuche Conditions (CeCl₃)
Temperature 0 °C to RT-78 °C-78 °C
Typical Yield Low to ModerateModerate to GoodGood to Excellent
Key Advantage Cost-effectiveHigher reactivitySuppresses enolization
Primary Side Reaction Enolization, Ring-openingRing-opening(Minimized)
Recommendation Not recommendedGood alternativeHighly Recommended

References

  • W. K. C. Park, W. S. Choi, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016.
  • A. G. H. Wee, "The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols," RSC Publishing, 2001.
  • J. A. Tunge, et al.
  • F. Che, "Selective Ring-Opening reactions of Unsymmetric Oxetanes," Molecules, 2011.
  • The Dong Group, "Oxetane Presentation," University of California, Irvine.
  • S. Searles, K. A. Pollart, F. Block, "Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride," Journal of the American Chemical Society, 1957.
  • N.
  • Denmark Group, "An Exploration of Oxetanes: Synthesis and Relevance," University of Illinois Urbana-Champaign.
  • S. Ahmad, et al.
  • G. W. Stahl, D. L. Cottle, "The Reaction of Epichlorohydrin with the Grignard Reagent. Some Derivatives of Cyclopropanol," Journal of the American Chemical Society, 1943.
  • D. L. Cottle, "The Reaction of Epichlorohydrin with the Grignard Reagent," Journal of the American Chemical Society, 1942.
  • C. F. Koelsch, S. M. McElvain, "THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN.
  • C. F. Koelsch, S. M. McElvain, "THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDR1N. THE PREPARATION OF SOME NEW CHLOROHYDRINS," University of Wisconsin, 1930.
  • J. Zhu, et al.
  • G. W. Stahl, D. L. Cottle, "The Reaction of Epichlorohydrin with the Grignard Reagent. Some Derivatives of Cyclopropanol," Journal of the American Chemical Society, 1943.
  • M.
  • T. Xu, et al.
  • T. Xu, et al.
  • L.
  • D. E. Ryono, M. E. C.
  • A. J. Elias, "Basic Organometallic Chemistry: Types of Reactions," Indian Institute of Technology Delhi.
  • Unknown Author, "Basic Organometallic Reactions," University of Rochester.
  • "Product containing epichlorohydrin, its preparation and its use in various applications," Google P
  • R. M.
  • "Oxetan-3-ol," Chem-Impex Intern
  • "Study on Synthesis Of Oxetan-3-ol," Semantic Scholar.
  • "Reactions of Organometallic Compounds," Chemistry LibreTexts, 2023.

Sources

Preventing premature polymerization of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Vinyloxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the premature polymerization of this highly reactive monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of 3-Vinyloxetan-3-ol in your experiments.

Understanding the Challenge: The Dual Reactivity of 3-Vinyloxetan-3-ol

3-Vinyloxetan-3-ol is a unique bifunctional molecule, containing both a strained oxetane ring and a reactive vinyl group. This dual functionality makes it a valuable building block in polymer chemistry and medicinal chemistry.[1][2] However, this reactivity is also the source of its primary challenge: a high propensity for premature and uncontrolled polymerization. Unwanted polymerization can occur through two main pathways: free-radical polymerization of the vinyl group and cationic ring-opening polymerization of the oxetane.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of 3-Vinyloxetan-3-ol appears viscous or has solidified. What happened?

A1: Increased viscosity or solidification is a clear indicator of premature polymerization. This can be triggered by several factors during shipping or storage, including exposure to heat, light (UV radiation), or atmospheric oxygen which can generate radical species. Additionally, acidic contaminants can initiate cationic ring-opening polymerization.

Q2: What is a polymerization inhibitor and why is it important for 3-Vinyloxetan-3-ol?

A2: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent spontaneous polymerization.[3] These inhibitors act as free radical scavengers, reacting with and neutralizing any free radicals that may form, thus stopping the polymerization chain reaction before it starts.[4][5][6][7] Given the reactivity of the vinyl group, an appropriate inhibitor is crucial for the shelf-life of 3-Vinyloxetan-3-ol.

Q3: What are the common inhibitors used for vinyl monomers like 3-Vinyloxetan-3-ol?

A3: Common inhibitors for vinyl monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ, hydroquinone monomethyl ether), and phenothiazine (PTZ).[4][8][9] These compounds are effective at scavenging the free radicals that initiate polymerization.[4] For monomers that are also sensitive to acidic conditions, a basic inhibitor might be considered to prevent cationic polymerization.

Q4: Do I need to remove the inhibitor before using 3-Vinyloxetan-3-ol in my reaction?

A4: Yes, in most applications, the inhibitor must be removed immediately before use.[3] The inhibitor's function is to prevent polymerization, so its presence will interfere with your intended polymerization reaction or other transformations involving the vinyl or oxetane functionalities.

Q5: What is the proper way to store 3-Vinyloxetan-3-ol?

A5: Proper storage is critical to prevent premature polymerization. The compound should be stored in a cool, dark, and dry place, preferably refrigerated at -4°C for short-term storage (1-2 weeks) and at -20°C for longer periods (1-2 years).[10] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.

Troubleshooting Guide: Preventing Premature Polymerization

This guide provides a systematic approach to identifying and mitigating the causes of unwanted polymerization of 3-Vinyloxetan-3-ol.

Observation 1: Increased Viscosity or Solidification in a Sealed Container
Potential Cause Underlying Mechanism Suggested Action
Improper Storage Temperature Elevated temperatures accelerate the rate of spontaneous polymerization by increasing the formation of free radicals.Always store 3-Vinyloxetan-3-ol at the recommended low temperatures (-4°C to -20°C).[10] Avoid repeated freeze-thaw cycles.
Exposure to Light (UV Radiation) UV light can provide the energy to initiate free-radical polymerization.Store the monomer in an amber or opaque container to protect it from light. Work in a laboratory with minimal UV light exposure.
Presence of Oxygen Oxygen can react with the monomer to form peroxides, which can then decompose to initiate free-radical polymerization.Ensure the monomer is stored under an inert atmosphere (argon or nitrogen). If you need to open the container, do so under a blanket of inert gas.
Contamination with Acids or Lewis Acids The strained oxetane ring is susceptible to cationic ring-opening polymerization initiated by acidic species.[11][12][13][14]Use clean, dry glassware and equipment. Ensure that no acidic residues are present from previous experiments.
Observation 2: Polymerization Occurs During a Reaction Where it is Not Desired
Potential Cause Underlying Mechanism Suggested Action
Incomplete Removal of Inhibitor (for desired polymerization) Residual inhibitor will quench the radicals generated by your initiator, leading to slow or incomplete polymerization.[15]Follow a rigorous inhibitor removal protocol, such as passing the monomer through a column of activated basic alumina.
High Reaction Temperature Even in the absence of an initiator, high temperatures can induce thermal self-initiation of polymerization.Conduct your reaction at the lowest feasible temperature that allows for the desired transformation without promoting unwanted side reactions.
Incompatible Reagents or Solvents Certain reagents or solvent impurities (e.g., peroxides in ethers) can act as initiators.Use freshly purified, inhibitor-free solvents. Be mindful of the compatibility of all reagents with the reactive functional groups of 3-Vinyloxetan-3-ol.

Experimental Protocols

Protocol 1: Storage and Handling of 3-Vinyloxetan-3-ol
  • Receiving: Upon receipt, immediately inspect the container for any signs of polymerization (viscosity, solidification).

  • Storage: Store the container in a designated, explosion-proof refrigerator or freezer at the recommended temperature (-4°C to -20°C).[10] The storage area should be dark and well-ventilated.[16]

  • Inert Atmosphere: If the monomer is not already under an inert atmosphere, carefully purge the headspace of the container with dry argon or nitrogen before sealing.

  • Handling: When dispensing the monomer, work in a well-ventilated fume hood.[17] Use clean, dry syringes or cannulas for transfers to minimize exposure to air and moisture. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18][19][20][21]

Protocol 2: Inhibitor Removal
  • Preparation: Prepare a small column packed with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.

  • Elution: Allow the 3-Vinyloxetan-3-ol to pass through the column under gravity or with gentle pressure from an inert gas.

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask under an inert atmosphere.

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately. Do not store inhibitor-free 3-Vinyloxetan-3-ol for any length of time.

Visualizing Polymerization Pathways and Prevention

Diagram 1: Pathways to Premature Polymerization

Monomer 3-Vinyloxetan-3-ol Polymer Polymerized Product Monomer->Polymer Free-Radical Polymerization Monomer->Polymer Cationic Polymerization Initiator1 Heat, Light (UV), O₂ Radical Free Radical Initiation Initiator1->Radical generates Initiator2 Acidic Contaminants (H⁺) Cationic Cationic Ring-Opening Initiation Initiator2->Cationic generates Radical->Monomer attacks vinyl group Cationic->Monomer attacks oxetane ring

Caption: Dual pathways leading to the premature polymerization of 3-Vinyloxetan-3-ol.

Diagram 2: The Role of Inhibitors in Preventing Polymerization

Radical_Source Heat, Light, O₂ Free_Radical Free Radical (R•) Radical_Source->Free_Radical generates Monomer 3-Vinyloxetan-3-ol (M) Free_Radical->Monomer initiates Inhibitor Inhibitor (IH) Free_Radical->Inhibitor reacts with Propagation Polymer Chain Growth (R-M• → R-M-M•) Monomer->Propagation Inactive_Species Inactive Species (RH + I•) Inhibitor->Inactive_Species forms

Caption: Mechanism of free-radical scavenging by a polymerization inhibitor.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Vinyloxetan-3-ol Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the cationic ring-opening polymerization (CROP) of 3-vinyloxetan-3-ol. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this polymerization and optimize your experimental outcomes.

Introduction to 3-Vinyloxetan-3-ol Polymerization

3-Vinyloxetan-3-ol is a unique monomer featuring a strained oxetane ring, a vinyl group, and a tertiary hydroxyl group. Its polymerization, typically through a cationic ring-opening mechanism, yields functional polyethers with pendant vinyl and hydroxyl groups. These functionalities offer valuable opportunities for post-polymerization modification, cross-linking, and tuning of material properties such as hydrophilicity and adhesion. However, the presence of multiple reactive sites can also introduce challenges in controlling the polymerization process. This guide will address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of 3-vinyloxetan-3-ol?

A1: The primary mechanism is cationic ring-opening polymerization (CROP). This process is initiated by a cationic species, typically a strong acid or a photoinitiator that generates an acid upon UV exposure.[1] The cation attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating carbocationic or oxonium ion chain end. The high basicity of the oxetane ring contributes to a fast propagation rate.[2]

Q2: Which type of initiators are most effective for this polymerization?

A2: For thermal polymerization, strong protic acids (e.g., triflic acid) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used.[3][4] For photopolymerization, cationic photoinitiators, such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), are highly effective.[1] These generate a strong Brønsted acid upon UV irradiation, which then initiates the polymerization.[1]

Q3: Does the vinyl group participate in the polymerization?

A3: Under typical cationic ring-opening conditions, the oxetane ring is significantly more reactive than the vinyl group. Therefore, the polymerization proceeds primarily through the ring-opening of the oxetane. However, side reactions involving the vinyl group can occur, especially at higher temperatures or with certain initiators, potentially leading to branching or cross-linking.

Q4: What is the role of the hydroxyl group in this polymerization?

A4: The tertiary hydroxyl group can act as a chain transfer agent. The propagating cationic chain end can be terminated by reacting with the hydroxyl group of another monomer or polymer chain. This process forms an ether linkage and releases a proton, which can then initiate a new polymer chain.[5] This "activated monomer" mechanism can influence the molecular weight and dispersity of the resulting polymer.

Troubleshooting Guide

Issue 1: Low Monomer Conversion or Incomplete Polymerization

Q: My polymerization of 3-vinyloxetan-3-ol is stalling, resulting in a low yield of polymer. What are the potential causes and how can I fix this?

A: Low monomer conversion can be attributed to several factors, primarily related to the initiator and reaction purity.

  • Potential Cause 1: Inactive or Insufficient Initiator. The cationic initiator is the driving force of the polymerization. Its effectiveness can be compromised by impurities.

    • Solution:

      • Initiator Purity: Ensure the initiator is of high purity and has been stored correctly. For example, BF₃·OEt₂ is sensitive to moisture.

      • Initiator Concentration: The concentration of the initiator is critical. Too little may result in a slow or incomplete reaction. Systematically increase the initiator concentration (e.g., in 0.1 mol% increments) to find the optimal loading.

      • Photoinitiator Issues (for UV curing): If using a photoinitiator, ensure the UV lamp has the correct wavelength and intensity to activate the initiator. Also, check for any UV-absorbing impurities in your reaction mixture.

  • Potential Cause 2: Presence of Impurities. Cationic polymerizations are notoriously sensitive to nucleophilic impurities, especially water, which can terminate the growing polymer chains.

    • Solution:

      • Monomer and Solvent Purity: Purify the 3-vinyloxetan-3-ol monomer (e.g., by distillation under reduced pressure) to remove any water or other nucleophilic impurities. Use anhydrous solvents and dry all glassware thoroughly before use.

      • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering with the reaction.

  • Potential Cause 3: "Dark Cure" Not Fully Utilized (for UV Curing). Cationic photopolymerizations have a "dark cure" or "living polymerization" characteristic, where the reaction continues even after the UV light source is removed.[6][7]

    • Solution: Allow the reaction mixture to stand in the dark for a period (e.g., several hours to overnight) after UV exposure to allow the polymerization to proceed to completion.

Issue 2: Gel Formation or Insoluble Polymer

Q: My reaction mixture has formed a gel, or the resulting polymer is insoluble in common solvents. What is causing this cross-linking?

A: Gel formation indicates significant cross-linking, which is undesirable if a linear, soluble polymer is the target.

  • Potential Cause 1: High Reaction Temperature. Elevated temperatures can provide enough energy to initiate polymerization of the pendant vinyl groups, leading to a cross-linked network.

    • Solution: Conduct the polymerization at a lower temperature. For thermally initiated polymerizations, start at 0 °C or even lower and slowly warm to room temperature. Monitor the reaction exotherm and use a cooling bath to maintain a stable temperature.

  • Potential Cause 2: High Initiator Concentration. A high concentration of active cationic centers can increase the likelihood of side reactions, including those involving the vinyl groups.

    • Solution: Reduce the initiator concentration. While this may slow down the polymerization rate, it can significantly reduce the incidence of cross-linking.

  • Potential Cause 3: Bifunctional Impurities. If your monomer contains impurities with two or more oxetane rings, they will act as cross-linkers.

    • Solution: Ensure the purity of your 3-vinyloxetan-3-ol monomer through rigorous purification and characterization (e.g., NMR, GC-MS) before use.

Issue 3: Broad Molecular Weight Distribution (High Dispersity)

Q: The polymer I've synthesized has a very broad molecular weight distribution (Đ > 2). How can I achieve better control over the polymerization?

A: A broad dispersity suggests multiple competing reactions are occurring, such as chain transfer and termination events.

  • Potential Cause 1: Chain Transfer to the Hydroxyl Group. As mentioned, the hydroxyl group can act as a chain transfer agent, leading to the formation of new polymer chains and broadening the molecular weight distribution.[5]

    • Solution:

      • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of chain transfer relative to propagation.

      • Protecting Group: While adding synthetic steps, one could consider protecting the hydroxyl group (e.g., as a silyl ether) before polymerization and then deprotecting it afterward.

  • Potential Cause 2: Slow Initiation. If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.

    • Solution: Choose an initiator that provides rapid initiation. For photopolymerizations, increasing the UV intensity can lead to a faster generation of initiating species.

  • Potential Cause 3: Water as a Co-initiator. In some systems with Lewis acids like BF₃·OEt₂, trace amounts of water can act as a co-initiator, leading to a less controlled polymerization.[8]

    • Solution: Rigorously dry all components of the reaction. The use of a proton scavenger can also be explored, but care must be taken as it can also inhibit the desired cationic polymerization.

Experimental Protocols and Data

Exemplary Protocol for Thermal Polymerization of 3-Vinyloxetan-3-ol
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Purify 3-vinyloxetan-3-ol by distillation under reduced pressure.

    • Use anhydrous dichloromethane as the solvent.

  • Reaction Setup:

    • To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the purified 3-vinyloxetan-3-ol (e.g., 1.0 g, 8.76 mmol).

    • Add anhydrous dichloromethane (e.g., 10 mL) via a dry syringe.

    • Cool the solution to 0 °C in an ice bath.

  • Initiation:

    • Prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane.

    • Slowly add the desired amount of the BF₃·OEt₂ solution (e.g., 0.5 mol% relative to the monomer) to the stirring monomer solution.

  • Polymerization:

    • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR (disappearance of monomer peaks) or FTIR (disappearance of the oxetane ring vibration at ~980 cm⁻¹).

  • Termination and Work-up:

    • Terminate the polymerization by adding a small amount of methanol or ammonia in methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Table 1: Influence of Reaction Conditions on Polymer Properties
Initiator (BF₃·OEt₂) (mol%) Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) (GPC) Dispersity (Đ) Notes
0.50 → 2524>95~8,0001.8Controlled polymerization, minimal side reactions.
2.00 → 2512>98~3,5002.5Faster reaction, but broader dispersity due to increased chain transfer.
0.5508>98--High risk of gel formation.

Visualizations

Cationic Ring-Opening Polymerization (CROP) Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer I Initiator (H⁺) M 3-Vinyloxetan-3-ol I->M Attack on Oxetane Oxygen IM Protonated Monomer M->IM Ring Activation IM2 Ring-Opened Cation IM->IM2 Ring Opening M2 Another Monomer IM2->M2 Nucleophilic Attack P Propagating Chain M2->P Chain Growth P2 Propagating Chain ROH Hydroxyl Group (on another monomer/polymer) P2->ROH Reaction with -OH Dead Terminated Polymer ROH->Dead I2 New Initiator (H⁺) ROH->I2 Proton Release

Caption: Mechanism of Cationic Ring-Opening Polymerization of 3-Vinyloxetan-3-ol.

Troubleshooting Workflow: Low Polymer Yield

Troubleshooting_Yield start Problem: Low Polymer Yield check_initiator Check Initiator - Purity? - Concentration? - Activity? start->check_initiator initiator_ok Initiator OK? check_initiator->initiator_ok check_purity Check Reagent Purity - Monomer pure? - Solvent anhydrous? - System inert? purity_ok Purity OK? check_purity->purity_ok initiator_ok->check_purity Yes increase_initiator Action: Increase Initiator Concentration initiator_ok->increase_initiator No purify_reagents Action: Purify Monomer & Dry Solvent purity_ok->purify_reagents No rerun Re-run Experiment purity_ok->rerun Yes increase_initiator->rerun purify_reagents->rerun

Caption: Troubleshooting workflow for addressing low polymer yield.

References

  • Cationic Curing Can Be a Sustainable Solution for Challenging Applications. (2024). PCI Magazine. [Link]

  • Effects of initiators on the cure kinetics and mechanical properties in vinyl-ester resin. (2008). Journal of Applied Polymer Science. [Link]

  • UV Curing Epoxy Formulations: An In-Depth Look. Toagosei America. [Link]

  • The Pursuit of Rapid Curing in UV Cationic Polymerization. RadTech. [Link]

  • Cationic curing: shining a light on the technology. Sartomer - Arkema. [Link]

  • Arylative ring expansion of 3‐vinyloxetan‐3‐ols to dihydrofurans... ResearchGate. [Link]

  • A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. ResearchGate. [Link]

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH. [Link]

  • Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Fabrication and Characterization of Poly (vinyl alcohol) and Chitosan Oligosaccharide-Based Blend Films. MDPI. [Link]

  • Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities. [Link]

  • Azeotrope Enabled Anionic Polymerization of Ethylene Oxide using Initiators with different Functional groups. Digital Commons @ UConn. [Link]

  • Preparation and Characterization of Poly(ethylene-co-vinyl alcohol)/poly(ε-caprolactone) Blend for Bioscaffolding Applications. NIH. [Link]

  • Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

  • Common oxetane derivatives used in cationic ring-opening polymerization. ResearchGate. [Link]

  • Novel BF3OEt2/R-OH Initiating System for Controlled Cationic Polymerization of Styrene in the Presence of Water. ResearchGate. [Link]

Sources

Challenges in the scale-up of 3-Vinyloxetan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Vinyloxetan-3-ol

Introduction

Welcome to the technical support guide for the synthesis of 3-Vinyloxetan-3-ol. This molecule is a valuable tertiary alcohol containing a strained oxetane ring, making it a highly sought-after building block in medicinal chemistry and drug development. Its unique structure can impart favorable physicochemical properties such as improved solubility and metabolic stability when incorporated into larger molecules.[1][2]

However, the synthesis of 3-Vinyloxetan-3-ol, particularly during scale-up, presents distinct challenges. The most common synthetic route involves the nucleophilic addition of a vinyl Grignard reagent to oxetan-3-one. This guide provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind key experimental steps to help you navigate the complexities of this synthesis, ensuring safety, reproducibility, and high yield at scale.

Synthetic Workflow Overview

The synthesis is typically a two-stage, one-pot process involving the formation of vinylmagnesium bromide followed by its reaction with oxetan-3-one. The key to a successful scale-up is rigorous control over each step.

SynthesisWorkflow Mg Magnesium Turnings Grignard Vinylmagnesium Bromide (Grignard Reagent) Mg->Grignard VB Vinyl Bromide VB->Grignard THF1 Anhydrous THF THF1->Grignard Solvent Addition Nucleophilic Addition (Controlled Temp) Grignard->Addition Oxetanone Oxetan-3-one Oxetanone->Addition Workup Aqueous Workup (e.g., sat. NH4Cl) Addition->Workup Product 3-Vinyloxetan-3-ol Workup->Product Troubleshooting Start Problem: Low Final Yield Step1 Was Grignard reaction initiation vigorous? Start->Step1 Step2 Was Grignard reagent titrated? Step1->Step2 Yes Sol1 Cause: Poor Mg activation / Moisture Solution: Activate Mg with I2/DBE, ensure anhydrous conditions. Step1->Sol1 No Step3 Was workup performed with sat. NH4Cl at <5°C? Step2->Step3 Yes Sol2 Cause: Incorrect Stoichiometry Solution: Titrate Grignard before use to determine exact molarity. Step2->Sol2 No Step4 Was purification done under vacuum? Step3->Step4 Yes Sol3 Cause: Acid-catalyzed decomposition Solution: Use buffered quench, maintain low temperature. Step3->Sol3 No Sol4 Cause: Thermal decomposition Solution: Use high-vacuum distillation to lower boiling point. Step4->Sol4 No Success Review other parameters: reagent purity, reaction time. Step4->Success Yes

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Grignard reagents are pyrophoric upon concentration and react violently with water. Ethereal solvents are highly flammable. [3]

Protocol 1: Preparation and Titration of Vinylmagnesium Bromide (0.5 Mol Scale)
  • Apparatus Setup: Assemble a 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (or connected to a N₂/Ar line). Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Reagent Preparation:

    • Add magnesium turnings (13.4 g, 0.55 mol) to the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of vinyl bromide (53.5 g, 0.50 mol) in 400 mL of anhydrous THF.

  • Initiation: Add ~20 mL of the vinyl bromide solution to the stirring magnesium. The purple color of the iodine should fade, and gentle refluxing should begin. If it does not start, gently warm the flask with a heat gun until initiation occurs. [4]4. Formation: Once the reaction is initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady, gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture for an additional hour at room temperature to ensure full conversion. The solution should be grayish and cloudy.

  • Titration (Essential for Scale-Up):

    • Accurately weigh ~0.1 g of salicylic acid into a dry flask and dissolve in 5 mL of anhydrous THF. Add 2-3 drops of phenolphthalein indicator.

    • Titrate this solution with the prepared Grignard reagent until a persistent pink endpoint is reached.

    • Calculate the molarity: Molarity (M) = (mass of salicylic acid / 138.12 g/mol) / (Volume of Grignard reagent in L)

Protocol 2: Scale-Up Synthesis of 3-Vinyloxetan-3-ol
  • Reaction Setup: Cool the freshly prepared and titrated vinylmagnesium bromide solution (~0.5 mol in THF) to 0 °C in an ice-water bath.

  • Reagent Addition: Prepare a solution of oxetan-3-one (36.0 g, 0.5 mol, assuming 1:1 stoichiometry; adjust based on titration) in 100 mL of anhydrous THF. Add this solution dropwise to the cold, stirring Grignard reagent over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, let the mixture stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Prepare a 2 L beaker containing 500 mL of a chilled, saturated aqueous solution of NH₄Cl.

    • While stirring the NH₄Cl solution vigorously, slowly pour the reaction mixture into it.

    • Continue stirring for 15 minutes. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice with 150 mL portions of diethyl ether or ethyl acetate.

    • Combine all organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain 3-Vinyloxetan-3-ol as a clear liquid. [5]

Data Summary Table

ParameterRecommended ConditionRationale / Causality
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for Grignard reagents; higher boiling point than diethyl ether allows for better temperature control. [4]
Mg Activation Iodine crystal or 1,2-dibromoethaneChemically etches the passivating MgO layer on the magnesium surface to initiate the reaction. [6]
Addition Temp. 0 °C to 5 °CMinimizes side reactions and allows for better control of the reaction exotherm.
Workup Quench Saturated aqueous NH₄ClWeakly acidic buffer that effectively quenches the reaction without causing acid-catalyzed ring-opening of the oxetane product. [4]
Purification Vacuum DistillationThe product has a relatively high boiling point (~180 °C at 760 mmHg);[5] vacuum lowers the boiling point, preventing thermal decomposition.
Typical Yield 60-80%Yield is highly dependent on rigorous control of anhydrous conditions and reaction temperature.

References

  • BenchChem. (2025).
  • Burrell, M. J., et al. (2025).
  • Deitmann, E., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol.
  • Wang, X., et al. (2020). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). Arylative ring expansion of 3‐vinyloxetan‐3‐ols to dihydrofurans.... [Link]

  • Seyferth, D. (1963). Di-n-butyldivinyltin. Organic Syntheses, Coll. Vol. 4, p.348. [Link]

  • Various Authors. (2017). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepanovs, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Fisher Scientific. (2010).
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

  • Fande Chemical Co. (n.d.). 3-Vinyloxetan-3-ol.
  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol.

Sources

Technical Support Center: 3-Vinyloxetan-3-ol Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Vinyloxetan-3-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation pathways of this compound. As a molecule incorporating a strained oxetane ring, a tertiary alcohol, and a reactive vinyl group, 3-Vinyloxetan-3-ol presents a unique stability profile. This document will equip you with the foundational knowledge and practical guidance to anticipate, identify, and troubleshoot degradation-related issues in your experiments.

Introduction to the Stability of 3-Vinyloxetan-3-ol

3-Vinyloxetan-3-ol is a valuable building block in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular scaffolds. The oxetane ring, in particular, is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] However, the inherent ring strain of the oxetane, combined with the reactivity of the vinyl group and the tertiary alcohol, makes the molecule susceptible to degradation under various conditions. Understanding these degradation pathways is critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.

This guide provides a proactive approach to stability testing, focusing on forced degradation studies as a predictive tool.[2][3] We will explore the likely degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions, and provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific questions and issues that you may encounter during the handling, formulation, and analysis of 3-Vinyloxetan-3-ol.

FAQ 1: What are the primary drivers of degradation for 3-Vinyloxetan-3-ol?

The degradation of 3-Vinyloxetan-3-ol is primarily driven by the reactivity of its three key functional groups:

  • The Oxetane Ring: The four-membered ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[1][4]

  • The Tertiary Alcohol: This group can be prone to dehydration, especially under acidic or thermal stress, leading to the formation of more unsaturated species.

  • The Vinyl Group: The double bond is susceptible to oxidation and can participate in various addition reactions.

The interplay between these groups can lead to complex degradation profiles. For instance, acid-catalyzed ring-opening of the oxetane may be followed by rearrangement of the resulting carbocation, which can be influenced by the presence of the vinyl group.

Troubleshooting Guide: Hydrolytic Degradation

Question: I am observing rapid degradation of 3-Vinyloxetan-3-ol in my acidic formulation (pH < 4). What is the likely degradation pathway?

Answer: Under acidic conditions, the primary degradation pathway is likely the acid-catalyzed ring-opening of the oxetane. The oxygen atom of the oxetane is protonated, making the ring highly susceptible to nucleophilic attack, even by a weak nucleophile like water. This can lead to the formation of a diol. Additionally, the tertiary alcohol can be protonated and eliminated as water, leading to a stabilized carbocation that can undergo rearrangement or react with water to form a different diol.

Proposed Acidic Degradation Pathway:

Acidic Degradation of 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol Protonated Oxetane Protonated Oxetane 3-Vinyloxetan-3-ol->Protonated Oxetane H+ Protonated Tertiary Alcohol Protonated Tertiary Alcohol 3-Vinyloxetan-3-ol->Protonated Tertiary Alcohol H+ Ring-Opened Carbocation Ring-Opened Carbocation Protonated Oxetane->Ring-Opened Carbocation Ring Opening 1,2,4-Trihydroxy-4-pentene 1,2,4-Trihydroxy-4-pentene Ring-Opened Carbocation->1,2,4-Trihydroxy-4-pentene +H2O Allylic Carbocation Allylic Carbocation Protonated Tertiary Alcohol->Allylic Carbocation -H2O (Dehydration) Rearranged Products Rearranged Products Allylic Carbocation->Rearranged Products Rearrangement

Caption: Proposed acidic degradation pathways of 3-Vinyloxetan-3-ol.

Troubleshooting Steps:

  • pH Adjustment: The pH of maximum stability for many oxetane-containing compounds is often around pH 4.[5] Consider adjusting your formulation to a less acidic pH if the API's activity is not compromised.

  • Buffer Selection: Ensure your buffer system has adequate capacity to maintain the target pH.

  • Analytical Monitoring: Use a stability-indicating HPLC or UPLC method to monitor the appearance of degradation products and the disappearance of the parent compound over time.

Question: My 3-Vinyloxetan-3-ol sample shows some degradation under basic conditions (pH > 8). What should I look for?

Answer: While the oxetane ring is generally more stable under basic conditions compared to acidic ones, degradation can still occur, albeit typically at a slower rate. The tertiary alcohol is less likely to be involved directly in base-catalyzed degradation. However, if strong bases and high temperatures are used, elimination reactions involving the vinyl group could be possible, although this is less common. More likely, any observed degradation may be due to other reactive species present or catalysis by metal ions.

Troubleshooting Steps:

  • Protect from Metal Ions: Use chelating agents like EDTA in your formulation to sequester any trace metal ions that could catalyze degradation.

  • Inert Atmosphere: Store and handle samples under an inert atmosphere (e.g., nitrogen or argon) to prevent base-catalyzed oxidation.

  • Lower Temperature: If possible, store your basic formulation at a lower temperature to reduce the rate of degradation.

Troubleshooting Guide: Oxidative Degradation

Question: I see multiple degradation products after exposing my sample to hydrogen peroxide. What are the expected products?

Answer: The vinyl group is the most likely site of oxidative attack. Oxidation with reagents like hydrogen peroxide can lead to the formation of an epoxide, which can be further hydrolyzed to a diol. Alternatively, oxidative cleavage of the double bond can occur, leading to the formation of formaldehyde and a ketone. The tertiary alcohol is generally resistant to oxidation under these conditions.[6]

Proposed Oxidative Degradation Pathway:

Oxidative Degradation of 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol Epoxide Intermediate Epoxide Intermediate 3-Vinyloxetan-3-ol->Epoxide Intermediate [O] (e.g., H2O2) Formaldehyde + Ketone Formaldehyde + Ketone 3-Vinyloxetan-3-ol->Formaldehyde + Ketone Oxidative Cleavage Diol Product Diol Product Epoxide Intermediate->Diol Product Hydrolysis

Caption: Proposed oxidative degradation pathways of 3-Vinyloxetan-3-ol.

Troubleshooting Steps:

  • Antioxidants: If your formulation is susceptible to oxidation, consider adding antioxidants. The choice of antioxidant will depend on the formulation's properties (e.g., aqueous vs. lipid-based).

  • Packaging: Use packaging that protects against oxygen ingress, such as amber glass vials with an inert gas headspace.

  • LC-MS Analysis: Use UPLC-MS to identify the masses of the degradation products. This will help confirm whether epoxidation or cleavage is the primary pathway. Be aware of potential in-source fragmentation or adduct formation that can complicate spectral interpretation.[7][8]

Troubleshooting Guide: Photodegradation

Question: My sample is showing degradation upon exposure to light. What are the possible photochemical reactions?

Answer: The vinyl group is a chromophore that can absorb UV light, making it susceptible to photodegradation. Potential reactions include cis-trans isomerization (if applicable to a more complex analogue), cyclization reactions, or photo-oxidation. The specific pathway will depend on the wavelength of light and the presence of photosensitizers.

Troubleshooting Steps:

  • Light Protection: Store all samples and formulations in light-resistant containers (e.g., amber vials or foil-wrapped containers).

  • Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines to understand the light sensitivity of your drug substance and product.[3]

  • Excipient Screening: Be aware that some excipients can act as photosensitizers. If your formulation is particularly light-sensitive, you may need to screen for alternative excipients.

Troubleshooting Guide: Thermal Degradation

Question: I am conducting thermal stress studies and observe degradation. What are the likely mechanisms?

Answer: At elevated temperatures, several degradation pathways can be initiated. Dehydration of the tertiary alcohol to form a more conjugated system is a likely pathway. Additionally, thermal energy can promote the ring-opening of the oxetane, similar to the acid-catalyzed pathway, especially if acidic impurities are present. Finally, polymerization of the vinyl group could occur at very high temperatures.

Proposed Thermal Degradation Pathway:

Thermal Degradation of 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol Dehydration Product Dehydration Product 3-Vinyloxetan-3-ol->Dehydration Product Heat (-H2O) Ring-Opened Products Ring-Opened Products 3-Vinyloxetan-3-ol->Ring-Opened Products Heat Polymerization Polymerization 3-Vinyloxetan-3-ol->Polymerization High Heat

Caption: Proposed thermal degradation pathways of 3-Vinyloxetan-3-ol.

Troubleshooting Steps:

  • DSC Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the melting point and onset of thermal decomposition of your drug substance. This will help you set appropriate temperatures for your stress studies.

  • Controlled Humidity: Control the humidity during thermal stress testing, as moisture can facilitate hydrolytic degradation at elevated temperatures.

  • Mass Balance: In your analytical method, ensure good mass balance. A significant loss of mass balance could indicate the formation of volatile degradants or polymers that are not being detected by your method.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Vinyloxetan-3-ol

Objective: To investigate the degradation of 3-Vinyloxetan-3-ol under various stress conditions and to identify the major degradation products.

Materials:

  • 3-Vinyloxetan-3-ol

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • UPLC-MS system with a C18 column

Workflow:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL stock solution of 3-Vinyloxetan-3-ol in Methanol Acid_Hydrolysis Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal_Degradation Thermal Degradation (Solid, 80°C) Stock_Solution->Thermal_Degradation Photodegradation Photodegradation (ICH Q1B conditions) Stock_Solution->Photodegradation Neutralize_and_Dilute Neutralize (if needed) and dilute samples Acid_Hydrolysis->Neutralize_and_Dilute Base_Hydrolysis->Neutralize_and_Dilute Oxidation->Neutralize_and_Dilute Thermal_Degradation->Neutralize_and_Dilute Photodegradation->Neutralize_and_Dilute UPLC_MS_Analysis Analyze by UPLC-MS Neutralize_and_Dilute->UPLC_MS_Analysis Data_Analysis Analyze data for % degradation and identify products UPLC_MS_Analysis->Data_Analysis

Caption: Workflow for the forced degradation study of 3-Vinyloxetan-3-ol.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Vinyloxetan-3-ol in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a thin layer of solid 3-Vinyloxetan-3-ol in a vial and heat at 80°C. At each time point (0, 24, 48, 72 hours), dissolve a small amount in methanol for analysis.

    • Photodegradation: Expose the stock solution and solid sample to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.

    • Analyze by UPLC-MS using a suitable gradient method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

    • Ensure the analytical method is stability-indicating by demonstrating specificity, with no co-elution of the parent peak with any degradation products.

Data Presentation: Expected Degradation Summary
Stress ConditionExpected Degradation RatePotential Major Degradation Products
Acidic Hydrolysis (0.1N HCl, 60°C) HighRing-opened diols, dehydration products
Basic Hydrolysis (0.1N NaOH, 60°C) Low to ModeratePotential ring-opened products (slower rate)
Oxidative (3% H₂O₂, RT) Moderate to HighEpoxide, diol, oxidative cleavage products
Thermal (80°C, solid) ModerateDehydration products, ring-opened products
Photolytic (ICH Q1B) Dependent on chromophoreIsomers, photo-oxidation products

Conclusion

The stability of 3-Vinyloxetan-3-ol is a multifaceted issue that requires a thorough understanding of its inherent chemical reactivity. By employing a systematic approach to forced degradation studies, researchers can proactively identify potential stability liabilities, elucidate degradation pathways, and develop robust formulations and analytical methods. This guide provides a framework for these investigations, combining theoretical chemical principles with practical troubleshooting advice. Remember that each formulation is unique, and these guidelines should be adapted to your specific experimental context.

References

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
  • Forced Degradation Studies Research Articles. R Discovery.
  • Recognition and avoidance of ion source-generated artifacts in lipidomics analysis.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • Evaluation of a UPLC-MS method using 18O-labelled water for the identification of hydrolytic degradants of drug substance. DiVA portal.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Forced degradation studies.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • Summary of forced degradation study.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Thermal decomposition products of poly(vinyl alcohol). NRC Research Press.
  • Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Degradation of polyvinyl alcohol (PVA) by homogeneous and heterogeneous photocatalysis applied to the photochemically enhanced Fenton reaction. PubMed.
  • Hydrolysis of Esters and Amides in acid and base conditions. YouTube.
  • Degradation of 40 selected pharmaceuticals by UV/H2O2. PubMed.
  • Comprehensive analysis of the dynamic changes of volatile and non-volatile metabolites in boletus edulis during processing by HS-SPME-GC–MS and UPLC-MS/MS analysis.
  • Manual – 045 Guideline for Stability Testing for R&D. GMP SOP.
  • Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content.
  • Study on Synthesis Of Oxetan-3-ol.
  • Thermal degradation of copolymers from vinyl acetate and vinyl alcohol.
  • Photostability studies of drug substances and products. Hovione.
  • Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2.
  • Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. MDPI.
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH.
  • Oxidative Degradation of Polyvinyl Alcohol by the Photochemically Enhanced Fenton Reaction. Evidence for the Formation of Super-Macromolecules.
  • Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. MDPI.
  • Oxidation of Alcohols: Primary, Secondary and Tertiary. YouTube.
  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI.
  • Acid0Catalyzed Hydrolysis Reaction of Poly(vinyl acet
  • Stability Testing of Drug Substances and Drug Products. U.S.
  • Degradation Profiling by RP- HPLC: A Review. IJPPR.

Sources

Technical Support Center: Synthesis of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Vinyloxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this valuable building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your product.

Introduction: The Challenge of Synthesizing 3-Vinyloxetan-3-ol

3-Vinyloxetan-3-ol is a key intermediate in medicinal chemistry, valued for the unique properties the oxetane ring imparts on molecular structure and function.[1][2] However, its synthesis, most commonly achieved through the Grignard reaction between a vinyl magnesium halide and oxetan-3-one, is often plagued by low yields and the formation of significant byproducts.[3][4][5][6] This guide provides a comprehensive resource to navigate these synthetic hurdles.

Synthesis Overview: The Grignard Approach

The most direct route to 3-Vinyloxetan-3-ol involves the nucleophilic addition of a vinyl Grignard reagent to the carbonyl of oxetan-3-one.[7][8][9][10] This reaction, while straightforward in principle, requires careful control of reaction conditions to achieve optimal results.

Synthesis_Overview Oxetanone Oxetan-3-one Intermediate [Intermediate Alkoxide] Oxetanone->Intermediate 1. Diethyl Ether or THF VinylGrignard Vinyl Magnesium Bromide VinylGrignard->Intermediate Arrow1 + Product 3-Vinyloxetan-3-ol Intermediate->Product 2. H3O+ Workup Aqueous Work-up

Caption: General scheme for the synthesis of 3-Vinyloxetan-3-ol.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 3-Vinyloxetan-3-ol.

Grignard Reagent Formation

Q1: My Grignard reaction is not initiating. What are the primary causes and solutions?

A1: Failure to initiate is a classic problem in Grignard synthesis. The two most likely culprits are a passivated magnesium surface and the presence of moisture.[3][4]

  • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.[4] To activate the magnesium, you can:

    • Add a small crystal of iodine. The disappearance of the brown color is a good indicator of initiation.[3][11]

    • Add a few drops of 1,2-dibromoethane.[4]

    • Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[4]

  • Moisture Contamination: Grignard reagents are highly sensitive to water.[3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon).[4][11] Use anhydrous solvents, preferably freshly distilled or from a recently opened bottle.

Q2: How can I confirm that my vinyl Grignard reagent has formed successfully?

A2: Several visual cues indicate a successful Grignard formation:[3]

  • Disappearance of any activator color (e.g., iodine).

  • The solution turning cloudy or grayish.

  • Spontaneous refluxing of the solvent due to the exothermic nature of the reaction.

  • The gradual consumption of the magnesium turnings.

For a quantitative assessment, it is highly recommended to titrate a small aliquot of the Grignard reagent before use. This will give you the exact molarity, which is crucial for achieving high yields in the subsequent reaction.

Q3: I'm observing a significant amount of 1,3-butadiene as a byproduct. How can I minimize this?

A3: The formation of 1,3-butadiene is due to a side reaction known as Wurtz coupling, where the vinyl Grignard reagent reacts with the unreacted vinyl halide.[3] To minimize this:

  • Add the vinyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling reaction.[3]

  • Ensure a slight excess of magnesium.

Reaction with Oxetan-3-one

Q4: My yield of 3-Vinyloxetan-3-ol is consistently low. What are the common reasons?

A4: Low yields can stem from several factors beyond incomplete Grignard formation:

  • Inaccurate Stoichiometry: If the concentration of the Grignard reagent is unknown, you may be adding a substoichiometric amount. Always titrate your Grignard reagent.[4]

  • Enolization of Oxetan-3-one: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate.[4][6] This is more pronounced with sterically hindered Grignard reagents, but can still be a competing pathway. To mitigate this, consider using a Lewis acid additive like cerium(III) chloride (CeCl₃), which is known to promote 1,2-addition over enolization.[6]

  • Reaction Quenching: The Grignard reagent can be quenched by atmospheric moisture or carbon dioxide. Maintain a positive pressure of an inert gas throughout the reaction.[3]

Q5: I am recovering a significant amount of my starting material, oxetan-3-one, after work-up. Why is this happening?

A5: This is a strong indication that the primary competing side reaction is the enolization of the oxetan-3-one by the vinyl Grignard reagent, which acts as a base.[4][6] Upon aqueous work-up, the resulting enolate is protonated, regenerating the starting ketone. As mentioned above, the addition of anhydrous CeCl₃ to the ketone before the addition of the Grignard reagent can significantly improve the yield of the desired tertiary alcohol by enhancing the electrophilicity of the carbonyl carbon.[6]

Work-up and Purification

Q6: What is the recommended procedure for quenching the reaction?

A6: The reaction should be quenched at a low temperature (e.g., 0 °C) to control the exotherm.[3] A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over strong acids. This helps to minimize potential acid-catalyzed rearrangement or ring-opening of the 3-vinyloxetan-3-ol product.[12][13]

Q7: My product appears to be unstable during purification. What could be the cause?

A7: 3-Vinyloxetan-3-ol is susceptible to degradation, particularly under acidic conditions or at elevated temperatures.

  • Acid-Catalyzed Rearrangement: The product can undergo a skeletal rearrangement to form more stable dihydrofuran derivatives, especially in the presence of acid.[12][13]

  • Ring-Opening Polymerization: The strained oxetane ring can be susceptible to ring-opening polymerization, which can be initiated by cationic, anionic, or coordination catalysts.[14][15][16][17][18] Traces of acid or reactive impurities can potentially initiate this process, especially during distillation at higher temperatures.

Therefore, purification should be conducted under mild conditions. Vacuum distillation at the lowest possible temperature is recommended. If chromatography is used, ensure the silica gel is neutralized.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Passivated magnesium surface.[4] 2. Presence of moisture in glassware or reagents.[3][4]1. Activate magnesium with iodine or 1,2-dibromoethane.[3][4] 2. Flame-dry all glassware; use anhydrous solvents.[4][11]
Low Yield of 3-Vinyloxetan-3-ol 1. Inaccurate Grignard concentration.[4] 2. Wurtz coupling of vinyl halide.[3] 3. Enolization of oxetan-3-one.[4][6] 4. Quenching by atmospheric H₂O/CO₂.[3]1. Titrate the Grignard reagent before use.[4] 2. Add vinyl halide dropwise to magnesium.[3] 3. Add anhydrous CeCl₃ to the ketone before Grignard addition.[6] 4. Maintain a positive pressure of inert gas.[3]
Recovery of Starting Ketone Predominant enolization of oxetan-3-one.[4][6]Add anhydrous CeCl₃ to the reaction mixture prior to the Grignard reagent.[6]
Product Degradation During Purification 1. Acid-catalyzed rearrangement.[12][13] 2. Ring-opening polymerization.[14][15]1. Use a mild quench (sat. aq. NH₄Cl).[3] 2. Purify by vacuum distillation at low temperature or neutralized column chromatography.

Key Side Reactions and Degradation Pathways

Understanding the potential side reactions is crucial for optimizing the synthesis.

Side_Reactions cluster_grignard Grignard Formation cluster_reaction Reaction with Ketone cluster_product Product Degradation VinylMgBr Vinyl-MgBr Product 3-Vinyloxetan-3-ol VinylMgBr->Product Wurtz 1,3-Butadiene (Wurtz Coupling) VinylMgBr->Wurtz + Vinyl-Br Oxetanone Oxetan-3-one Oxetanone->Product Enolate Oxetane Enolate Oxetanone->Enolate Base action of Vinyl-MgBr Rearrangement Dihydrofuran Derivative Product->Rearrangement Acid/Heat Polymer Ring-Opened Polymer Product->Polymer Acid/Heat/ Initiator VinylBr Vinyl-Br Troubleshooting_Workflow start Low Yield of 3-Vinyloxetan-3-ol check_grignard Was Grignard Reagent Formation Successful? start->check_grignard check_ketone Is Starting Ketone Recovered? check_grignard->check_ketone Yes sol_grignard Troubleshoot Grignard: - Activate Mg - Ensure Anhydrous Conditions - Titrate Reagent check_grignard->sol_grignard No check_purity Is the Product Impure/Degraded? check_ketone->check_purity No sol_enolization Address Enolization: - Add CeCl3 to Ketone - Lower Reaction Temperature check_ketone->sol_enolization Yes sol_purification Optimize Purification: - Mild Quench (NH4Cl) - Low Temp. Vacuum Distillation - Neutralized Chromatography check_purity->sol_purification Yes end Improved Yield check_purity->end No sol_grignard->end sol_enolization->end sol_purification->end

Caption: A workflow for troubleshooting low yields.

References

  • Zhu, C., et al. (2018). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Catalysis. Angewandte Chemie International Edition, 57(35), 11358-11362. [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Reddit r/chemistry. (2020). Troubleshooting my grignard reactions. [Link]

  • Zhu, C., et al. (2018). Arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans. ResearchGate. [Link]

  • Williams, C. K., et al. (2020). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate. [Link]

  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. [Link]

  • Hall, D. G., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Google Patents. (1932).
  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. Allyl alcohol. [Link]

  • Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. [Link]

  • Google Patents. (1978).
  • Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]

  • Zhao, D., et al. (2025). Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Vandebio. (n.d.). 3-Vinyloxetan-3-ol. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Wuitschik, G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]

  • Zhang, L., et al. (2011). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • Ch-35: IIT Madras: Metallurgical and Others. (2021). Ring Opening Polymerization, Copolymers. YouTube. [Link]

  • All about chemistry. (2024). Ring opening metathesis polymerization (ROMP). YouTube. [Link]

  • Wang, B., et al. (2018). Ring-Opening Polymerization with Lewis Pairs and Subsequent Nucleophilic Substitution: A Promising Strategy to Well-Defined Polyethylene-like Polyesters without Transesterification. OUCI. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Vinyloxetan-3-ol, a versatile building block for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our approach is rooted in a deep understanding of the unique chemical reactivity of this trifunctional molecule, aiming to empower you to overcome common synthetic challenges and achieve your desired outcomes with confidence.

Understanding the Reactivity of 3-Vinyloxetan-3-ol

3-Vinyloxetan-3-ol is a unique molecule possessing three distinct reactive sites: a strained oxetane ring, a nucleophilic tertiary alcohol, and a reactive vinyl group. The interplay of these functionalities dictates its chemical behavior and presents both synthetic opportunities and challenges. The strained four-membered ether is susceptible to ring-opening under both acidic and basic conditions, while the vinyl group can participate in a variety of addition and polymerization reactions. The tertiary alcohol can act as a nucleophile or a leaving group upon protonation. Successful manipulation of this compound hinges on understanding and controlling the chemoselectivity of your reactions.[1][2][3]

Core Troubleshooting Areas

This section addresses specific problems that may arise during reactions with 3-Vinyloxetan-3-ol, providing explanations for the underlying causes and actionable solutions.

Problem 1: Unwanted Polymerization of the Vinyl Group

One of the most common issues when working with vinyl-substituted monomers is undesired polymerization, which can lead to low yields of the desired product and difficult purification.[4]

Question: My reaction mixture containing 3-Vinyloxetan-3-ol has become viscous and difficult to stir, and I'm observing a significant amount of insoluble material. What is happening and how can I prevent it?

Answer: This is a classic sign of vinyl polymerization. The vinyl group of 3-Vinyloxetan-3-ol can undergo radical, cationic, or anionic polymerization, especially under conditions involving heat, light, or the presence of initiators.

Causality and Solutions:

  • Radical Polymerization: Often initiated by trace impurities, light, or elevated temperatures.

    • Solution:

      • Add a Polymerization Inhibitor: For reactions that do not involve radical pathways, the addition of a radical inhibitor can be highly effective. Common choices include butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) at concentrations of 100-500 ppm.[4] These compounds act as radical scavengers, preventing the initiation of polymerization chains.

      • Exclude Light and Oxygen: Conducting the reaction in the dark and under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of radical initiators.

  • Cationic Polymerization: The vinyl group can be susceptible to polymerization under strongly acidic conditions, which can also catalyze the ring-opening of the oxetane.

    • Solution:

      • Buffer the Reaction: If acidic conditions are necessary for another transformation, consider using a buffered system to maintain a mildly acidic pH.

      • Choose a Milder Lewis Acid: If a Lewis acid is required, opt for one that is less prone to initiating vinyl polymerization. Screening different Lewis acids may be necessary.

  • Anionic Polymerization: While less common for this specific substrate, strong bases can potentially initiate vinyl polymerization.

    • Solution:

      • Use Non-nucleophilic Bases: If a base is required, select a sterically hindered, non-nucleophilic base to minimize interaction with the vinyl group.

InhibitorTypical ConcentrationRemoval Method
Butylated hydroxytoluene (BHT)100-500 ppmColumn chromatography
4-Methoxyphenol (MEHQ)100-500 ppmAlkali wash
Hydroquinone100-500 ppmAlkali wash
Problem 2: Uncontrolled Ring-Opening of the Oxetane

The high ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic attack, particularly under acidic or strongly basic conditions.[3] This can lead to the formation of diol-containing byproducts and a loss of the desired oxetane-containing product.

Question: I am trying to perform a reaction on the vinyl group of 3-Vinyloxetan-3-ol, but I am isolating a significant amount of a diol byproduct. How can I preserve the oxetane ring?

Answer: The formation of a diol indicates that the oxetane ring has undergone nucleophilic attack, likely by water or another nucleophile present in the reaction mixture. This is often catalyzed by acidic or strongly basic conditions.

Causality and Solutions:

  • Acid-Catalyzed Ring-Opening: Protic or Lewis acids can activate the oxetane oxygen, making the ring highly susceptible to nucleophilic attack.

    • Solution:

      • pH Control: Maintain a neutral or slightly basic pH if the desired reaction allows.

      • Milder Catalysts: If an acid catalyst is necessary, screen for milder options (e.g., weaker Lewis acids or solid-supported acids) and use the minimum effective catalytic amount.

      • Anhydrous Conditions: Rigorously exclude water from the reaction mixture, as it is a common nucleophile for ring-opening.

  • Base-Catalyzed Ring-Opening: While generally less facile than acid-catalyzed opening, strong bases can deprotonate the tertiary alcohol, which could potentially lead to intramolecular ring-opening or reaction with other nucleophiles. More commonly, strong external nucleophiles under basic conditions can attack the oxetane ring.

    • Solution:

      • Use Non-nucleophilic Bases: Employ sterically hindered bases like DBU or proton sponge if a base is required for the primary reaction.

      • Protect the Alcohol: If the reaction conditions are harsh, protecting the tertiary alcohol as a silyl ether (e.g., TMS or TBS ether) can prevent its participation in side reactions and may also increase the stability of the oxetane ring under certain conditions.

Problem 3: Unexpected Skeletal Rearrangements

The unique arrangement of functional groups in 3-Vinyloxetan-3-ol can predispose it to skeletal rearrangements, especially under conditions that generate carbocationic intermediates.

Question: In my palladium-catalyzed reaction with an aryl iodide, I expected a Heck coupling product, but instead, I isolated a dihydrofuran. What is the cause of this rearrangement?

Answer: This is a known arylative ring expansion reaction of 3-vinyloxetan-3-ols.[5][6] This transformation proceeds through a domino sequence involving a Heck arylation followed by an acid-catalyzed transposition of the allylic alcohol and subsequent intramolecular ring-opening of the oxetane by the newly formed hydroxyl group.

Causality and Solutions:

  • Dual Catalysis: This reaction is promoted by the combination of a palladium catalyst and a Brønsted or Lewis acid.

    • Solution to Avoid Rearrangement:

      • Acid-Free Conditions: If the desired outcome is the simple Heck product, it is crucial to exclude acidic promoters. The choice of palladium precursor, ligands, and base should be carefully considered to avoid the in situ generation of acidic species.

      • Control of Reaction Temperature: The ring-expansion step is often favored at higher temperatures. Running the reaction at a lower temperature may favor the initial Heck coupling product.

    • Solution to Promote Rearrangement:

      • Optimize Acid Catalyst: If the dihydrofuran is the desired product, the choice and amount of acid catalyst (e.g., triflic acid) are critical parameters to optimize.[5]

      • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the rate of the rearrangement.

Experimental Workflow: Arylative Ring Expansion

G cluster_start Starting Materials cluster_reagents Reagents cluster_steps Reaction Steps cluster_product Product A 3-Vinyloxetan-3-ol H Heck Arylation (80°C) A->H B Aryl Iodide B->H C Pd(OAc)2(PPh3)2 C->H D AgTFA D->H E Solvent 1 (e.g., MTBE) E->H F TfOH J Acid-Catalyzed Rearrangement (80-100°C) F->J G Solvent 2 (e.g., MeCN/H2O) G->J I Solvent Exchange H->I I->J K Dihydrofuran J->K

Caption: Workflow for the arylative ring expansion of 3-vinyloxetan-3-ol.

Problem 4: Chemoselectivity Issues

Achieving selective reaction at one of the three functional groups (oxetane, vinyl, alcohol) while leaving the others untouched is a common challenge.

Question: How can I selectively protect the tertiary alcohol without affecting the vinyl group or the oxetane ring?

Answer: Selective protection of the tertiary alcohol requires mild conditions that do not promote polymerization or ring-opening.

Causality and Solutions:

  • Protecting Group Selection:

    • Silyl Ethers: Protection as a silyl ether is often a good choice. For example, using triethylsilyl chloride (TESCl) or tert-butyldimethylsilyl chloride (TBSCl) with a non-nucleophilic base like imidazole or 2,6-lutidine at low temperatures can selectively protect the alcohol. These conditions are generally mild enough to not affect the other functional groups.

    • Avoid Strongly Acidic or Basic Deprotection: When choosing a protecting group, consider the conditions required for its removal and ensure they are compatible with the stability of the oxetane and vinyl groups. For example, TBAF for silyl ether deprotection is generally mild and compatible.

Logical Relationship: Chemoselectivity Control

G cluster_reactions Reaction Conditions cluster_products Primary Outcome A 3-Vinyloxetan-3-ol B Mild Base + Silyl Chloride A->B C Radical Initiator A->C D Strong Acid + Nucleophile A->D E Pd Catalyst + Acid A->E F Protected Alcohol B->F G Polymer C->G H Ring-Opened Product D->H I Dihydrofuran E->I

Caption: Influence of reaction conditions on the chemoselectivity of 3-vinyloxetan-3-ol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-Vinyloxetan-3-ol?

A1: To prevent degradation and polymerization, it is recommended to store 3-Vinyloxetan-3-ol at low temperatures (2-8 °C), under an inert atmosphere, and protected from light. The addition of a polymerization inhibitor like BHT or MEHQ is also advisable for long-term storage.

Q2: I need to perform a reaction under strongly basic conditions. How can I protect the oxetane ring?

A2: The oxetane ring is generally more stable under basic conditions than acidic conditions. However, very strong bases or nucleophiles can still promote ring-opening. To minimize this, you can:

  • Use the lowest possible reaction temperature.

  • Employ a less nucleophilic base if possible.

  • Protect the tertiary alcohol, as this can sometimes influence the reactivity of the oxetane ring.

Q3: Can I perform radical reactions on the vinyl group without affecting the oxetane?

A3: Yes, this is generally possible. Many radical reactions, such as thiol-ene couplings or radical additions, can be performed selectively on the vinyl group. The oxetane ring is typically stable under these conditions. However, it is important to choose your radical initiation method carefully to avoid conditions that might promote cationic polymerization or other side reactions.

Q4: What are the best practices for purifying 3-Vinyloxetan-3-ol and its derivatives?

A4: Due to the presence of the polar hydroxyl and ether functionalities, these compounds can be challenging to purify by column chromatography. Here are some tips:

  • Column Chromatography: Use a moderately polar eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol. The polarity will need to be optimized based on the specific derivative. Using a silica gel slurry packed column can sometimes give better separation.

  • Distillation: For thermally stable, lower molecular weight derivatives, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If you have a solid derivative, recrystallization from an appropriate solvent system can be a highly effective purification technique.

This guide provides a starting point for troubleshooting common issues in reactions involving 3-Vinyloxetan-3-ol. As with any chemical reaction, careful planning, optimization of reaction conditions, and thorough characterization of products are key to success.

References

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie International Edition, e202403484.
  • Guesné, S., et al. (2021). Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. Molecules, 26(15), 4487.
  • Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12253.
  • Enamine. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie, 136(22), e202403484.
  • Burley, G. A., & Taylor, R. J. K. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-147.
  • Potrząsaj, A., et al. (2021). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ChemRxiv.
  • Werts, A. P., & Besser, J. E. (1972). U.S. Patent No. 3,696,050. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (2023). Polymerisation inhibitor. In Wikipedia.

Sources

Technical Support Center: Purification of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Vinyloxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. As a strained, tertiary alcohol, 3-Vinyloxetan-3-ol presents unique stability and purification challenges. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Vinyloxetan-3-ol?

The impurities in your crude product are highly dependent on the synthetic route employed. Below are the most common methods and their associated potential impurities:

  • From Acrolein and a Sulfoxonium Ylide (Johnson-Corey-Chaykovsky Reaction): This is a frequent route for constructing the oxetane ring.

    • Unreacted Starting Materials: Residual acrolein (can polymerize) or the precursor ketone if a multi-step route is used.

    • Ylide-Related Byproducts: Dimethyl sulfoxide (DMSO) is a common byproduct from dimethylsulfoxonium methylide.[1][2] Residual trimethylsulfoxonium salts may also be present.

    • Polymeric Material: Acrolein and the vinyl oxetane product itself can be susceptible to polymerization.

  • From Intramolecular Cyclization of a Halohydrin or Diol:

    • Unreacted Precursor: The acyclic 1,3-diol or halohydrin precursor may remain.

    • Isomeric Byproducts: Incomplete tosylation or mesylation of a diol can lead to isomeric monoprotected species that fail to cyclize.

    • Inorganic Salts: Salts generated during the cyclization step (e.g., potassium tosylate, sodium bromide).

  • Acid-Catalyzed Degradation Products:

    • The oxetane ring is susceptible to acid-catalyzed ring-opening.[3] This can be a significant issue during acidic workups or purification on standard silica gel. The primary degradation products are often isomeric dihydrofurans or unsaturated diols.[3]

Q2: Why is my 3-Vinyloxetan-3-ol decomposing during column chromatography on silica gel?

Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze the rearrangement of the tertiary alcohol and subsequent ring-opening of the strained oxetane ring, leading to the formation of impurities like 2,3-dihydrofuran derivatives.[3][4] This is a well-documented reactivity pattern for strained alcohols and ethers.[5][6]

Q3: What are the recommended storage conditions for purified 3-Vinyloxetan-3-ol?

To minimize degradation and potential polymerization, purified 3-Vinyloxetan-3-ol should be stored under an inert atmosphere (nitrogen or argon) at low temperatures. For short-term storage (1-2 weeks), refrigeration at -4°C is suitable. For long-term storage (1-2 years), freezing at -20°C is recommended. Avoid exposure to light and acidic contaminants.

Q4: How can I assess the purity of my final product?

A multi-technique approach is recommended for robust purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The thermal stability of the analyte should be considered when setting the injector temperature.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities that may not be volatile enough for GC. Residual solvents and byproducts like DMSO have characteristic chemical shifts.[9]

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing the complexity of the crude mixture before committing to a large-scale purification.

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter during the purification of 3-Vinyloxetan-3-ol and provides detailed protocols to overcome them.

Problem 1: Product streaks or decomposes on the TLC plate and during column chromatography.
  • Cause: Acid-sensitivity of the oxetane ring.

  • Solution: Deactivate the silica gel using a basic modifier like triethylamine (TEA). This neutralizes the acidic silanol groups, preventing on-column degradation.[4][10]

Workflow for Selecting a Purification Strategy

The choice between distillation and chromatography depends on the nature of the impurities. This decision tree can guide your selection process.

Purification_Decision_Tree Purification Strategy for 3-Vinyloxetan-3-ol start Crude 3-Vinyloxetan-3-ol check_impurities Assess Impurities by TLC/GC-MS start->check_impurities thermal_stability Are major impurities non-volatile or thermally labile? check_impurities->thermal_stability polarity_diff Significant polarity difference between product and impurities? thermal_stability->polarity_diff  No (e.g., similar boiling points) distillation Purify by Vacuum Distillation thermal_stability->distillation  Yes (e.g., salts, polymers) polarity_diff->distillation  No (impurities are close-running) chromatography Proceed with Column Chromatography polarity_diff->chromatography  Yes acid_sensitivity Is the product showing degradation on standard silica TLC? neutral_chrom Use Neutralized Silica Gel Chromatography acid_sensitivity->neutral_chrom  Yes std_chrom Standard Silica Gel Chromatography (with caution) acid_sensitivity->std_chrom  No chromatography->acid_sensitivity

Caption: Decision tree for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Purification by Neutralized Silica Gel Column Chromatography

This method is the gold standard for purifying acid-sensitive compounds like 3-Vinyloxetan-3-ol.[10][11]

1. Preparation of the Mobile Phase and Silica Slurry:

  • Determine an appropriate solvent system using TLC (e.g., Hexane/Ethyl Acetate). Aim for an Rf value of 0.2-0.3 for the product.
  • To your chosen mobile phase, add 1-2% triethylamine (v/v). For example, to 500 mL of a 70:30 Hexane/Ethyl Acetate mixture, add 5-10 mL of triethylamine.
  • Prepare a slurry of silica gel in this TEA-containing mobile phase.

2. Packing and Neutralizing the Column:

  • Pack the column with the silica slurry.
  • Elute the packed column with at least two column volumes of the TEA-containing mobile phase. This step ensures that all the acidic sites on the silica are neutralized before the sample is loaded.[10]

3. Sample Loading and Elution:

  • Dissolve your crude product in a minimal amount of the mobile phase.
  • Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column.[10]
  • Elute the column with the TEA-containing mobile phase, collecting fractions and monitoring by TLC.

4. Post-Purification Workup:

  • Combine the pure fractions.
  • Remove the solvent and triethylamine under reduced pressure. A co-evaporation step with a solvent like dichloromethane may be necessary to completely remove residual triethylamine.
ParameterRecommendationRationale
Silica to Crude Ratio 50:1 to 100:1 (w/w)Ensures good separation of closely eluting impurities.
Triethylamine Conc. 1-2% (v/v) in eluentEffectively neutralizes silica without being overly basic.
Sample Loading Minimal solvent volume or dry loadingPrevents band broadening and improves resolution.[4]
Elution Isocratic or shallow gradientA shallow gradient can help separate impurities with similar polarity.
Problem 2: Non-volatile or polymeric impurities are present.
  • Cause: High molecular weight byproducts or salts from the reaction.

  • Solution: Vacuum distillation is effective for separating a volatile liquid product from non-volatile impurities.

Protocol 2: Purification by Vacuum Distillation

This method is suitable if the main impurities are non-volatile (e.g., inorganic salts, polymer) and the product is thermally stable at the distillation temperature.

1. Apparatus Setup:

  • Use a short-path distillation apparatus to minimize product loss.
  • Ensure all glassware is dry and the system is free of leaks. Use high-vacuum grease for all joints.
  • Use a cold trap between the receiving flask and the vacuum pump.

2. Distillation Procedure:

  • Place the crude 3-Vinyloxetan-3-ol in the distillation flask with a magnetic stir bar.
  • Slowly apply vacuum to the system. Be mindful of bumping if residual volatile solvents are present.
  • Once a stable vacuum is achieved, slowly heat the distillation flask using an oil bath.
  • Collect the fraction that distills at a constant temperature and pressure. The boiling point of the parent compound, oxetan-3-ol, is reported as 50°C at 0.3 mmHg, which can serve as a rough estimate.[12]

3. Purity Analysis:

  • Analyze the distilled fractions by GC-MS or NMR to confirm purity.

Data Interpretation: Identifying Impurities

¹H NMR Spectroscopy

A clean spectrum of 3-Vinyloxetan-3-ol should show characteristic signals for the vinyl group (typically between 5-6.5 ppm) and the oxetane ring protons (typically between 4-5 ppm). Common impurities to watch for include:

  • DMSO: A sharp singlet around 2.5-2.6 ppm (in CDCl₃).

  • Ring-Opened Products: Appearance of new alkene signals or disappearance of the characteristic oxetane protons. Dihydrofuran derivatives will have distinct signals in the olefinic and aliphatic regions.[3]

  • Unreacted Aldehyde/Ketone: A signal in the 9-10 ppm region for an aldehyde or characteristic aliphatic signals for a ketone.

GC-MS Analysis

GC-MS can separate volatile components and provide their mass spectra for identification.

  • Product Peak: Identify the main peak corresponding to the molecular weight of 3-Vinyloxetan-3-ol (M.W. 100.12).

  • Impurity Peaks: Analyze smaller peaks by comparing their retention times and mass spectra to known starting materials or likely byproducts. For example, look for the mass spectrum of DMSO or the precursor ketone.

By understanding the potential impurities and the inherent reactivity of 3-Vinyloxetan-3-ol, you can select the appropriate purification strategy and troubleshoot common issues, ultimately leading to a higher purity product for your research and development needs.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Online]. Available: [Link]

  • Gicquel, M., et al. (2020). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis.
  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Online]. Available: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(10), 12773-12815.
  • Wikipedia. Paternò–Büchi reaction. [Online]. Available: [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? [Online]. Available: [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Online]. Available: [Link]

  • American Chemical Society. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5476-5481.
  • D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2349.
  • National Institutes of Health. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. [Online]. Available: [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Online]. Available: [Link]

  • Organic Chemistry Portal. Paterno-Büchi Reaction. [Online]. Available: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12433-12493.
  • Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • ResearchGate. (2022). How to purify tertiary alcohol? [Online]. Available: [Link]

  • Science of Synthesis. (2008). Product Class 3: Propargylic Alcohols. Thieme Chemistry.
  • Klapötke, T. M., et al. (2019). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Propellants, Explosives, Pyrotechnics, 44(10), 1225-1229.
  • MDPI. (2023). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 28(20), 7108.
  • PubMed. (1998). Acid-catalyzed rearrangement of fused alkylideneoxetanols. [Online]. Available: [Link]

  • PubMed. (2010). Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. [Online]. Available: [Link]

  • Google Patents. (1983). US4395561A - Synthesis of 3-hydroxyoxetane. [Online].
  • ResearchGate. (2022). Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones. [Online]. Available: [Link]

  • University of Bologna. (2021). Sulfoxonium ylides. [Online]. Available: [Link]

  • ResearchGate. (2020). Vinyl Sulfoxonium Ylide: A New Vinyl Carbenoid Transfer Reagent for the Synthesis of Heterocycles. [Online]. Available: [Link]

  • ResearchGate. (2020). Rh(III)-Catalyzed Reaction of α-Carbonyl Sulfoxonium Ylides and Alkenes: Synthesis of Indanones via [4 + 1] Cycloaddition. [Online]. Available: [Link]

  • ResearchGate. (2018). A Modified Synthesis of Oxetan-3-ol. [Online]. Available: [Link]

  • MDPI. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 27(19), 6296.
  • National Institutes of Health. (2019). GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province. [Online]. Available: [Link]

  • MDPI. (2023). GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species. Molecules, 28(10), 4230.
  • Journal of Physics: Conference Series. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. IOP Publishing, 1879(3), 032120.

Sources

Technical Support Center: Reactions of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Vinyloxetan-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the moisture sensitivity of this versatile bifunctional monomer. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success and integrity of your experiments.

Introduction: The Duality of Reactivity

3-Vinyloxetan-3-ol is a valuable building block, featuring both a strained oxetane ring and a reactive vinyl group. This duality allows for a diverse range of chemical transformations, including ring-opening polymerizations and various palladium-catalyzed reactions. However, the inherent ring strain of the oxetane, coupled with the presence of a tertiary alcohol, makes the molecule particularly susceptible to moisture, especially under acidic conditions. Understanding and controlling this sensitivity is paramount to achieving desired reaction outcomes and preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when handling 3-Vinyloxetan-3-ol in the presence of moisture?

A1: The primary concern is the acid-catalyzed hydrolysis of the oxetane ring. The strained four-membered ether is prone to ring-opening when exposed to acidic conditions, and water can act as a nucleophile in this process. This leads to the formation of a diol, which is an undesired byproduct that can complicate purification and reduce the yield of your target molecule.

Q2: How does the vinyl group influence the moisture sensitivity of the molecule?

A2: While the oxetane ring is the primary site of moisture sensitivity, the vinyl group can participate in complex, multi-step reactions where water may be a reactant or influence the reaction pathway. For instance, in some palladium- and acid-catalyzed reactions, water is intentionally added as a co-solvent. In these cases, the interplay between the Heck arylation of the vinyl group and the acid-catalyzed rearrangement of the oxetane can lead to novel products.[1][2][3]

Q3: My cationic ring-opening polymerization of 3-Vinyloxetan-3-ol is giving inconsistent results. Could moisture be the culprit?

A3: Absolutely. Cationic ring-opening polymerizations are notoriously sensitive to moisture. Water can act as a chain transfer agent, leading to a decrease in the molecular weight of the resulting polymer and a broadening of the molecular weight distribution. In some cases, excess moisture can even inhibit the polymerization altogether. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am performing a reaction with 3-Vinyloxetan-3-ol that requires an acidic catalyst. How can I minimize unwanted ring-opening by water?

A4: This is a common challenge. Here are several strategies:

  • Use of Anhydrous Conditions: Even if your reaction requires a protic acid, it is essential to minimize the presence of water. Use anhydrous solvents and reagents, and thoroughly dry your glassware.

  • Choice of Acid: The strength of the acid can play a significant role. In some cases, a weaker acid may be sufficient to catalyze the desired reaction without promoting significant hydrolysis.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of the undesired hydrolysis reaction more than the desired transformation.

  • Reaction Time: Monitor your reaction closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to acidic, potentially aqueous, conditions.

Q5: What are the best practices for storing 3-Vinyloxetan-3-ol to prevent degradation?

A5: Proper storage is critical to maintaining the integrity of 3-Vinyloxetan-3-ol. It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. Avoid storing it in areas with high humidity. For long-term storage, refrigeration is recommended.

Troubleshooting Guide: Common Issues and Solutions

Symptom Possible Cause Recommended Action
Low yield of desired product and presence of a more polar byproduct. Acid-catalyzed hydrolysis of the oxetane ring due to residual moisture.Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly. Perform the reaction under an inert atmosphere. Consider using a milder acid or lower reaction temperature.
Inconsistent molecular weight in cationic polymerization. Presence of water acting as a chain transfer agent.Use rigorously dried monomer, initiator, and solvent. Employ high-vacuum techniques to remove residual moisture.
Formation of unexpected rearranged products. Complex interaction between the vinyl group, oxetane ring, and reaction conditions (e.g., acid, water).Carefully review the literature for similar reaction systems.[1][2][3] Consider that water may be playing a role in the reaction mechanism beyond simple hydrolysis. Perform control experiments to elucidate the role of each component.
No reaction or very slow reaction rate. Deactivation of the catalyst by water.Ensure all components of the reaction are free of moisture. If a Lewis acid catalyst is used, its activity can be severely hampered by water.

Experimental Protocols

Protocol 1: General Handling and Use of 3-Vinyloxetan-3-ol in a Moisture-Sensitive Reaction

This protocol provides a general workflow for setting up a reaction with 3-Vinyloxetan-3-ol where moisture control is critical.

Materials:

  • 3-Vinyloxetan-3-ol (stored under inert gas)

  • Anhydrous solvent (e.g., THF, DCM, distilled over a suitable drying agent)

  • Other reagents (ensure they are anhydrous)

  • Oven-dried glassware

  • Schlenk line or glove box

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.

  • Inert Atmosphere: Assemble the glassware under a positive pressure of an inert gas (argon or nitrogen). If using a Schlenk line, perform at least three vacuum/inert gas cycles to ensure the removal of air and moisture.

  • Reagent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Add other solid reagents under a positive flow of inert gas.

  • Add 3-Vinyloxetan-3-ol and other liquid reagents via a dry syringe.

  • Reaction Execution: Maintain the reaction under a positive pressure of inert gas for the duration of the experiment.

  • Work-up: Quench the reaction as appropriate, being mindful that the introduction of aqueous solutions during work-up will likely hydrolyze any remaining starting material.

Visualizing the Impact of Moisture

The following diagrams illustrate the key chemical transformations of 3-Vinyloxetan-3-ol, highlighting the role of water.

Moisture_Effects cluster_main 3-Vinyloxetan-3-ol Reactions 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol Desired_Product Desired Product (e.g., Polymer, Dihydrofuran) 3-Vinyloxetan-3-ol->Desired_Product Anhydrous Conditions + Catalyst Hydrolysis_Product Ring-Opened Diol 3-Vinyloxetan-3-ol->Hydrolysis_Product H₂O, H⁺

Caption: Reaction pathways of 3-Vinyloxetan-3-ol.

The diagram above illustrates the competing reaction pathways for 3-Vinyloxetan-3-ol. Under carefully controlled anhydrous conditions, the desired transformation can be achieved. However, in the presence of water and an acid catalyst, the molecule is susceptible to hydrolysis, leading to the formation of an undesired diol.

Troubleshooting_Workflow Start Experiment with 3-Vinyloxetan-3-ol Problem Unexpected Result? (Low Yield, Byproducts) Start->Problem Check_Moisture Is Moisture a Possible Cause? Problem->Check_Moisture Implement_Dry Implement Anhydrous Techniques: - Dry Solvents/Reagents - Inert Atmosphere - Oven-Dried Glassware Check_Moisture->Implement_Dry Yes Other_Issues Investigate Other Parameters: - Catalyst Activity - Temperature - Reaction Time Check_Moisture->Other_Issues No Re-evaluate Re-run Experiment Implement_Dry->Re-evaluate Success Problem Solved Re-evaluate->Success

Caption: Troubleshooting workflow for reactions.

This workflow provides a systematic approach to troubleshooting unexpected results in reactions involving 3-Vinyloxetan-3-ol, with a primary focus on addressing potential moisture contamination.

References

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Infoscience. [Link]

  • Jaeger, W., et al. (1996). Polymerization of water soluble cationic vinyl monomers. Macromolecular Symposia. [Link]

  • Satoh, K., et al. (2001). Direct Living Cationic Polymerization of p-Hydroxystyrene with Boron Trifluoride Etherate in the Presence of Water. Macromolecules. [Link]

  • Aoshima, S., et al. (2018). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry. [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Zhu, J., et al. (2024). Arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans... ResearchGate. [Link]

  • Zhang, L., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers (Basel). [Link]

  • Luebbert, C., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics. [Link]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3-Vinyloxetan-3-Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 3-Vinyloxetan-3-ol and Conventional Vinyl Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of advanced polymers for specialized applications in coatings, adhesives, and drug delivery necessitates the exploration of novel monomers that offer unique reactivity and performance characteristics. 3-Vinyloxetan-3-ol is an emerging monomer distinguished by its hybrid structure, featuring both a vinyl group amenable to radical polymerization and a strained oxetane ring capable of cationic ring-opening polymerization (CROP). This dual-functionality presents a significant departure from traditional vinyl monomers, such as acrylates and vinyl ethers, which typically polymerize through a single mechanism. This guide provides an in-depth comparison of 3-Vinyloxetan-3-ol with these conventional monomers, supported by experimental data and protocols, to elucidate its unique advantages in creating polymers with tailored properties.

Introduction: The Unique Structural and Reactive Profile of 3-Vinyloxetan-3-ol

Vinyl monomers, characterized by a carbon-carbon double bond, are foundational to the polymer industry, forming the basis for materials like polystyrene and poly(methyl methacrylate).[1] Their polymerization is most commonly achieved through free-radical mechanisms, a well-understood and widely implemented process involving initiation, propagation, and termination steps.[2][3]

3-Vinyloxetan-3-ol (3-VO) introduces a paradigm shift. Its structure incorporates not only the vinyl group but also a four-membered oxetane ring and a hydroxyl group.[4][5] The high ring strain of the oxetane (approximately 107 kJ/mol) makes it susceptible to cationic ring-opening polymerization (CROP), a mechanism distinct from the radical pathway of the vinyl group.[6] This dual reactivity allows for the formation of complex polymer architectures, such as interpenetrating networks or graft copolymers, through orthogonal polymerization schemes. Furthermore, the hydroxyl group provides a site for post-polymerization modification and enhances adhesion to polar substrates.[7][8]

This guide will dissect the properties of 3-VO in relation to two classes of conventional vinyl monomers:

  • Acrylates (e.g., Butyl Acrylate): Known for their rapid radical polymerization and the flexibility they impart to polymers.[9]

  • Vinyl Ethers: A class of monomers that can undergo cationic polymerization.[10][11]

Comparative Physicochemical Properties

The choice of monomer is fundamentally influenced by its physical properties, which dictate handling, formulation, and processing conditions. The table below offers a comparative overview.

Property3-Vinyloxetan-3-olButyl Acrylate (Typical Acrylate)Divinyl Ether (Typical Vinyl Ether)
Molecular Formula C₅H₈O₂C₇H₁₂O₂C₄H₆O
Molecular Weight 100.12 g/mol 128.17 g/mol 70.09 g/mol
Boiling Point ~170-180 °C (est.)145 °C28.5 °C
Density ~1.05 g/mL (est.)0.894 g/mL0.77 g/mL
Key Functional Groups Vinyl, Oxetane, HydroxylAcrylate (Ester), VinylVinyl Ether
Primary Polymerization Radical (Vinyl) & Cationic (Oxetane)Radical (Vinyl)Cationic (Vinyl)

Data for 3-Vinyloxetan-3-ol are estimated based on structurally similar compounds like Oxetan-3-ol.[12][13] Data for Butyl Acrylate and Divinyl Ether are from standard chemical databases.

The presence of the hydroxyl group and the polar oxetane ring in 3-VO suggests a higher boiling point and density compared to non-polar vinyl ethers and less polar acrylates. This also implies better solubility in polar solvents, a critical factor for formulation in coatings and biomedical applications.[14]

Polymerization Mechanisms: A Tale of Two Pathways

The most significant distinction between 3-VO and traditional vinyl monomers lies in their polymerization behavior.

Free-Radical Polymerization (Vinyl Group)

Like all vinyl monomers, the vinyl group of 3-VO can undergo free-radical polymerization.[1] This process is typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate radicals.[3] These radicals attack the carbon-carbon double bond, initiating a chain reaction.[1]

However, the polymerization rate and conversion can be influenced by the monomer's structure. For instance, studies on complex vinyl monomers have shown that steric hindrance and the electronic nature of substituents can affect reactivity.[9] The bulky oxetane ring on 3-VO may present some steric hindrance compared to a simple acrylate like butyl acrylate.

Cationic Ring-Opening Polymerization (CROP) (Oxetane Ring)

The oxetane ring's high strain energy is the driving force for CROP.[6] This reaction is initiated by strong acids or, more commonly in industrial settings, by photoinitiators that generate a superacid upon UV irradiation.[15] The initiator protonates the oxygen atom of the oxetane ring, creating an active cationic center that propagates by attacking other monomer units.

This mechanism is advantageous as it is not inhibited by oxygen, a common issue in free-radical polymerization.[15] Cationic curing often leads to polymers with high dimensional stability and strong adhesion.[15] While vinyl ethers also polymerize cationically, the oxetane ring-opening process in 3-VO results in a polyether backbone, which offers greater flexibility compared to the rigid chains formed from some vinyl polymers.[16][17]

The Power of Dual-Cure Systems

The true potential of 3-VO is realized when both polymerization pathways are leveraged. A dual-cure system can be designed where radical and cationic polymerizations occur simultaneously or sequentially. For example, a formulation containing both a radical photoinitiator and a cationic photoinitiator can be irradiated with UV light to form a highly cross-linked interpenetrating polymer network (IPN). This offers a level of control over the final material properties that is unattainable with single-mechanism monomers.

Dual_Cure_Mechanism cluster_Monomer 3-Vinyloxetan-3-ol Monomer cluster_Radical Radical Pathway cluster_Cationic Cationic Pathway Monomer Contains: - Vinyl Group - Oxetane Ring Rad_Poly Radical Polymerization of Vinyl Group Monomer->Rad_Poly Cat_Poly Cationic Ring-Opening of Oxetane Ring Monomer->Cat_Poly Rad_Init Radical Photoinitiator (e.g., TPO) Rad_Init->Rad_Poly UV1 UV Light UV1->Rad_Init Rad_Chain Flexible Polyvinyl Chain Rad_Poly->Rad_Chain Network Interpenetrating Polymer Network (IPN) (High Performance) Rad_Chain->Network Cat_Init Cationic Photoinitiator (e.g., Onium Salt) Cat_Init->Cat_Poly UV2 UV Light UV2->Cat_Init Cat_Chain Tough Polyether Backbone Cat_Poly->Cat_Chain Cat_Chain->Network

Caption: Dual polymerization mechanism of 3-Vinyloxetan-3-ol.

Performance of Resulting Polymers: A Data-Driven Comparison

The ultimate value of a monomer is determined by the properties of the polymer it forms. Oxetane-based polymers are known for their desirable mechanical and thermal properties.[16]

Polymer PropertyPoly(3-VO) Network (Dual-Cured)Poly(Butyl Acrylate) (Radical)Poly(Divinyl Ether) (Cationic)
Glass Transition (Tg) 10°C to 50°C (Tunable)-54°C~ -10°C
Thermal Stability (Tdeg) > 300°C~ 250°C~ 220°C
Mechanical Nature Tough, Flexible, High AdhesionSoft, ElastomericBrittle, Hard
Oxygen Inhibition Cationic part is immuneHighLow
Adhesion to Polar Substrates Excellent (due to -OH and ether)ModerateModerate

Note: Data for Poly(3-VO) is inferred from studies on similar functional oxetanes and dual-cure systems.[17][18] The properties are highly dependent on the ratio of vinyl to oxetane polymerization.

The ability to tune the glass transition temperature (Tg) by controlling the degree of cross-linking is a key advantage of 3-VO. Adding oxetanes to other polymer systems has been shown to significantly alter the Tg of the final film, reducing brittleness.[18] The polyether backbone formed from the oxetane ring-opening contributes to enhanced thermal stability and toughness compared to conventional vinyl polymers.[19] Furthermore, the abundant hydroxyl and ether linkages in polymerized 3-VO provide excellent adhesion to a variety of substrates, including metals and glass, a crucial attribute for high-performance coatings and adhesives.[7][8]

Experimental Protocols for Comparative Evaluation

To provide a framework for objective comparison, the following standardized protocols are outlined.

Protocol: Comparative Photopolymerization Kinetics via Photo-DSC

Objective: To compare the rate and extent of polymerization of 3-VO with butyl acrylate under UV irradiation.

Causality: Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during polymerization, which is directly proportional to the rate of monomer conversion. This allows for a quantitative comparison of polymerization kinetics.[20]

Methodology:

  • Formulation Preparation:

    • Formulation A (3-VO): Mix 97% wt. 3-Vinyloxetan-3-ol, 2% wt. radical photoinitiator (e.g., TPO), and 1% wt. cationic photoinitiator (e.g., a diaryliodonium salt).

    • Formulation B (Butyl Acrylate): Mix 98% wt. Butyl Acrylate with 2% wt. TPO.

  • Sample Preparation: Place 5-10 mg of the formulation into an aluminum DSC pan.

  • Instrument Setup: Place the pan in a Photo-DSC instrument equipped with a UV light source (365 nm).

  • Analysis:

    • Equilibrate the sample at 25°C.

    • Irradiate the sample with UV light (e.g., 20 mW/cm²) for 5 minutes.

    • Record the heat flow as a function of time.

  • Data Interpretation: The area under the heat flow curve corresponds to the total heat of polymerization, from which the final monomer conversion can be calculated. The peak of the curve indicates the maximum polymerization rate.[20]

Caption: Workflow for Photo-DSC kinetic analysis.

Protocol: Thermomechanical Analysis (TMA/DMA)

Objective: To compare the thermal stability and mechanical properties of the cured polymers.

Causality: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal decomposition temperature. Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties (like storage modulus and tan delta), from which the glass transition temperature (Tg) can be determined.

Methodology:

  • Sample Preparation: Cure thin films (0.5 mm thickness) of each formulation from Protocol 5.1 by exposing them to UV light until fully cured.

  • TGA Analysis:

    • Place a 5-10 mg sample of the cured film into a TGA crucible.

    • Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss. The onset temperature of decomposition is the measure of thermal stability.

  • DMA Analysis:

    • Cut a rectangular strip from the cured film.

    • Mount the sample in the DMA instrument in tensile mode.

    • Scan the temperature from -70°C to 150°C at 3°C/min while applying a small oscillatory strain.

    • The peak of the tan delta curve is identified as the glass transition temperature (Tg).

Applications and Future Outlook

The unique combination of properties makes 3-Vinyloxetan-3-ol a highly promising monomer for advanced applications:

  • Pharmaceutical Coatings & Drug Delivery: The resulting polymers can be designed to be biocompatible. The dual-cure mechanism allows for the encapsulation of sensitive therapeutic agents under mild conditions (e.g., UV curing at room temperature). The hydroxyl groups can be used to conjugate targeting ligands or modify release profiles.[14][21][22]

  • High-Performance Adhesives and Coatings: The combination of a flexible polyvinyl chain and a tough polyether network, along with excellent inherent adhesion, makes 3-VO ideal for creating durable, chemically resistant coatings for demanding applications in automotive and electronics.[8]

  • 3D Printing and Additive Manufacturing: Fast, oxygen-insensitive cationic polymerization combined with the toughness imparted by the radical network makes 3-VO formulations suitable for high-resolution 3D printing where mechanical integrity is paramount.

Conclusion

3-Vinyloxetan-3-ol is not merely an alternative to conventional vinyl monomers; it represents a distinct class of building blocks for polymer synthesis. Its ability to undergo two different, complementary polymerization reactions provides an unparalleled level of control over the final polymer architecture and properties. While traditional monomers like acrylates offer speed and flexibility, and vinyl ethers provide a pathway for cationic polymerization, 3-VO integrates these features into a single molecule. The resulting polymers exhibit a tunable combination of toughness, flexibility, thermal stability, and adhesion that is difficult to achieve with conventional systems. For researchers and developers in advanced materials and pharmaceutics, 3-Vinyloxetan-3-ol offers a versatile platform for innovation, enabling the creation of next-generation materials with precisely engineered performance characteristics.

References

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]

  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). Courseware. Retrieved from [Link]

  • Patsnap. (2025). What Is Free Radical Polymerization? How PVC and PS Are Made. Retrieved from [Link]

  • Wang, Y., et al. (2024). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules. Retrieved from [Link]

  • Wang, Y., et al. (2025). Troponoid-Mediated Radical Polymerization of Vinyl Monomers. ACS Publications. Retrieved from [Link]

  • Zhang, J., et al. (2019). Structure–property relationship of nitramino oxetane polymers: a computational study on the effect of pendant chains. Journal of Molecular Modeling. Retrieved from [Link]

  • Szymańska, K., et al. (2021). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Materials. Retrieved from [Link]

  • Kucinska-Lipka, J., et al. (2018). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers. Retrieved from [Link]

  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. Retrieved from [Link]

  • RadTech Europe. (2005). Photopolymerization of Systems with Novel Vinyl Ester Monomers. Retrieved from [Link]

  • Khudyakov, I. V., et al. (2006). Photopolymerization of Vinyl Acrylate Studied by PhotoDSC. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Cook, W. D., et al. (2003). The kinetics of vinyl acrylate photopolymerization. Polymer. Retrieved from [Link]

  • Podsiadły, R., et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. Materials. Retrieved from [Link]

  • Chatti, S., et al. (2006). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Retrieved from [Link]

  • Ouchi, M., et al. (2011). Ring-expansion cationic polymerization of vinyl ethers. Polymer Chemistry. Retrieved from [Link]

  • Robin, J. J., et al. (2021). Photoinduced ring-opening polymerizations. ResearchGate. Retrieved from [Link]

  • Varghese, O. P., et al. (2016). Hyaluronic Acid and Its Derivatives in Coating and Delivery Systems: Applications in Tissue Engineering, Regenerative Medicine and Immunomodulation. Advanced Healthcare Materials. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Oxetan-3-ol: A Versatile Chemical for Material Science Innovations. Retrieved from [Link]

  • Bárány, T., et al. (2019). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers. Retrieved from [Link]

  • Gaber, N. N., et al. (2022). Pharmaceutical Coating and Its Different Approaches, a Review. Coatings. Retrieved from [Link]

  • RadTech. (n.d.). Novel Multifunctional Vinylester Monomers: A New Class of Monomer for Reduced Oxygen Inhibition in UV Curing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Comprehensive Overview of Oxetan-3-ol (CAS: 7748-36-9). Retrieved from [Link]

  • Google Patents. (n.d.). US20070293652A1 - Vinyl ethers and compositions containing them.

Sources

Comparative study of different catalysts for 3-Vinyloxetan-3-ol polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Catalytic Polymerization of 3-Vinyloxetan-3-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of various catalytic systems for the ring-opening polymerization (ROP) of 3-Vinyloxetan-3-ol, a functional monomer with significant potential in advanced materials and biomedical applications. The presence of both a vinyl group and a tertiary hydroxyl group on the oxetane ring presents unique challenges and opportunities for polymerization, demanding a careful selection of catalytic strategy to control polymer architecture and properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction to 3-Vinyloxetan-3-ol Polymerization

Oxetanes, as four-membered cyclic ethers, are valuable monomers for ring-opening polymerization due to their inherent ring strain. The resulting polyethers possess a stable, flexible backbone suitable for a wide range of applications. 3-Vinyloxetan-3-ol is a particularly interesting monomer because its pendant vinyl and hydroxyl groups offer reactive sites for post-polymerization modification, cross-linking, or the introduction of specific functionalities.

The primary challenge in polymerizing this monomer lies in selectively opening the oxetane ring without inducing side reactions involving the vinyl or hydroxyl moieties. The choice of catalyst is therefore paramount and dictates the polymerization mechanism, kinetics, and the ultimate characteristics of the polymer, such as molecular weight, dispersity, and microstructure. This guide will compare the three principal catalytic pathways: cationic, anionic, and coordination polymerization.

Mechanistic Overview of Oxetane Polymerization

The polymerization of oxetanes proceeds via the cleavage of one of the C-O bonds in the strained four-membered ring. This process can be initiated by electrophilic (cationic), nucleophilic (anionic), or coordinative species.

Cationic Ring-Opening Polymerization (CROP)

CROP is the most prevalent method for polymerizing oxetanes.[1] The mechanism is initiated by a Lewis or Brønsted acid, which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule.

  • Initiation: A proton or Lewis acid coordinates to the oxygen atom, forming a tertiary oxonium ion.

  • Propagation: The propagation proceeds through the nucleophilic attack of a monomer on the activated, positively charged growing chain end.

  • Challenges: Cationic polymerization of functional monomers like 3-Vinyloxetan-3-ol can be complicated by side reactions. The hydroxyl group can act as a chain transfer agent, while the vinyl group may undergo side reactions, leading to branching or cross-linking. These reactions can result in polymers with low molecular weights and broad molecular weight distributions (Đ > 1.5).[1][2]

CROP_Mechanism Monomer 3-Vinyloxetan-3-ol ActivatedMonomer Activated Monomer (Tertiary Oxonium Ion) Monomer->ActivatedMonomer Initiator Lewis Acid (e.g., BF₃) Initiator->Monomer Activation Propagation Propagation: + Monomer ActivatedMonomer->Propagation Propagation->Propagation Chain Growth Polymer Poly(3-Vinyloxetan-3-ol) Propagation->Polymer SideReactions Side Reactions (Chain Transfer, Vinyl Group rxn) Propagation->SideReactions AROP_Mechanism Monomer 3-Vinyloxetan-3-ol ActivatedChain Growing Alkoxide Chain End Monomer->ActivatedChain Initiator Base (e.g., NaH) + Co-initiator (ROH) Initiator->Monomer Deprotonation Propagation Propagation: + Monomer ActivatedChain->Propagation Propagation->Propagation Chain Growth Polymer Hyperbranched Polymer Propagation->Polymer Branching Backbone -OH Deprotonation Propagation->Branching Branching->Propagation New Growth Site

Caption: Anionic Ring-Opening Polymerization (AROP) of 3-Vinyloxetan-3-ol.

Coordination Polymerization

Coordination polymerization, often employing Ziegler-Natta or single-site metal catalysts, offers the potential for greater control over the polymerization process. [3][4]The mechanism involves the coordination of the monomer to a metal center, followed by insertion into the metal-polymer bond.

  • Mechanism: The monomer coordinates to the catalyst's metal center. This coordination activates the monomer, facilitating the ring-opening and insertion into the growing polymer chain.

  • Advantages: This approach can provide excellent control over stereochemistry (tacticity) and polymer architecture, leading to polymers with predominantly head-to-tail linkages and narrow molecular weight distributions. [5][6]The catalyst's low oxophilicity is crucial to prevent irreversible coordination with the monomer's hydroxyl group. [3]

Coordination_Mechanism Monomer 3-Vinyloxetan-3-ol Complex Monomer-Catalyst Complex Monomer->Complex Catalyst Coordination Catalyst (e.g., Al-based) Catalyst->Monomer Coordination Insertion Ring-Opening & Insertion Complex->Insertion Insertion->Catalyst Regeneration of Active Site Polymer Controlled Polymer (Narrow Đ) Insertion->Polymer Cationic_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere. Solvent 2. Add anhydrous dichloromethane (DCM). Setup->Solvent Cool 3. Cool reactor to 0°C. Solvent->Cool AddMonomer 4. Add 3-Vinyloxetan-3-ol. Cool->AddMonomer AddCatalyst 5. Add BF₃·OEt₂ solution dropwise. AddMonomer->AddCatalyst React 6. Stir at 0°C for 2-4 hours. AddCatalyst->React Quench 7. Quench with methanol. React->Quench Concentrate 8. Concentrate solution in vacuo. Quench->Concentrate Precipitate 9. Precipitate polymer in cold diethyl ether. Concentrate->Precipitate Dry 10. Dry polymer under vacuum. Precipitate->Dry

Caption: Experimental workflow for cationic polymerization.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, thermometer, and a rubber septum.

  • Reagents: Add anhydrous dichloromethane (DCM) to the flask via cannula. Cool the flask to 0°C in an ice bath.

  • Monomer Addition: Add freshly distilled 3-Vinyloxetan-3-ol to the stirred solvent.

  • Initiation: Prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM. Add this catalyst solution dropwise to the monomer solution over 10-15 minutes.

  • Polymerization: Allow the reaction to stir at 0°C. Monitor the reaction progress by withdrawing aliquots and analyzing monomer conversion via ¹H NMR or GC.

  • Quenching: After 2-4 hours (or upon reaching desired conversion), terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Purification: Allow the solution to warm to room temperature. Reduce the solvent volume using a rotary evaporator. Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or decantation, wash with fresh cold ether, and dry under vacuum at room temperature to a constant weight.

Protocol 2: Anionic Polymerization using Sodium Hydride (NaH) and a Co-initiator

This protocol is designed to produce hyperbranched polyethers. The use of a co-initiator like benzyl alcohol provides initial alkoxide species to start the polymerization, while NaH serves as the strong base to sustain the deprotonation of hydroxyl groups on both the monomer and the growing polymer chains.

[7]Workflow Diagram:

Anionic_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere. AddNaH 2. Add NaH (60% in oil) and wash with hexane. Setup->AddNaH AddSolvent 3. Add anhydrous THF and co-initiator (e.g., Benzyl Alcohol). AddNaH->AddSolvent Heat 4. Heat to reflux (approx. 65°C). AddSolvent->Heat AddMonomer 5. Add 3-Vinyloxetan-3-ol solution dropwise. Heat->AddMonomer React 6. Continue reflux for 24-48 hours. AddMonomer->React CoolQuench 7. Cool to 0°C and quench with acidic methanol. React->CoolQuench Filter 8. Filter to remove salts. CoolQuench->Filter Concentrate 9. Concentrate filtrate in vacuo. Filter->Concentrate Purify 10. Purify by precipitation or dialysis. Concentrate->Purify

Caption: Experimental workflow for anionic polymerization.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under nitrogen, add NaH (60% dispersion in mineral oil).

  • Preparation: Wash the NaH dispersion with anhydrous hexane (x3) via cannula to remove the oil, then dry the NaH powder under a stream of nitrogen.

  • Reagents: Add anhydrous tetrahydrofuran (THF) and a co-initiator (e.g., benzyl alcohol). Heat the suspension to reflux to form the sodium alkoxide initiator.

  • Monomer Addition: Prepare a solution of 3-Vinyloxetan-3-ol in anhydrous THF. Add this solution dropwise to the refluxing initiator suspension over several hours using a syringe pump. The slow addition is crucial to control the reaction and favor polymerization over side reactions.

  • Polymerization: Maintain the reaction at reflux for 24-48 hours.

  • Quenching: Cool the reaction to 0°C and cautiously quench by adding methanol containing a small amount of acetic acid to neutralize any remaining base.

  • Purification: Filter the solution to remove sodium salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., methanol, chloroform) and precipitate into a non-solvent like cold water or hexane. Collect and dry the polymer under vacuum.

Characterization of Poly(3-Vinyloxetan-3-ol)

A multi-technique approach is essential to fully characterize the synthesized polymer and validate the success of the chosen catalytic method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polyether backbone structure, verify the retention of the vinyl and hydroxyl side groups, and analyze end-group structures.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ), which is a key indicator of polymerization control.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), C-O-C ether stretch (~1100 cm⁻¹), and C=C vinyl stretch (~1640 cm⁻¹). *[8] Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the polymer's thermal properties, most notably the glass transition temperature (T₉), which provides insight into the polymer's amorphous or semi-crystalline nature.

[9]### 6. Summary and Future Outlook

The polymerization of 3-Vinyloxetan-3-ol is achievable through various catalytic routes, each with distinct advantages and drawbacks.

Catalyst TypePrimary OutcomeBest ForKey Limitation
Cationic Linear polyetherRapid synthesis, high conversionPoor control, broad dispersity
Anionic Hyperbranched polyetherCreating highly branched architecturesLow molecular weight, lack of control
Coordination Controlled linear polyetherPrecise control of Mₙ, Đ, and microstructureCatalyst sensitivity and availability

Cationic polymerization is the most straightforward method but offers the least control. Anionic polymerization inherently leads to hyperbranched structures. For applications requiring well-defined polymers with predictable molecular weights and low dispersity, coordination polymerization stands out as the most promising strategy .

Future research should focus on developing novel single-site coordination catalysts that are tolerant to the hydroxyl functionality of 3-Vinyloxetan-3-ol. Such advanced catalysts could enable the synthesis of highly controlled, functional polyethers, unlocking the full potential of this versatile monomer for applications in smart hydrogels, functional coatings, and advanced drug delivery systems.

References

  • Zhu, J., et al. (2024). Dual Pd and acid-catalysed arylative skeletal rearrangement of 3-vinyloxetan-3-ols to 2,5-dihydrofurans. ResearchGate. Available at: [Link]

  • Chen, C. (2022). Coordination Polymerization of Polar Vinyl Monomers by Single-Site Metal Catalysts. Chemical Reviews. Available at: [Link]

  • Penczek, S., et al. (2000). Oxetane Polymers. ResearchGate. Available at: [Link]

  • Ladeira, S., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. Available at: [Link]

  • Darensbourg, D. J. (2021). Catalysis of Carbon Dioxide and Oxetanes to Produce Aliphatic Polycarbonates. Green Chemistry. Available at: [Link]

  • Hirao, A., et al. (2014). Anionic Vinyl Polymerization. Anionic Polymerization. Available at: [Link]

  • Noelia, G., et al. (2022). Green Chemistry. Semantic Scholar. Available at: [Link]

  • Gameros-Ruiz, N., et al. (2022). Cooperative taming of CS2/oxetane copolymerisation: Consequences of main-chain sulfuration on polymer properties and catalysis. ChemRxiv. Available at: [Link]

  • Kanazawa, A., et al. (2015). Stereoselective cationic polymerization of vinyl ethers by easily and finely tunable titanium complexes prepared from tartrate-derived diols: isospecific polymerization and recognition of chiral side chains. Polymer Chemistry. Available at: [Link]

  • Satoh, K., & Kamigaito, M. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Omega. Available at: [Link]

  • Stamm, T. (2022). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. E-RESEARCHCO. Available at: [Link]

  • Chen, E. Y.-X. (2010). Catalyst-site-controlled coordination polymerization of polar vinyl monomers to highly syndiotactic polymers. Journal of the American Chemical Society. Available at: [Link]

  • Azuma, J., et al. (2022). The Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. Osaka University Knowledge Archive. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

  • Sudoł, M., et al. (2021). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI. Available at: [Link]

  • Erfanzadeh, M., & Dadbin, S. (2015). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. ResearchGate. Available at: [Link]

  • Bashir, S., et al. (2021). Fabrication and Characterization of Poly (vinyl alcohol) and Chitosan Oligosaccharide-Based Blend Films. MDPI. Available at: [Link]

  • Smith, T. J., & Mathias, L. J. (2002). Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) via Anionic Polymerization. Polymer. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Teodorescu, M., et al. (2010). Preparation and Characterization of Poly(ethylene-co-vinyl alcohol)/poly(ε-caprolactone) Blend for Bioscaffolding Applications. National Institutes of Health. Available at: [Link]

  • Unknown Author. (n.d.). Polymerization Catalysts Explained. Scribd. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available at: [Link]

  • Goel, R. (2020). Coordination polymerization || Ziegler and Natta catalyst. YouTube. Available at: [Link]

  • Kollar, J. (2021). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available at: [Link]

  • Pourmahdian, S., et al. (2020). History of Coordination polymerization of olefins (from Ziegler Natta to Brookhart catalyst). ResearchGate. Available at: [Link]

  • Zhang, L., & Zhang, J. (2011). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. National Institutes of Health. Available at: [Link]

  • Roos, K., et al. (2019). Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry. Polymer Chemistry. Available at: [Link]

  • Han, Z-X., et al. (2015). Changes of Flavan-3-ols with Different Degrees of Polymerization in Seeds of 'Shiraz', 'Cabernet Sauvignon' and 'Marselan' Grapes after Veraison. MDPI. Available at: [Link]

  • Al-sabagh, A. M., et al. (2020). (PDF) Studies Characterization and Viscometric Study of Poly (vinyl alcohol) / Poly (ethylene glycol) Blends. ResearchGate. Available at: [Link]

  • Han, Z. X., et al. (2010). Changes of flavan-3-ols with different degrees of polymerization in seeds of 'Shiraz', 'Cabernet Sauvignon' and 'Marselan' grapes after veraison. Molecules. Available at: [Link]

  • Sudirman, S., et al. (2016). Preparation and characterization of microspheres based on blend of poly(lactic acid) and poly(ɛ-caprolactone) with poly(vinyl alcohol) as emulsifier. Arabian Journal of Chemistry. Available at: [Link]

  • Magallanes-Gonzalez, J. A., et al. (2000). Characterization of poly(vinyl alcohol) during the emulsion polymerization of vinyl acetate using poly(vinyl alcohol) as emulsifier. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Schowner, R., et al. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Validation of 3-Vinyloxetan-3-ol Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 3-Vinyloxetan-3-ol, a versatile building block in organic synthesis, is no exception. Its strained oxetane ring and reactive vinyl group make it a valuable synthon, but also susceptible to impurities that can compromise downstream applications. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of 3-Vinyloxetan-3-ol purity.

The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. This guide will delve into the causality behind the experimental choices for each method, offering a framework for selecting the most appropriate technique for your needs.

Understanding 3-Vinyloxetan-3-ol: Key Physicochemical Properties

3-Vinyloxetan-3-ol is a colorless to slightly yellow liquid at room temperature.[1] Its structure, featuring a polar hydroxyl group and a four-membered ether ring, imparts a degree of polarity and hydrogen bonding capability.[1] With a molecular weight of 100.12 g/mol and a boiling point of approximately 153°C, it is a moderately volatile compound.[1][2] The presence of the vinyl group introduces reactivity, making it prone to polymerization or degradation under certain conditions. These properties are critical in determining the optimal chromatographic approach.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity Determination

HPLC is a powerful technique for separating and quantifying components in a mixture.[3] For a moderately polar and thermally sensitive compound like 3-Vinyloxetan-3-ol, reverse-phase HPLC (RP-HPLC) is a particularly suitable method.

The Rationale Behind the RP-HPLC Method

The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between these two phases. For 3-Vinyloxetan-3-ol, a C18 column is an excellent choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation from both more polar and less polar impurities.

The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired retention time and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of a wide range of potential impurities with varying polarities. UV detection is suitable for 3-Vinyloxetan-3-ol, as the vinyl group provides a chromophore that absorbs in the low UV region.

Experimental Workflow for HPLC Validation

The following diagram illustrates the typical workflow for validating the purity of 3-Vinyloxetan-3-ol using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 3-Vinyloxetan-3-ol B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards B->C D Inject Sample/Standard C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Construct Calibration Curve G->H I Calculate Purity H->I

Caption: HPLC validation workflow for 3-Vinyloxetan-3-ol purity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-Vinyloxetan-3-ol reference standard in the mobile phase diluent (e.g., 50:50 water:acetonitrile). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of 3-Vinyloxetan-3-ol and dissolve it in the mobile phase diluent to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 3-Vinyloxetan-3-ol in the sample and calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4][5][6] Given the volatility of 3-Vinyloxetan-3-ol, GC-MS offers an excellent alternative to HPLC.

The Rationale Behind the GC-MS Method

GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for definitive identification of the main component and any impurities.

For 3-Vinyloxetan-3-ol, a non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is suitable. The temperature programming of the GC oven is a critical parameter that needs to be optimized to achieve good separation of the analyte from potential impurities, such as residual starting materials or degradation products.

Experimental Workflow for GC-MS Validation

The following diagram outlines the process for validating the purity of 3-Vinyloxetan-3-ol using GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare 3-Vinyloxetan-3-ol Solution in Volatile Solvent B Prepare Calibration Standards A->B C Inject Sample/Standard B->C D Separation in GC Column C->D E Ionization & Mass Analysis D->E F Extract Ion Chromatograms E->F G Construct Calibration Curve F->G H Calculate Purity & Identify Impurities G->H

Caption: GC-MS validation workflow for 3-Vinyloxetan-3-ol purity.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-300

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-Vinyloxetan-3-ol reference standard in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the 3-Vinyloxetan-3-ol sample in the same volatile solvent to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Data Processing: Analyze the total ion chromatogram (TIC) to determine the retention time of 3-Vinyloxetan-3-ol. Use the mass spectrum to confirm its identity. Quantify the purity by comparing the peak area of the analyte to the calibration curve. Identify any impurities by interpreting their mass spectra and comparing them to spectral libraries.

Method Validation: Ensuring Trustworthiness and Reliability

Both the HPLC and GC-MS methods must be validated to ensure they are suitable for their intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8][9][10] The validation process provides a self-validating system, demonstrating the method's performance characteristics.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the two methods, illustrating their respective strengths.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (RSD) < 1.5%< 1.0%
LOD ~1 µg/mL~0.1 µg/mL
LOQ ~3 µg/mL~0.3 µg/mL
Specificity GoodExcellent (with MS detection)
Analysis Time ~25 min~30 min

Conclusion: Selecting the Optimal Method

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of 3-Vinyloxetan-3-ol. The choice between them depends on the specific analytical needs and available instrumentation.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control in a manufacturing environment. Its primary advantage lies in its ability to analyze thermally labile and less volatile compounds without derivatization.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for identifying and quantifying trace impurities. The mass spectral data provides unambiguous identification, which is invaluable in research and development settings where a comprehensive understanding of the impurity profile is critical.

By understanding the principles behind each technique and the specific properties of 3-Vinyloxetan-3-ol, researchers and drug development professionals can confidently select and validate the most appropriate analytical method to ensure the quality and integrity of their work.

References

  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples - Thermo Fisher Scientific. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed. (2014).
  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments. (n.d.).
  • How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. (2025).
  • Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS | LCGC International - Chromatography Online. (2020).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Chemical Space Exploration of Oxetanes - PMC - NIH. (2020).
  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - NIH. (n.d.).
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (2025).
  • Identity determination and purity testing - ChemCon GmbH. (n.d.).
  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (n.d.).
  • Residual Monomer Analysis - Measurlabs. (n.d.).
  • Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - NIH. (n.d.).
  • Determination of residual monomers in AM/AMPS copolymer by high performance liquid chromatography - ResearchGate. (n.d.).
  • CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents. (n.d.).
  • Oxetan-3-ol 7748-36-9 - Guidechem. (n.d.).
  • Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem - NIH. (n.d.).
  • 3-Oxetanone - Wikipedia. (n.d.).
  • Oxetan-3-ol SDS, 7748-36-9 Safety Data Sheets - ECHEMI. (n.d.).
  • Comprehensive Overview of Oxetan-3-ol (CAS: 7748-36-9). (n.d.).

Sources

A Comparative Guide to the Polymerization Kinetics of 3-Vinyloxetan-3-ol: Cationic, Radical, and Anionic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of polymer science, monomers capable of undergoing multiple, distinct polymerization pathways are of paramount interest. They offer unparalleled versatility in designing materials with tailored architectures and properties. 3-Vinyloxetan-3-ol is a prime example of such a monomer, featuring a strained oxetane ring, a reactive vinyl group, and a hydroxyl functional group. This unique trifecta of functionalities allows it to be polymerized through cationic, radical, and anionic mechanisms, each yielding fundamentally different polymeric structures.

This guide provides an in-depth comparison of the kinetic profiles and mechanistic pathways for the polymerization of 3-Vinyloxetan-3-ol. We will explore how experimental choices can selectively favor one pathway over another and provide researchers with the foundational knowledge and detailed protocols to investigate this versatile monomer. By understanding the causality behind these polymerization techniques, scientists can harness the full potential of 3-Vinyloxetan-3-ol for applications ranging from advanced adhesives and coatings to novel biomaterials.

Part 1: Mechanistic Pathways and Kinetic Considerations

The polymerization behavior of 3-Vinyloxetan-3-ol is a direct consequence of its molecular structure. The strained four-membered oxetane ring is susceptible to ring-opening polymerization (ROP), while the vinyl group is amenable to chain-growth polymerization. The hydroxyl group plays a critical role, often participating directly in the initiation or propagation steps, particularly in ionic polymerizations.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization is a highly efficient method for the ring-opening of cyclic ethers like oxetanes, driven by the release of ring strain (approximately 106 kJ/mol).[1] For 3-Vinyloxetan-3-ol, the presence of the hydroxyl group strongly suggests that the polymerization proceeds via an Activated Monomer (AM) mechanism.

Mechanism Causality: In the AM mechanism, the initiator (a Brønsted or Lewis acid) protonates the hydroxyl group of a monomer molecule. This "activated" monomer is then attacked by the hydroxyl group of another monomer, leading to ring-opening and the formation of a dimer, while regenerating the protonated active center.[2][3] This process repeats, propagating the polymer chain. This pathway is favored over direct protonation of the oxetane ether oxygen because the hydroxyl group is a more accessible basic site and its activation avoids the formation of less stable tertiary oxonium ions on the growing polymer chain. The vinyl group typically remains as a pendant functionality on the resulting polyether backbone.

Diagram 1: Activated Monomer Mechanism for Cationic ROP

CROP_Mechanism M Monomer (M) (3-Vinyloxetan-3-ol) AM Activated Monomer (MH⁺) M->AM Protonation H_plus H⁺ (Initiator) H_plus->AM P_n_plus_1_OH Propagated Chain (Pₙ₊₁-OH) AM->P_n_plus_1_OH P_n_OH Growing Chain (Pₙ-OH) P_n_OH->P_n_plus_1_OH Nucleophilic Attack on MH⁺ P_n_plus_1_OH->P_n_OH Chain Growth Cycle (releases H⁺ to activate new M)

Caption: Activated Monomer (AM) pathway in cationic polymerization.

Radical Vinyl Polymerization

The vinyl group of 3-Vinyloxetan-3-ol can be readily polymerized using standard free-radical techniques.[4] This pathway produces a polymer with a polyethylene-like backbone and pendant 3-hydroxy-3-methyloxetane groups.

Mechanism Causality: The process is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to generate primary radicals. These radicals attack the carbon-carbon double bond of the monomer, creating a new radical species. This new radical then propagates by adding to subsequent monomer units in a chain reaction.[4] In this scenario, the oxetane ring remains intact. This method is advantageous when the goal is to create a functional polymer that can later be cross-linked through the oxetane rings via a secondary curing step (e.g., cationic photopolymerization).

Diagram 2: Free Radical Vinyl Polymerization Pathway

Radical_Polymerization Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition (Heat or Light) GrowingChain Growing Chain (Pₙ•) Radical->GrowingChain Initiation Monomer Vinyl Monomer (M) Monomer->GrowingChain GrowingChain->GrowingChain Propagation (+M) Polymer Terminated Polymer GrowingChain->Polymer Termination (Coupling or Disproportionation)

Caption: Key steps in free radical vinyl polymerization.

Anionic Ring-Opening Polymerization

Anionic polymerization of 3-Vinyloxetan-3-ol is initiated by a strong base (e.g., NaH, BuLi) that deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon of another monomer's oxetane ring to initiate ring-opening.

Mechanism Causality: This pathway is analogous to the anionic polymerization of other hydroxyl-functionalized oxetanes, such as 3-ethyl-3-hydroxymethyloxetane.[5] The propagation proceeds through a series of nucleophilic attacks by the newly formed alkoxide chain end on subsequent monomer molecules. This method can lead to hyperbranched structures because the hydroxyl groups along the polymer backbone can also be deprotonated and initiate new chains.[5] Control over the polymer architecture can be challenging compared to cationic methods. The vinyl group's electron-withdrawing nature may also influence the reactivity of the propagating anion.[6][7]

Part 2: Comparative Experimental Guide & Protocols

To objectively compare the polymerization kinetics, standardized protocols are essential. The following sections provide detailed methodologies for studying each polymerization type. The key to a valid kinetic study is the ability to accurately measure monomer consumption over time.

General Materials and Monomer Purification
  • Monomer: 3-Vinyloxetan-3-ol (synthesis may be required, adapting procedures for similar oxetanes).[8][9][10]

  • Purification: The monomer must be rigorously purified to remove inhibitors and water, which can terminate or interfere with ionic polymerizations. A typical procedure involves drying over CaH₂, followed by fractional distillation under reduced pressure.

  • Solvents: Anhydrous solvents (e.g., dichloromethane for cationic, THF or toluene for anionic, bulk or toluene for radical) are critical. They should be purified using a solvent purification system or by distillation from appropriate drying agents.

  • Initiators: BF₃·OEt₂ (cationic), AIBN (radical), NaH (anionic). All should be used as received or purified according to standard procedures.

Diagram 3: General Workflow for a Polymerization Kinetic Study

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purify 1. Monomer & Solvent Purification Reactor_Setup 2. Reactor Assembly (Schlenk Flask, N₂) Monomer_Purify->Reactor_Setup Reaction_Start 3. Add Monomer & Solvent, Equilibrate Temperature Reactor_Setup->Reaction_Start Initiation 4. Inject Initiator (t=0) Reaction_Start->Initiation Sampling 5. Withdraw Aliquots at Timed Intervals Initiation->Sampling Quench 6. Quench Reaction in Aliquot Sampling->Quench Analysis_NMR 7a. ¹H NMR Analysis (Conversion) Quench->Analysis_NMR Analysis_GPC 7b. GPC/SEC Analysis (Mw, Đ) Quench->Analysis_GPC Data_Plot 8. Plot Data (ln[M]₀/[M] vs. time) Analysis_NMR->Data_Plot Analysis_GPC->Data_Plot

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Vinyloxetan-3-ol in Modern Chemistry

3-Vinyloxetan-3-ol is a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique strained four-membered oxetane ring, coupled with a reactive vinyl group, offers a compelling combination of properties. The oxetane moiety can act as a bioisostere for commonly found functional groups like gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability in drug candidates. The vinyl group provides a reactive handle for a wide array of chemical transformations, including polymerization, cross-coupling reactions, and various addition reactions, making it a key intermediate for the synthesis of complex molecular architectures and novel materials.

Given its increasing importance, the efficient and scalable synthesis of 3-vinyloxetan-3-ol is a critical consideration for researchers in both academic and industrial settings. This guide provides a comprehensive, in-depth comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and scalability.

Methodology 1: Vinylation of Oxetan-3-one via Grignard Reaction

This approach is a convergent and widely utilized strategy that involves the synthesis of a key intermediate, oxetan-3-one, followed by the nucleophilic addition of a vinyl organometallic reagent.

Conceptual Framework

The underlying principle of this method is the classic Grignard reaction, a cornerstone of organic synthesis for carbon-carbon bond formation. The electrophilic carbonyl carbon of oxetan-3-one is attacked by the nucleophilic vinyl anion of the Grignard reagent, leading to the formation of the desired tertiary alcohol upon aqueous workup. The success of this method hinges on the efficient preparation of both the oxetan-3-one precursor and the vinyl Grignard reagent.

Synthesis of the Precursor: Oxetan-3-one

A common and well-documented route to oxetan-3-ol, the immediate precursor to oxetan-3-one, starts from the readily available and inexpensive epichlorohydrin[1][2][3]. This multi-step synthesis involves the opening of the epoxide ring, protection of the resulting secondary alcohol, intramolecular cyclization via Williamson ether synthesis, and subsequent deprotection. The resulting oxetan-3-ol can then be oxidized to oxetan-3-one using various standard oxidation protocols, such as Swern oxidation or using other oxidizing agents like N-chlorosuccinimide[4].

Alternatively, a more modern and efficient one-step synthesis of oxetan-3-one from propargyl alcohol has been developed using gold catalysis[4][5]. This method proceeds through an intermolecular alkyne oxidation to form a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular O-H insertion to yield the desired product.

Experimental Protocol: Vinylation of Oxetan-3-one

Step 1: Preparation of Vinylmagnesium Bromide

This protocol is adapted from established procedures for the preparation of Grignard reagents.[5][6][7]

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of nitrogen, is added magnesium turnings (1.2 eq.). Anhydrous tetrahydrofuran (THF) is then added to cover the magnesium. A small amount of 1,2-dibromoethane can be added to activate the magnesium. A solution of vinyl bromide (1.1 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey solution of vinylmagnesium bromide is then cooled to 0 °C.

Step 2: Reaction with Oxetan-3-one

A solution of oxetan-3-one (1.0 eq.) in anhydrous THF is added dropwise to the pre-formed vinylmagnesium bromide solution at 0 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-vinyloxetan-3-ol.

Methodology 2: Intramolecular Cyclization of a Vinyl Epoxy Alcohol

This alternative strategy involves the stereoselective epoxidation of a diene precursor followed by a base-catalyzed intramolecular cyclization to construct the oxetane ring.

Conceptual Framework

This method leverages the principles of directed epoxidation and intramolecular nucleophilic attack. The Sharpless asymmetric epoxidation of divinyl carbinol allows for the enantioselective synthesis of a key vinyl epoxy alcohol intermediate. Subsequent treatment with a base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, attacking the epoxide from the backside to form the strained four-membered oxetane ring.

Experimental Protocol: Synthesis via Intramolecular Cyclization

Step 1: Sharpless Asymmetric Epoxidation of Divinyl Carbinol

This protocol is based on the well-established Sharpless epoxidation procedure.[8][9][10]

To a solution of titanium(IV) isopropoxide (0.1 eq.) and (+)-diethyl L-tartrate (0.12 eq.) in anhydrous dichloromethane (DCM) at -20 °C under an inert atmosphere is added tert-butyl hydroperoxide (TBHP, 1.5-2.0 eq.) in toluene. The mixture is stirred for 30 minutes, after which divinyl carbinol (1.0 eq.) is added dropwise. The reaction mixture is then aged at -20 °C for several hours to days, with the progress monitored by TLC. The prolonged reaction time allows for a kinetic resolution of the initially formed product, leading to high enantiomeric excess[7][8].

Step 2: Base-Catalyzed Intramolecular Cyclization

This protocol is adapted from general procedures for the intramolecular cyclization of epoxy alcohols to form oxetanes.[8][11][12][13]

To a solution of the purified vinyl epoxy alcohol from the previous step in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), is added a base such as potassium tert-butoxide or sodium hydride (1.1-1.5 eq.) at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as indicated by TLC.

Step 3: Work-up and Purification

The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-vinyloxetan-3-ol.

Performance Benchmarking: A Comparative Analysis

MetricMethodology 1: Vinylation of Oxetan-3-oneMethodology 2: Intramolecular Cyclization
Overall Yield Moderate to Good (typically 60-80% for the Grignard step)Moderate (yields for the cyclization step can be variable)
Purity Generally high after chromatographyCan be high, but may require careful purification to remove byproducts
Reaction Time Relatively short for the Grignard addition (a few hours)Can be long, especially the Sharpless epoxidation step (days)
Scalability Readily scalableScalability of the Sharpless epoxidation can be challenging
Stereocontrol Produces a racemic mixture unless a chiral ketone or reagent is usedCan be highly enantioselective due to the Sharpless epoxidation
Precursor Availability Oxetan-3-one can be synthesized from readily available starting materialsDivinyl carbinol is commercially available
Safety Considerations Grignard reagents are highly reactive and moisture-sensitivePeroxides (TBHP) are hazardous; careful handling is required

Visualization of Synthetic Pathways

Methodology 1: Vinylation of Oxetan-3-one

Vinylation_of_Oxetan_3_one cluster_precursor Precursor Synthesis cluster_grignard Grignard Formation Epichlorohydrin Epichlorohydrin Oxetan-3-ol Oxetan-3-ol Epichlorohydrin->Oxetan-3-ol Multi-step Oxetan-3-one Oxetan-3-one Oxetan-3-ol->Oxetan-3-one Oxidation Product 3-Vinyloxetan-3-ol Oxetan-3-one->Product Grignard Addition Vinyl_Bromide Vinyl Bromide Vinyl_MgBr Vinylmagnesium Bromide Vinyl_Bromide->Vinyl_MgBr Mg Mg Mg->Vinyl_MgBr Vinyl_MgBr->Product

Caption: Synthetic route to 3-Vinyloxetan-3-ol via vinylation of oxetan-3-one.

Methodology 2: Intramolecular Cyclization

Intramolecular_Cyclization Divinyl_Carbinol Divinyl Carbinol Epoxy_Alcohol Vinyl Epoxy Alcohol Divinyl_Carbinol->Epoxy_Alcohol Sharpless Epoxidation Product 3-Vinyloxetan-3-ol Epoxy_Alcohol->Product Base-catalyzed Cyclization

Caption: Synthesis of 3-Vinyloxetan-3-ol via intramolecular cyclization of a vinyl epoxy alcohol.

Expert Insights and Causality Behind Experimental Choices

Methodology 1: Vinylation of Oxetan-3-one

The choice of a Grignard reagent for the vinylation is dictated by its high nucleophilicity and commercial availability. The use of anhydrous THF as a solvent is crucial, as Grignard reagents are extremely sensitive to protic solvents like water. The low reaction temperature (0 °C) is employed to control the exothermicity of the reaction and minimize potential side reactions, such as enolization of the ketone. The aqueous workup with a mild acid like ammonium chloride is chosen to protonate the resulting alkoxide without causing acid-catalyzed ring-opening of the sensitive oxetane ring.

Methodology 2: Intramolecular Cyclization

The Sharpless asymmetric epoxidation is the method of choice for the first step due to its high degree of enantioselectivity for allylic alcohols. The use of a chiral ligand, diethyl tartrate, in combination with a titanium catalyst, creates a chiral environment that directs the epoxidation to one face of the double bond. The base-catalyzed cyclization relies on the generation of a potent internal nucleophile (the alkoxide) in close proximity to the electrophilic epoxide. The choice of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is critical to ensure complete deprotonation of the alcohol without competing in intermolecular reactions. The 4-exo-tet cyclization to form the oxetane is generally favored kinetically over the 5-endo-tet cyclization that would lead to a tetrahydrofuran derivative, in accordance with Baldwin's rules for ring closure.

Conclusion: Selecting the Optimal Synthetic Route

The choice between these two synthetic methodologies for 3-vinyloxetan-3-ol will ultimately depend on the specific requirements of the researcher.

  • For rapid, scalable, and racemic synthesis, the vinylation of oxetan-3-one (Methodology 1) is generally the more practical approach. The starting materials are readily accessible, and the reaction conditions are well-established and amenable to larger-scale production.

  • For applications requiring high enantiopurity, the intramolecular cyclization route (Methodology 2) is the superior choice. The Sharpless asymmetric epoxidation step allows for the synthesis of enantioenriched 3-vinyloxetan-3-ol, which is often a critical requirement in drug development.

This guide has provided a detailed and objective comparison of the leading synthetic strategies for 3-vinyloxetan-3-ol. By understanding the underlying principles, experimental nuances, and performance benchmarks of each method, researchers can make informed decisions to best suit their synthetic goals.

References

  • Holton, R. A., & Kennedy, R. M. (1984). The fragmentation of 5,6-epoxynorbornan-2-ol and 5,6-epoxynorbornan-2-one have been studied under both acidic and basic conditions. Tetrahedron Letters, 25(40), 4455-4458. [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Silvi, M., & Leonori, D. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16654–16660. [Link]

  • Kleij, A. W., & Company, A. (2022). Domino Synthesis of Bicyclic 3,5-Anhydrofuranoses from Bis-epoxy Alcohols. Angewandte Chemie International Edition, 61(23), e202202636. [Link]

  • Grignard Reaction. (n.d.). Chemistry LibreTexts. [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • The Grignard Reaction. (n.d.). University of Colorado Boulder. [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021, September 6). [Video]. YouTube. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

  • Vinylmagnesium bromide. (n.d.). LookChem. [Link]

  • Burrell, A. J. M., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12193–12236. [Link]

  • A Modified Synthesis of Oxetan-3-ol. (2020). ResearchGate. [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry. [Link]

  • Preparation of vinylmagnesium bromide. (n.d.). PrepChem. [Link]

  • Study on Synthesis Of Oxetan-3-ol. (2016). ResearchGate. [Link]

Sources

Mechanistic studies of 3-Vinyloxetan-3-ol ring-opening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Nuances of 3-Vinyloxetan-3-ol Ring-Opening

For researchers, medicinal chemists, and professionals in drug development, the 3-vinyloxetan-3-ol scaffold represents a uniquely versatile synthetic intermediate. Its inherent ring strain (approximately 25.5 kcal/mol), comparable to that of an oxirane, combined with the adjacent vinyl and tertiary alcohol functionalities, creates a hub of reactivity.[1] Understanding the mechanisms governing the selective opening of this strained four-membered ring is paramount to harnessing its synthetic potential.

This guide provides a comparative analysis of the primary mechanistic pathways for the ring-opening of 3-vinyloxetan-3-ol. We will move beyond simple procedural descriptions to explore the causal factors behind experimental design, offering field-proven insights into how mechanistic questions are rigorously investigated and validated.

The Structural Landscape of 3-Vinyloxetan-3-ol

The reactivity of 3-vinyloxetan-3-ol is dictated by several key structural features: the strained C-O bonds of the oxetane core, the nucleophilic tertiary alcohol, and the electrophilic/coordinating vinyl group. The interplay of these groups under different catalytic conditions allows for a diverse range of transformations.

Caption: Key reactive sites of the 3-vinyloxetan-3-ol scaffold.

Comparison of Ring-Opening Mechanisms

The cleavage of the oxetane ring can be initiated by various catalytic systems, each proceeding through distinct mechanistic pathways that dictate the final product structure. The most significant and synthetically useful of these is a dual palladium and acid-catalyzed arylative ring expansion.

Dual Palladium and Acid Catalysis: An Arylative Ring-Expansion Cascade

Recent studies have unveiled a sophisticated domino reaction that transforms 3-vinyloxetan-3-ols into highly valuable 2,3,4-trisubstituted dihydrofurans.[2][3] This process is not a simple nucleophilic ring-opening but a multi-step cascade that leverages the unique functionalities of the starting material.

Mechanistic Postulate: The reaction proceeds through a sequence involving:

  • Heck Arylation: Palladium(0) catalyzes the addition of an aryl halide across the vinyl group.

  • Allylic Transposition: An acid catalyst promotes the rearrangement of the resulting tertiary allylic alcohol.

  • Intramolecular Ring-Opening: The newly positioned hydroxyl group acts as an internal nucleophile, attacking one of the oxetane carbons to open the ring and form the dihydrofuran product.[2][3][4]

G cluster_catalysis Catalytic Cycle A 3-Vinyloxetan-3-ol + Ar-I B Heck Arylation Intermediate A->B Pd(0)/AgTFA C Allylic Alcohol Transposition B->C H⁺ (TfOH) D Intramolecular Ring-Opening (Dihydrofuran formation) C->D Internal Nucleophilic Attack E Final Product: 2,3,4-Trisubstituted Dihydrofuran D->E Proton Transfer

Caption: Domino mechanism of the dual Pd/acid-catalyzed ring expansion.

Supporting Experimental Evidence: The elucidation of this complex pathway relies on a combination of control experiments and spectroscopic analysis.

  • Isolation of Intermediates: By carefully controlling reaction times and temperatures, it is possible to isolate or detect intermediates corresponding to the post-Heck arylation product, confirming the initial step of the cascade.

  • Catalyst Component Analysis: Running the reaction with only the palladium catalyst or only the acid catalyst fails to produce the dihydrofuran product, demonstrating the essential role of both components in the domino sequence.[3] The reaction of 3-vinyloxetan-3-ols with aryl iodides in the presence of a palladium catalyst, a silver salt like AgTFA, and triflic acid (TfOH) yields the rearranged dihydrofuran products.[2][3]

  • Substrate Scope: The reaction's success with a variety of aryl iodides and substitutions on the oxetane ring supports a robust catalytic cycle.[4]

Classical Acid-Catalyzed Ring-Opening

In the absence of a metal co-catalyst, Brønsted or Lewis acids can promote the ring-opening of oxetanes through direct nucleophilic attack.[5][6] For 3-vinyloxetan-3-ol, this pathway is less controlled and often competes with undesired side reactions.

Mechanistic Postulate:

  • Protonation/Activation: The oxetane oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid, activating the ring towards nucleophilic attack.[6]

  • Nucleophilic Attack: An external nucleophile (e.g., solvent, halide) attacks one of the electrophilic carbons adjacent to the oxetane oxygen. The regioselectivity of this attack (at C2 vs. C4) is a key mechanistic question. The attack likely proceeds through a transition state with significant carbocationic character at the more substituted carbon (an SN1-like mechanism), though a concerted SN2 pathway is also possible.[7][8]

Comparative Performance Data

Catalytic SystemKey Mechanistic FeatureTypical ProductSelectivitySupporting Evidence
Pd(OAc)₂ / TfOH Domino Heck/Rearrangement/Ring-Opening2,3,4-Trisubstituted DihydrofuranHigh Regio- and StereoselectivityCatalyst component studies, Intermediate detection[2][3]
Brønsted Acid (e.g., TfOH) Acid activation, External Nucleophilic AttackMixture of diols, ethers, or elimination productsGenerally LowProduct characterization, Kinetic studies showing rate dependence on [H⁺]
Lewis Acid (e.g., BF₃·OEt₂) Lewis acid activation, Nucleophilic AttackRing-opened products from external nucleophilesVariable, depends on nucleophile and substrateTrapping experiments with various nucleophiles[5]

Experimental Protocols for Mechanistic Investigation

To rigorously probe these mechanisms, a multi-faceted experimental approach is required. The following protocols provide a self-validating framework for distinguishing between potential pathways.

Protocol 1: Kinetic Analysis via In-Situ NMR Spectroscopy

Objective: To determine the reaction order with respect to each reactant in the dual Pd/acid-catalyzed system to validate the proposed rate-determining step.

Methodology:

  • Setup: A solution of 3-vinyloxetan-3-ol (1.0 equiv), aryl iodide (1.5 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., THF-d8) is prepared in an NMR tube.

  • Initiation: The reaction is initiated by adding the palladium catalyst (e.g., Pd(OAc)₂(PPh₃)₂) and triflic acid (TfOH) at a controlled temperature (e.g., 80 °C) directly in the NMR spectrometer.

  • Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.

  • Analysis: The disappearance of the starting material peaks and the appearance of the product peaks are integrated relative to the internal standard. Plotting concentration versus time allows for the determination of initial rates. By systematically varying the initial concentrations of the substrate, aryl iodide, and catalysts, the experimental rate law can be constructed.[9][10]

Causality: If the reaction rate shows a first-order dependence on the palladium catalyst and aryl iodide but zero-order on the acid, it would suggest that the Heck arylation is the rate-determining step of the cascade.

Protocol 2: Isotopic Labeling Study for Acid-Catalyzed Opening

Objective: To determine the regioselectivity of nucleophilic attack in a simple acid-catalyzed ring-opening using an ¹⁸O-labeled nucleophile.

Methodology:

  • Reaction: 3-Vinyloxetan-3-ol is dissolved in a solvent and treated with a catalytic amount of a Brønsted acid (e.g., H₂SO₄) in the presence of H₂¹⁸O as the nucleophile.

  • Workup & Isolation: The reaction is quenched with a mild base, and the resulting diol product is isolated via column chromatography.

  • Analysis: The isolated product is analyzed by high-resolution mass spectrometry (HRMS) and ¹³C NMR spectroscopy.

  • Interpretation: HRMS will confirm the incorporation of the ¹⁸O atom.[11] The position of the label (at the tertiary vs. secondary alcohol) can be determined by comparing the ¹³C NMR spectrum to that of the unlabeled diol, identifying which carbon signal is perturbed by the heavier oxygen isotope. This definitively shows which oxetane carbon was attacked by the external nucleophile.[12][13]

Causality: If the ¹⁸O label is found exclusively at the tertiary carbon position, it provides strong evidence for an SN1-like mechanism involving a more stable tertiary carbocation intermediate. If it is found at the less-substituted carbon, it points towards an SN2 mechanism.

G cluster_validation Experimental Validation Hypothesis Formulate Mechanistic Hypothesis (e.g., SN1 vs. SN2) Design Design Experiments Hypothesis->Design Kinetics Kinetic Studies (Rate Law Determination) Design->Kinetics Labeling Isotopic Labeling (Trace Atom Paths) Design->Labeling Stereo Stereochemical Analysis Design->Stereo Refine Refine or Confirm Mechanism Kinetics->Refine Labeling->Refine Stereo->Refine Compute Computational Modeling (DFT Calculations) Compute->Refine

Caption: A logical workflow for the experimental study of a reaction mechanism.

Conclusion

The ring-opening of 3-vinyloxetan-3-ol is not a monolithic transformation but a field of distinct, catalyst-dependent mechanistic pathways. While classical acid catalysis provides a direct, albeit often unselective, route to ring-opened products, the true synthetic power of this scaffold is unlocked through more sophisticated methods. The dual palladium and acid-catalyzed arylative ring expansion stands out as a powerful example of a domino reaction, where multiple bond-forming and rearranging events occur in a single pot to build molecular complexity with high fidelity.[2][3][4]

For the modern chemist, a deep, evidence-based understanding of these competing mechanisms is essential. By employing a rigorous combination of kinetic analysis, isotopic labeling, and stereochemical studies, researchers can move from postulation to confirmation, enabling the rational design of novel transformations and the efficient synthesis of complex molecular targets.

References

  • Wang, H., Pu, M., & Ding, Y. (2017).
  • Wang, H., Pu, M., & Ding, Y. (2017).
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Urban, M., & Cibulka, R. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie. [Link]

  • Gessner, C. S., et al. (2021). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society. [Link]

  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania. [Link]

  • Reddit. (2016). How are mechanisms investigated? r/chemistry. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. ResearchGate. [Link]

  • Zhu, J., et al. (2024). Arylative ring expansion of 3‐vinyloxetan‐3‐ols to dihydrofurans. ResearchGate. [Link]

  • Zhu, J., et al. (2024). Arylative Ring Expansion of 3-Vinylazetidin-3-Ols and 3- Vinyloxetan-3-Ols to Dihydrofurans by Dual. Infoscience, EPFL. [Link]

  • van der Vlugt, J. I., & de Bruin, B. (2023). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics. [Link]

  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Saegusa, T., et al. (1969). Kinetic Study of Ring-Opening Polymerization of Oxepane. Macromolecules. [Link]

  • Wu, S., & Li, Z. (2022). Biocatalytic enantioselective formation and ring-opening of oxetanes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Ranu, B. (2001). Use of Isotopes for Studying Reaction Mechanisms. Resonance. [Link]

  • What Are The Steps For Experimental Reaction Order?. (2023). YouTube. [Link]

  • Detailed studies on the epoxide ring opening reactions of 1 by isotope... (n.d.). ResearchGate. [Link]

  • Lloyd-Jones, G. C., & Munoz-Herranz, M. (2008). Isotopic labelling in the study of organic and organometallic mechanism and structure: an account. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Study.com. (n.d.). Building Evidence for a Reaction Mechanism Using Experimental Data. [Link]

  • Paukstelis, J. V., & Mach, G. A. (1972). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry. [Link]

  • Nucleophilic ring opening of vinyl oxetanes. (n.d.). ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

  • Read, J. A., & Fenster, E. (2020). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. [Link]

  • Berndt, T., et al. (2019). Mechanistic study of the formation of ring-retaining and ring-opening products from the oxidation of aromatic compounds under urban atmospheric conditions. Atmospheric Chemistry and Physics. [Link]

  • Furlong, J. J., et al. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society. [Link]

  • Jacobsen, E. N., et al. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Journal of the American Chemical Society. [Link]

  • Pitre, S. P., & Nicewicz, D. A. (2021). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. Angewandte Chemie International Edition. [Link]

Sources

A Researcher's Guide to Elucidating 3-Vinyloxetan-3-ol Reaction Pathways: A Comparative DFT Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular reactivity is paramount for innovation. The strained four-membered ring of oxetanes, particularly when functionalized with reactive moieties like a vinyl group, presents a fascinating landscape of potential chemical transformations. This guide provides an in-depth comparative framework for utilizing Density Functional Theory (DFT) to analyze the reaction pathways of 3-vinyloxetan-3-ol, a versatile building block. We will dissect competing reaction mechanisms, offer a robust computational protocol, and benchmark against experimental findings to ensure the predictive power of your theoretical investigations.

The Enigmatic Reactivity of 3-Vinyloxetan-3-ol: A World of Possibilities

The unique structural arrangement of 3-vinyloxetan-3-ol, featuring a strained oxetane ring, a tertiary alcohol, and a vinyl group, gives rise to a rich and complex reactivity profile. Understanding the subtle interplay of these functional groups under different conditions is key to harnessing its synthetic potential. This guide will focus on a comparative DFT analysis of three key reaction manifolds:

  • Acid-Catalyzed Ring Expansion: In the presence of an acid and a transition metal catalyst, 3-vinyloxetan-3-ols can undergo a novel arylative ring expansion to furnish dihydrofurans. This pathway, recently explored experimentally, presents a prime opportunity for computational elucidation.

  • Thermal Ring Opening: Heat can provide the requisite energy to overcome the ring strain of the oxetane, potentially leading to a variety of ring-opened products through concerted or stepwise mechanisms.

  • Photochemical Rearrangement: The absorption of UV radiation can populate excited electronic states, opening up unique reaction channels that are often inaccessible under thermal conditions, such as the formation of photoproducts via diradical intermediates.

This guide will equip you with the tools to computationally model and compare these pathways, providing insights into the thermodynamics and kinetics that govern product formation.

PART 1: The Computational Microscope: A Guide to DFT Methodology

The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. Here, we outline a validated protocol for the DFT analysis of 3-vinyloxetan-3-ol reaction pathways.

Choosing the Right Tool for the Job: A Comparison of DFT Functionals

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional. For the reactions of 3-vinyloxetan-3-ol, which may involve strained rings, transition states, and potentially transition metals, a careful selection is warranted.

FunctionalTypeStrengthsConsiderations
B3LYP Hybrid GGAA widely used and well-benchmarked functional for general organic reactions.[1]May underestimate reaction barriers in some cases.
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry and kinetics, including systems with non-covalent interactions.Can be computationally more demanding.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionProvides a balanced description of short-, mid-, and long-range electron correlation and includes empirical dispersion corrections, crucial for accurate energetics.Requires a basis set with diffuse functions for optimal performance.
PBE0 Hybrid GGAOften performs well for transition metal-catalyzed reactions.[2]May not be as accurate for main-group thermochemistry as M06-2X.

Recommendation: For a robust analysis, it is advisable to benchmark at least two functionals. A combination of M06-2X for its accuracy in kinetics and thermochemistry of organic reactions and ωB97X-D for its inclusion of dispersion effects is highly recommended. For the acid-catalyzed pathway involving palladium, PBE0 should also be considered.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Optimize the geometries of all reactants, intermediates, transition states, and products.

    • Employ a suitable basis set, such as 6-311+G(d,p) , which includes polarization and diffuse functions to accurately describe the electronic structure.

    • For transition state searches, use methods like the Berny algorithm (OPT=TS) and verify the imaginary frequency.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the geometry optimization.

    • Confirm that reactants, intermediates, and products have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

    • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform IRC calculations starting from the optimized transition state structure.

    • This will confirm that the transition state connects the desired reactant and product on the potential energy surface.

  • Solvation Effects:

    • Given that many reactions are performed in solution, it is crucial to include solvent effects.

    • The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose. Specify the solvent used in the experimental procedure (e.g., THF, MeCN).

PART 2: Dissecting the Reaction Pathways: A Comparative Analysis

This section will delve into the mechanistic details of the competing reaction pathways of 3-vinyloxetan-3-ol and how DFT can be used to differentiate between them.

Case Study: The Acid-Catalyzed Arylative Ring Expansion

A recent study by Zhu and coworkers has demonstrated a novel dual palladium and acid-catalyzed arylative ring expansion of 3-vinyloxetan-3-ols to produce 2,3,4-trisubstituted dihydrofurans.[3] This reaction provides an excellent case study for a comparative DFT analysis.

The proposed mechanism involves a domino process:

  • Heck Arylation: Palladium-catalyzed arylation of the vinyl group.

  • Allylic Alcohol Transposition: Acid-catalyzed isomerization of the allylic alcohol.

  • Ring Opening: Intramolecular attack of the hydroxyl group to open the oxetane ring.

A DFT study can provide crucial insights into this mechanism by:

  • Calculating the activation barriers for each step to identify the rate-determining step.

  • Determining the relative energies of all intermediates to assess their stability.

  • Investigating the role of the acid and the palladium catalyst in facilitating the reaction.

Experimental Protocol: Synthesis of 2,3,4-trisubstituted-2,5-dihydrofurans [3]

  • To a solution of 3-vinyloxetan-3-ol (0.1 mmol) and an aryl iodide (0.15 mmol) in methyl tert-butyl ether (MTBE, 1.0 mL) is added Pd(OAc)2(PPh3)2 (5.0 mol%) and AgTFA (1.2 equiv).

  • The mixture is heated at 80°C.

  • The solvent is then changed to MeCN-H2O (v/v=50:1, 4 mL), and TfOH (0.6 equiv) is added.

  • The reaction is stirred for another 6 hours at 80°C.

  • The resulting dihydrofuran is isolated after purification.

Exploring the Uncharted: Thermal and Photochemical Pathways

In the absence of catalysts, 3-vinyloxetan-3-ol can potentially undergo thermal or photochemical rearrangements. DFT is an invaluable tool for predicting the feasibility and outcomes of these reactions.

Plausible Thermal Pathways:

  • [3][3]-Sigmatropic Rearrangement (Oxy-Cope): The vinyl alcohol moiety could undergo an Oxy-Cope rearrangement, although this is typically facilitated by a base.

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-C or C-O bonds of the oxetane ring could occur, leading to diradical intermediates.

Potential Photochemical Pathways:

  • Norrish Type I and II Reactions: The carbonyl-like nature of the strained ether could lead to Norrish-type reactions upon photoexcitation.

  • Diradical Intermediates: Photoexcitation can lead to the formation of diradical intermediates, which can then undergo a variety of rearrangements or ring-opening reactions. A DFT study of the UV-induced ring opening of an oxetane intermediate in DNA photoproduct formation highlights the feasibility of such pathways.[4]

A comparative DFT analysis would involve calculating the activation barriers and reaction energies for these plausible pathways to predict the most favorable products under thermal and photochemical conditions.

Visualizing the Pathways

Reaction_Pathways cluster_conditions Reaction Conditions cluster_products Potential Products Acid/Pd Catalyst Acid/Pd Catalyst 3-Vinyloxetan-3-ol 3-Vinyloxetan-3-ol Heat (Δ) Heat (Δ) Light (hν) Light (hν) Heck Arylation Intermediate Heck Arylation Intermediate 3-Vinyloxetan-3-ol->Heck Arylation Intermediate Pd(0), ArI Diradical Intermediate (Thermal) Diradical Intermediate (Thermal) 3-Vinyloxetan-3-ol->Diradical Intermediate (Thermal) Δ Excited State Excited State 3-Vinyloxetan-3-ol->Excited State Dihydrofuran Dihydrofuran Ring-Opened Products Ring-Opened Products Photoproducts Photoproducts Allylic Alcohol Intermediate Allylic Alcohol Intermediate Heck Arylation Intermediate->Allylic Alcohol Intermediate H+ Allylic Alcohol Intermediate->Dihydrofuran Ring Opening Diradical Intermediate (Thermal)->Ring-Opened Products Diradical Intermediate (Photo) Diradical Intermediate (Photo) Excited State->Diradical Intermediate (Photo) Diradical Intermediate (Photo)->Photoproducts

Figure 1: Competing reaction pathways of 3-Vinyloxetan-3-ol.

PART 3: Data-Driven Insights and Validation

A key aspect of a compelling computational study is the clear presentation of quantitative data and its validation against experimental evidence.

Summarizing Key Computational Data

The results of the DFT calculations should be summarized in a clear and concise table to allow for easy comparison of the different reaction pathways.

PathwayKey Intermediate/Transition StateΔE‡ (kcal/mol)ΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
Acid-Catalyzed Heck Arylation TS
Allylic Transposition TS
Ring Opening TS
Thermal [3][3]-Sigmatropic TS
Homolytic Cleavage TS
Photochemical Diradical Intermediate Formation

ΔE‡: Electronic activation energy; ΔG‡: Gibbs free energy of activation; ΔG_rxn: Gibbs free energy of reaction.

Bridging Theory and Experiment

The ultimate goal of a computational study is to provide insights that can be experimentally verified. In the case of the acid-catalyzed ring expansion of 3-vinyloxetan-3-ol, the DFT results can be directly compared with the experimental findings of Zhu and coworkers.[3]

  • Product Selectivity: Does the calculated lowest energy pathway correspond to the experimentally observed dihydrofuran product?

  • Reaction Conditions: Can the DFT calculations explain the necessity of both a palladium catalyst and an acid for the reaction to proceed efficiently?

  • Substituent Effects: How do different substituents on the aryl iodide affect the calculated reaction barriers, and does this correlate with the experimental yields?

By addressing these questions, the DFT analysis can provide a powerful validation of the proposed mechanism and offer predictive power for designing new reactions.

Visualizing the Computational Workflow

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Refinement a Define Reactants, Intermediates, Products b Select DFT Functional(s) & Basis Set a->b c Geometry Optimization b->c d Transition State Search c->d e Frequency Calculation d->e f IRC Calculation e->f g Inclusion of Solvent Effects (PCM) f->g h Energy Profile Construction g->h i Comparison with Experimental Data h->i

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Vinyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-vinyloxetan-3-ol, a unique heterocyclic compound used in organic synthesis. By understanding the chemical principles behind these procedures, you can ensure the safety of your team and the integrity of your research environment.

Part 1: Hazard Profile and Chemical Characteristics of 3-Vinyloxetan-3-ol

A robust disposal plan begins with a thorough understanding of the compound's intrinsic properties and associated hazards. 3-Vinyloxetan-3-ol combines three key functional groups: a strained four-membered oxetane ring, a reactive vinyl group, and a tertiary alcohol. This combination dictates its specific handling and disposal requirements.

Inferred Hazards:

  • Skin and Eye Damage: Like oxetan-3-ol, this compound is expected to cause skin irritation and serious eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: The compound is likely harmful if ingested.[1][2][3]

  • Potential for Peroxide Formation: The vinyl group, similar to vinyl ethers, presents a risk of forming explosive peroxides over time, especially when exposed to air.[4] This is a critical consideration for both storage and disposal.

  • Reactivity: The strained oxetane ring can open under acidic or thermal stress, leading to potentially vigorous or unintended reactions.[5]

Table 1: Physicochemical Properties of 3-Vinyloxetan-3-ol and Related Compounds

Property Oxetan-3-ol Rationale for 3-Vinyloxetan-3-ol
CAS Number 7748-36-9[3][6] N/A
Molecular Formula C₃H₆O₂[3][6] C₅H₈O₂
Molecular Weight 74.08 g/mol [3][6] 100.12 g/mol
Appearance Colorless to light yellow clear liquid[6] Expected to be a liquid
Boiling Point ~153 °C at 760 mmHg[7][8] Expected to be higher due to increased molecular weight
Flash Point ~87 °C[2][7] Likely in a similar range, treat as flammable

| Density | ~1.167 - 1.255 g/mL[6][8] | Expected to be similar |

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for managing 3-vinyloxetan-3-ol waste from generation to collection. This workflow is designed to prevent accidental exposure, environmental release, and incompatible chemical reactions.

Experimental Workflow: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A flame-resistant lab coat.

  • Waste Stream Identification: All materials that have come into contact with 3-vinyloxetan-3-ol must be treated as hazardous waste. This includes:

    • Unused or excess 3-vinyloxetan-3-ol.

    • Reaction mixtures containing the compound.

    • Solvent rinsates from cleaning glassware.

    • Contaminated solids (e.g., gloves, weighing paper, silica gel, absorbent pads).

  • Liquid Waste Collection:

    • Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a secure screw-top cap.[4]

    • Labeling: Immediately label the container with a "Hazardous Waste" label. Fill in all required information:

      • Generator's Name and Lab Location.

      • Accumulation Start Date.

      • Full chemical name: "Waste 3-Vinyloxetan-3-ol". List all other components and their approximate percentages.

    • Segregation: Do not mix waste containing 3-vinyloxetan-3-ol with strong acids, bases, or oxidizing agents. The strained oxetane ring can react, and the vinyl group can undergo uncontrolled polymerization.

    • Procedure: Keep the waste container closed at all times, except when adding waste.[4][9] Store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

  • Contaminated Solid Waste Collection:

    • Container: Use a separate, clearly labeled container for solid waste (e.g., a lined cardboard box or a dedicated plastic drum).

    • Labeling: Affix a "Hazardous Waste" label and specify the contents (e.g., "Solid Debris contaminated with 3-Vinyloxetan-3-ol").

    • Procedure: Place all contaminated gloves, absorbent materials, and other solid items into this container. Do not dispose of these items in the regular trash.[4]

  • Empty Container Disposal:

    • An "empty" container that held 3-vinyloxetan-3-ol is not truly empty and must be decontaminated.

    • Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[4][10]

    • Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [11] Subsequent rinses may also require collection depending on local regulations.

    • After rinsing and air-drying, deface or remove the original label. The clean, decontaminated container can then be disposed of in the regular trash or recycled.[10]

  • Arranging for Final Disposal:

    • Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[11]

    • Once your waste container is nearly full (do not fill beyond 90% capacity[9]), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10]

    • All final disposal, whether through incineration or other licensed methods, must be handled by a certified hazardous waste management company.[12][13] Never attempt to dispose of this chemical down the drain or in the regular trash.[13][14]

Part 3: Visualizing the Disposal Pathway

To ensure clarity and rapid decision-making, the following flowchart illustrates the complete disposal process for any waste stream involving 3-vinyloxetan-3-ol.

G cluster_ppe START HERE cluster_rinse Decontamination Protocol start Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste Identify Waste Containing 3-Vinyloxetan-3-ol start->identify_waste waste_type What is the waste form? identify_waste->waste_type bulk_liquid Bulk Liquid or Solvent Rinsate waste_type->bulk_liquid Liquid contaminated_solid Contaminated Solid (Gloves, Paper, Silica) waste_type->contaminated_solid Solid empty_container Empty Reagent Container waste_type->empty_container Container collect_liquid Collect in a labeled, compatible liquid waste container. Keep closed. bulk_liquid->collect_liquid collect_solid Place in a separate, labeled solid hazardous waste container. contaminated_solid->collect_solid triple_rinse Triple-rinse container with a suitable solvent. empty_container->triple_rinse store Store waste in designated Satellite Accumulation Area with secondary containment. collect_liquid->store collect_solid->store collect_rinse Collect first rinsate as liquid hazardous waste. triple_rinse->collect_rinse collect_rinse->collect_liquid deface_label Deface original label. collect_rinse->deface_label dispose_container Dispose of clean container in regular trash/recycling. deface_label->dispose_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs_pickup caption Disposal Workflow for 3-Vinyloxetan-3-ol

Sources

Safe Handling and Personal Protective Equipment (PPE) for 3-Vinyloxetan-3-ol: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Vinyloxetan-3-ol is publicly available at the time of this writing. The following guidance is synthesized from the known hazards of the closely related compound, Oxetan-3-ol, and the general principles of handling reactive vinyl monomers.[1][2][3][4] This guide is intended to provide a robust framework for safe laboratory operations, but it is imperative that a site-specific and activity-specific risk assessment is conducted by qualified personnel before commencing any work.

The unique bifunctional nature of 3-Vinyloxetan-3-ol, possessing both a strained oxetane ring and a reactive vinyl group, makes it a valuable building block in synthetic chemistry.[5][6] However, these same structural features necessitate a rigorous approach to safety and handling to mitigate potential risks. This guide provides essential safety and logistical information, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans for researchers, scientists, and drug development professionals.

Hazard Assessment: An Extrapolated Profile

Based on the known properties of Oxetan-3-ol and the general reactivity of vinyl compounds, 3-Vinyloxetan-3-ol should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of vapors or aerosols.[2][3][7]

  • Reactivity Hazards: The presence of a vinyl group suggests a potential for spontaneous or induced polymerization, which can be exothermic and potentially violent, especially in the presence of initiators, heat, or light.[8] The strained oxetane ring also contributes to its reactivity.[1][5][6]

  • Flammability: While Oxetan-3-ol has a flash point of 87°C, the addition of the vinyl group may alter this.[4] It should be handled as a combustible liquid, and sources of ignition should be avoided.[9][10]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is critical for minimizing exposure to 3-Vinyloxetan-3-ol. The following recommendations are based on a conservative assessment of the potential hazards.

Hand Protection

Given that 3-Vinyloxetan-3-ol is expected to be a skin irritant, appropriate chemical-resistant gloves are mandatory.

  • Recommended Glove Types:

    • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable primary choice for incidental contact.[11]

    • Butyl or Viton™ Gloves: For extended handling or in situations with a higher risk of splash, these materials offer superior protection against a broader range of organic compounds.[11]

  • Key Considerations:

    • Glove Thickness: A thicker glove generally provides greater chemical resistance, but may reduce dexterity.[11]

    • Breakthrough Time: Always consult the glove manufacturer's chemical resistance data for information on breakthrough times for similar classes of chemicals.

    • Double Gloving: For handling larger quantities or during high-risk procedures, wearing two pairs of nitrile gloves is recommended.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and on a regular basis (e.g., every 30-60 minutes) during prolonged use.[12]

Eye and Face Protection

Due to the risk of serious eye damage, robust eye and face protection is essential.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.

  • Enhanced Protection: In addition to safety goggles, a face shield should be worn when there is a risk of splashes, such as during transfers of larger volumes or when reacting the material under pressure.[12] Standard safety glasses with side shields do not offer adequate protection against chemical splashes.[12]

Body Protection

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A fully buttoned lab coat made of a low-absorbency material should be worn at all times.

  • Chemical-Resistant Apron or Gown: For procedures with a significant splash potential, a chemical-resistant apron or gown made of materials like polyethylene-coated polypropylene should be worn over the lab coat.[13]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.

  • When to Use a Fume Hood: All handling of 3-Vinyloxetan-3-ol that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.

  • Respiratory Protection: In the event of an engineering control failure or during certain emergency situations (e.g., a large spill), respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[13] A full-face respirator will also provide eye and face protection.[13] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit-testing, in accordance with OSHA standards.[12]

Summary of PPE Recommendations
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities) Nitrile gloves (double-gloved recommended)Chemical safety gogglesLaboratory coatWork in a chemical fume hood
Handling Larger Volumes or Splash Risk Butyl or Viton™ gloves over nitrile glovesFace shield and chemical safety gogglesChemical-resistant apron/gown over lab coatWork in a chemical fume hood
Emergency (e.g., Large Spill) Heavy-duty chemical resistant gloves (Butyl or Viton™)Full-face respirator with organic vapor cartridgeChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridge (if not using a full-face respirator)

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and inspect it for integrity.

    • Have spill control materials (e.g., absorbent pads, vermiculite) readily accessible.

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[1]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of 3-Vinyloxetan-3-ol within the chemical fume hood.

    • Ground all equipment when transferring flammable or combustible liquids to prevent static discharge.[8]

    • Use compatible materials for storage and transfer (e.g., glass or appropriate plastic containers).

    • Keep containers tightly closed when not in use.[9]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing 3-Vinyloxetan-3-ol must be treated as hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be placed in a designated hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-Vinyloxetan-3-ol.

PPE_Selection_Workflow PPE Selection Workflow for 3-Vinyloxetan-3-ol start Start: Plan to handle 3-Vinyloxetan-3-ol fume_hood Work in a certified chemical fume hood? start->fume_hood stop STOP: Do not proceed. Consult with EHS. fume_hood->stop No task_assessment Assess Task: Routine (small scale) or High Risk (large volume/splash)? fume_hood->task_assessment Yes routine_ppe Standard PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat task_assessment->routine_ppe Routine high_risk_ppe Enhanced PPE: - Butyl/Viton Gloves - Face Shield & Goggles - Chemical Apron/Gown task_assessment->high_risk_ppe High Risk emergency_check Is there an emergency (e.g., large spill)? routine_ppe->emergency_check high_risk_ppe->emergency_check emergency_ppe Emergency PPE: - Heavy-duty Gloves - Full-face Respirator - Chemical Suit emergency_check->emergency_ppe Yes proceed Proceed with work emergency_check->proceed No emergency_ppe->proceed After spill cleanup

Caption: A flowchart for selecting appropriate PPE for handling 3-Vinyloxetan-3-ol.

References

  • Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. Available at: [Link]

  • Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. Available at: [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene. Available at: [Link]

  • Center for Chemical Process Safety. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Available at: [Link]

  • International Labour Organization. (n.d.). Chemical Safety Training Modules. Available at: [Link]

  • Thames River Chemical Corp. (2018). Styrene Monomer, Stabilized - SAFETY DATA SHEET. Available at: [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem Compound Database. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Vinyl acetate. Available at: [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Overview of Oxetan-3-ol (CAS: 7748-36-9). Available at: [Link]

  • U.S. Department of Labor. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • The University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]

  • Forestry Suppliers, Inc. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • 3M. (n.d.). Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Available at: [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.